(rac)-Talazoparib
描述
Talazoparib is an inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair. Developed by Pfizer, talazoparib was first approved by the FDA in October 2018 and by the EMA in June 2019. It was approved by Health Canada in September 2020. Talazoparib is currently used in the treatment of BRCA-mutated breast cancer and HRR-mutated prostate cancer.
Talazoparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of talazoparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.
See also: Talazoparib Tosylate (active moiety of).
属性
IUPAC Name |
7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207454-56-5 | |
| Record name | BMN-673 (Racemic) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(rac)-Talazoparib: A Deep Dive into its DNA Repair Mechanism of Action
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talazoparib (B560058) is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, specifically PARP1 and PARP2. Its mechanism of action in the context of DNA repair is multifaceted, primarily revolving around two key processes: the catalytic inhibition of PARP and the trapping of PARP-DNA complexes. This dual action leads to the accumulation of DNA single-strand breaks (SSBs), which subsequently collapse replication forks and generate cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and targeted cell death. Talazoparib distinguishes itself from other PARP inhibitors through its exceptionally high potency in trapping PARP on DNA, a characteristic strongly correlated with its profound anti-tumor activity.
Core Mechanism of Action
Inhibition of PARP Catalytic Activity
Poly(ADP-ribose) polymerases are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks.[1] Upon detecting an SSB, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage.[1]
Talazoparib, as a structural mimic of the NAD+ substrate, binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.[1] This enzymatic inhibition disrupts the recruitment of the necessary DNA repair machinery, leading to an accumulation of unrepaired SSBs.[2]
PARP Trapping: A Highly Cytotoxic Mechanism
Beyond catalytic inhibition, Talazoparib's primary mechanism of cytotoxicity is its ability to "trap" PARP enzymes on the DNA at the site of a single-strand break.[1][3] After a PARP enzyme binds to damaged DNA, it would normally detach following auto-PARylation to allow the repair process to complete. Talazoparib, by binding to the PARP enzyme that is already associated with DNA, induces a conformational change that prevents its dissociation.[1]
These trapped PARP-DNA complexes are highly cytotoxic for several reasons:
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They physically obstruct the DNA, interfering with essential cellular processes like DNA replication and transcription.[4]
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During DNA replication, the replication fork can collide with a trapped PARP-DNA complex, leading to the collapse of the fork and the generation of a more severe DNA lesion—a double-strand break.[3]
Preclinical studies have demonstrated that Talazoparib is significantly more potent at trapping PARP enzymes on DNA compared to other PARP inhibitors, which is believed to be a key contributor to its high efficacy.[1][3]
Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers
The concept of synthetic lethality is central to the therapeutic efficacy of Talazoparib.[5] In normal, healthy cells, the double-strand breaks that arise from collapsed replication forks due to PARP inhibition can be efficiently repaired by the homologous recombination (HR) pathway.[2][6] The HR pathway relies on key proteins such as BRCA1 and BRCA2 to mediate error-free repair of DSBs.[4]
However, in cancer cells that have mutations in BRCA1, BRCA2, or other genes essential for HR, this critical repair pathway is defective.[2][4] These HR-deficient cells become heavily reliant on the PARP-mediated base excision repair pathway to maintain genomic integrity.[2] When Talazoparib simultaneously inhibits PARP and traps it on the DNA, the resulting accumulation of DSBs cannot be repaired in these HR-deficient cells.[5] This overwhelming level of genomic instability triggers apoptosis and leads to selective cancer cell death, while normal cells with functional HR can tolerate the PARP inhibition.[4][5]
Quantitative Data
The potency of Talazoparib has been quantified through various in vitro assays, highlighting its strong enzymatic inhibition and superior PARP trapping ability.
| Parameter | Target | Value | Notes |
| IC50 | PARP1 | ~0.57 nM | Half-maximal inhibitory concentration for enzymatic activity.[7] |
| IC50 | PARP2 | ~0.2 nM | Half-maximal inhibitory concentration for enzymatic activity. Talazoparib is highly potent against both PARP1 and PARP2.[8][9] |
| PARP Trapping Potency | PARP1/2 | High | Considered one of the most potent PARP trapping agents, approximately 100-fold more potent than some other PARP inhibitors.[1][3] |
| Cell Viability IC50 | Varies | nM to µM range | Dependent on the cancer cell line and its specific genetic background, particularly its HRD status.[10] |
Experimental Protocols
PARP Trapping Assay (In Vitro)
This assay measures the ability of an inhibitor to stabilize the complex between PARP and a DNA substrate.
Principle: A fluorescently labeled DNA oligonucleotide containing a single-strand break is used as a substrate. In the absence of PARP, the small DNA molecule rotates freely, resulting in low fluorescence polarization (FP). When PARP1 binds to the DNA, the larger complex tumbles more slowly, leading to a high FP signal. Upon the addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[11][12]
Methodology:
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Reagent Preparation:
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Recombinant human PARP1 enzyme.
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Fluorescently labeled DNA oligonucleotide with a single-strand break.
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Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
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NAD+ solution.
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Talazoparib or other test compounds at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the PARP1 enzyme and the fluorescent DNA substrate in the assay buffer.
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Add the test compound (Talazoparib) at a range of concentrations and incubate to allow for binding.
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Initiate the PARylation reaction by adding NAD+.
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Measure the fluorescence polarization at regular intervals using a plate reader equipped for FP measurements.
-
-
Data Analysis:
-
The increase in FP signal in the presence of the inhibitor, relative to the NAD+ control without inhibitor, is a measure of PARP trapping.
-
Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.
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Immunofluorescence for γ-H2AX and RAD51 Foci
This method is used to visualize and quantify DNA double-strand breaks and the engagement of the homologous recombination repair machinery.
Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated on serine 139, forming γ-H2AX.[13] This serves as a sensitive marker for DSBs, and antibodies against γ-H2AX can be used to visualize these sites as distinct nuclear foci.[13] RAD51 is a key recombinase that is recruited to DSBs to initiate HR, and its accumulation also forms nuclear foci.
Methodology:
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Cell Culture and Treatment:
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Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with Talazoparib at the desired concentration and for the specified duration.
-
-
Fixation and Permeabilization:
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Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[14][15]
-
Incubate the cells with primary antibodies against γ-H2AX and/or RAD51 overnight at 4°C.[14]
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.[14]
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an antifade mounting medium.[14]
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γ-H2AX and RAD51 foci per nucleus using image analysis software. An increase in γ-H2AX foci indicates an increase in DSBs, while the presence of RAD51 foci suggests an active HR response.
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Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of Talazoparib on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[16] The amount of formazan produced is proportional to the number of viable cells.[17]
Methodology:
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Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
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Allow the cells to adhere overnight.
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Treat the cells with a serial dilution of Talazoparib for a specified period (e.g., 72 hours).[18]
-
-
MTT Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
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Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Talazoparib's dual mechanism of action and induction of synthetic lethality.
Caption: Experimental workflow for an in vitro PARP trapping assay.
Caption: The principle of synthetic lethality with Talazoparib in HR-deficient cells.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Frontiers | Maintained complete response to talazoparib in a BRCA-2 mutated metastatic luminal breast cancer: case report and review of literature [frontiersin.org]
- 6. Breast Cancer Predisposition Genes and Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dual Mechanism of Action of Talazoparib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talazoparib (B560058) is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, a critical component of the DNA damage response (DDR) pathway. Its clinical efficacy, particularly in cancers with homologous recombination repair (HRR) deficiencies such as those harboring BRCA1/2 mutations, is attributed to a dual mechanism of action: catalytic inhibition of PARP and the trapping of PARP-DNA complexes. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Introduction to PARP and DNA Damage Repair
Poly(ADP-ribose) polymerases, primarily PARP1 and PARP2, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
In cells with a functional homologous recombination repair (HRR) pathway, which accurately repairs DNA double-strand breaks (DSBs), the temporary inhibition of PARP is generally not cytotoxic. However, in cancer cells with deficiencies in the HRR pathway, such as those with mutations in BRCA1 or BRCA2, there is an increased reliance on PARP-mediated SSB repair to maintain genomic integrity. The inhibition of PARP in these HRR-deficient cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of cytotoxic DSBs. This concept, where the simultaneous loss of two parallel DNA repair pathways leads to cell death, is known as synthetic lethality.
The Dual Mechanism of Action of Talazoparib
Talazoparib leverages the principle of synthetic lethality through a potent dual mechanism of action that goes beyond simple enzymatic inhibition.
Catalytic Inhibition of PARP
Like other PARP inhibitors, talazoparib competitively binds to the NAD+ binding site of the PARP enzyme's catalytic domain. This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair factors to the site of SSBs. The unrepaired SSBs then lead to the formation of DSBs during DNA replication.
PARP Trapping
A key differentiator for talazoparib is its profound ability to "trap" the PARP enzyme at the site of DNA damage.[1] By stabilizing the PARP-DNA complex, talazoparib prevents the dissociation of PARP from the DNA, creating a physical obstruction that stalls and collapses replication forks.[1] These trapped PARP-DNA complexes are highly cytotoxic, proving to be more lethal to cancer cells than the unrepaired SSBs alone.[1] Preclinical studies have shown that talazoparib is approximately 100-fold more potent at trapping PARP1 onto damaged DNA compared to olaparib (B1684210).[1]
References
(rac)-Talazoparib: A Technical Guide to PARP1 and PARP2 Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Talazoparib (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Talazoparib's anti-neoplastic activity is rooted in the principle of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are essential for homologous recombination (HR)-mediated double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2] This overwhelming level of genomic instability ultimately results in cell death.
This technical guide provides an in-depth analysis of the selectivity of this compound for PARP1 and PARP2, presenting quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Dual PARP Inhibition and Trapping
Talazoparib (B560058) exerts its cytotoxic effects through a dual mechanism:
-
Catalytic Inhibition: Talazoparib competitively binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site in the catalytic domain of both PARP1 and PARP2.[1] This prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, a process known as PARylation, which is essential for the recruitment of other DNA repair factors to the site of damage.
-
PARP Trapping: Beyond catalytic inhibition, Talazoparib is exceptionally potent at "trapping" PARP enzymes on DNA.[3] This process results in the formation of stable PARP-DNA complexes that are more cytotoxic than the unrepaired SSBs alone.[1] These trapped complexes act as physical impediments to DNA replication and transcription, leading to replication fork collapse and the generation of DSBs.[1] Notably, the PARP trapping potency of different inhibitors does not always correlate with their catalytic inhibitory activity, and Talazoparib is considered one of the most potent PARP trapping agents.[4]
Quantitative Analysis of PARP1 and PARP2 Inhibition
The inhibitory potency of Talazoparib against PARP1 and PARP2 has been determined through various in vitro enzymatic and cellular assays. The following tables summarize the key quantitative data from multiple sources.
Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2 by Talazoparib
| Parameter | PARP1 | PARP2 | Reference(s) |
| IC50 (nM) | 0.57 | ~0.2 | [3][5] |
| ~1 | - | [5] | |
| Median IC50 (nM) | 0.5 - 1 | 0.2 | [6][7] |
| Ki (nM) | 0.65 ± 0.07 | - | [8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentrations.
Table 2: Comparative Potency of Talazoparib with Other PARP Inhibitors
| Inhibitor | Median IC50 PARP1 (nM) | Median IC50 PARP2 (nM) | Reference(s) |
| Talazoparib | 0.5 - 1 | 0.2 | [6][7] |
| Olaparib (B1684210) | 0.5 - 1 | 0.2 - 0.3 | [6] |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | [6] |
| Niraparib | 4 - 5 | 2 - 4 | [6] |
| Veliparib | 4 - 5 | 2 - 4 | [6] |
Based on the available data, Talazoparib is a highly potent inhibitor of both PARP1 and PARP2, with IC50 values in the sub-nanomolar to low nanomolar range. While it is a potent inhibitor of both isoforms, some compiled data suggest a slightly greater potency for PARP2.[6][7] However, it is important to note that Talazoparib's exceptional clinical efficacy is often attributed to its superior PARP trapping ability, which is significantly more pronounced than that of other PARP inhibitors like olaparib and rucaparib.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the PARP1 and PARP2 inhibition selectivity of Talazoparib.
PARP Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the catalytic activity of PARP enzymes by measuring the incorporation of biotinylated NAD+ into histone proteins.
Principle: Recombinant PARP enzyme is incubated with activated DNA (to stimulate enzyme activity), histone proteins (as a substrate for PARylation), and biotinylated NAD+. The amount of biotinylated poly(ADP-ribose) attached to the histones is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of the test compound.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Reaction Initiation: Prepare a reaction mixture containing recombinant PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add this mixture to each well to start the reaction.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate to remove unreacted reagents.
-
Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add a chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.
Principle: A fluorescently labeled DNA oligonucleotide probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When a PARP enzyme binds to the DNA probe, the resulting larger complex tumbles more slowly, leading to a significant increase in FP. In the presence of NAD+, the auto-PARylation of PARP causes its dissociation from the DNA, leading to a decrease in FP. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of recombinant PARP1 or PARP2 enzyme.
-
Prepare a solution of the fluorescently labeled DNA oligonucleotide probe.
-
-
Assay Setup: In a low-volume, black 384-well plate, add the PARP enzyme and the fluorescently labeled DNA probe to each well.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for PARP-DNA binding and inhibitor interaction.
-
Reaction Initiation: Add NAD+ to each well to initiate the auto-PARylation reaction in the control wells.
-
Final Incubation: Incubate the plate for another period (e.g., 60-120 minutes) to allow for PARP dissociation in the absence of a trapping inhibitor.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Data Analysis: The increase in the FP signal in the presence of the inhibitor, compared to the control with NAD+, indicates PARP trapping. The potency of PARP trapping (EC50) is determined by plotting the FP signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PARP Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP1/2 signaling in DNA repair and the dual mechanism of this compound.
Experimental Workflow for PARP Enzymatic Inhibition Assay
Caption: Workflow for determining PARP enzymatic inhibition using a chemiluminescent assay.
Logical Relationship in PARP Trapping Assay
Caption: Logical flow of a fluorescence polarization-based PARP trapping assay.
Conclusion
This compound is a highly potent dual inhibitor of PARP1 and PARP2, demonstrating sub-nanomolar to low nanomolar IC50 values against both enzymes. While it exhibits strong catalytic inhibition, its profound anti-tumor efficacy, particularly in HR-deficient cancers, is largely attributed to its superior ability to trap PARP enzymes on DNA, creating highly cytotoxic lesions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. Understanding the nuances of its interaction with both PARP1 and PARP2 is critical for optimizing its clinical application and for the development of next-generation PARP inhibitors.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
preclinical data on (rac)-Talazoparib efficacy
An In-Depth Guide to the Preclinical Efficacy of (rac)-Talazoparib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talazoparib (B560058) (formerly BMN 673) is a highly potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2. Its preclinical profile is distinguished by a dual mechanism of action: not only does it inhibit the catalytic activity of PARP, but it is also exceptionally effective at trapping PARP enzymes on DNA at sites of single-strand breaks (SSBs). This trapping mechanism is significantly more cytotoxic than catalytic inhibition alone. In preclinical models, particularly those with deficiencies in homologous recombination (HR) DNA repair, such as cancers with BRCA1 or BRCA2 mutations, Talazoparib demonstrates robust single-agent and combination anti-tumor activity. This document provides a comprehensive overview of the key preclinical data, experimental methodologies, and underlying molecular pathways related to Talazoparib's efficacy.
Introduction to PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting an SSB, PARP binds to the DNA and, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1] This PARylation process recruits other DNA repair factors to the site of damage to effect repair.[1]
In cancer cells with a defective homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised.[2] These cells become heavily reliant on PARP-mediated SSB repair to maintain genomic integrity.[2] The inhibition of PARP in an HR-deficient context creates a synthetic lethal interaction: unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[2][3] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic catastrophe and cell death.[3][4]
Talazoparib's Dual Mechanism of Action
Talazoparib's potency is derived from a dual mechanism that exploits this synthetic lethal relationship.
-
Catalytic Inhibition : Similar to other PARP inhibitors, Talazoparib binds to the catalytic domain of PARP1/2, mimicking the structure of NAD+ and preventing the PARylation process. This disrupts the recruitment of downstream repair proteins.[1]
-
PARP Trapping : More significantly, Talazoparib traps the PARP enzyme onto the DNA at the site of the break, preventing its dissociation.[1][5] These trapped PARP-DNA complexes are highly cytotoxic, as they physically obstruct DNA replication and transcription, leading to the formation of DSBs.[6][7] Preclinical studies have shown Talazoparib to be approximately 100-fold more potent at trapping PARP than other inhibitors like olaparib (B1684210) and rucaparib, and over 10,000-fold more potent than veliparib (B1684213).[1][8] This high trapping efficiency is believed to be a key driver of its superior potency.[3]
Preclinical Efficacy: In Vitro Data
Talazoparib has demonstrated potent cytotoxic activity across a wide range of cancer cell lines, with particular sensitivity observed in models with HRD.
Single-Agent Activity
Talazoparib is a potent inhibitor of PARP1 enzymatic activity with an IC50 of 0.57 nmol/L.[9] In a panel of cell lines from the Pediatric Preclinical Testing Program (PPTP), the median relative IC50 (rIC50) for Talazoparib was 26 nM, with Ewing sarcoma cell lines showing a trend towards greater sensitivity.[9] In studies on breast cancer cell lines, cytotoxicity was observed in 7 of 14 lines at IC50 values achievable in clinical settings.[10]
| Parameter | Value | Context | Source |
| PARP1 IC50 | 0.57 nmol/L | Enzymatic inhibition | [9] |
| Median rIC50 | 26 nM | Cytotoxicity in PPTP cell line panel | [9] |
| Cytotoxicity | Observed in 50% (7/14) | Panel of human breast cancer cell lines | [10] |
Combination Activity
Preclinical studies show that Talazoparib acts synergistically with DNA-damaging agents, enhancing their anti-tumor effects. This is hypothesized to be due to Talazoparib's ability to trap PARP on the SSBs created by these agents.[9]
-
With Temozolomide (B1682018) (TMZ): In vitro, Talazoparib potentiated the toxicity of TMZ by up to 85-fold, with significant potentiation (30- to 50-fold) observed in Ewing sarcoma and leukemia cell lines.[9]
-
With Carboplatin (B1684641): A synergistic effect (Combination Index < 1) was found in all 7 triple-negative breast cancer (TNBC) cell lines tested.[11] The greatest synergy (CI < 0.65) was seen in three PARP inhibitor-resistant cell lines.[11] In these resistant lines, the combination led to a 7- to 16-fold increase in DNA damage (53BP1 foci) and a 4- to 26-fold increase in apoptosis compared to Talazoparib alone.[11]
| Combination Agent | Cancer Type / Cell Lines | Key Quantitative Finding | Source |
| Temozolomide | Ewing Sarcoma, Leukemia | Up to 85-fold potentiation of toxicity | [9] |
| Carboplatin | Triple-Negative Breast Cancer (7 cell lines) | Synergistic effect (CI < 1) in all lines | [11] |
| Carboplatin | PARPi-Resistant TNBC (3 cell lines) | 7-16x increase in DNA damage; 4-26x increase in apoptosis | [11] |
Preclinical Efficacy: In Vivo Data
Talazoparib's potent in vitro activity translates to significant anti-tumor efficacy in various in vivo xenograft models.
Monotherapy
In a BRCA1-deficient MX-1 breast cancer xenograft model, Talazoparib monotherapy induced tumor regression.[10] In patient-derived breast cancer xenograft models, 8 of 14 (57.1%) responded to Talazoparib monotherapy, with tumor regression observed in 6 of 14 (42.8%) models.[10] In a study comparing multiple PARP inhibitors in a SUM149PT breast cancer xenograft model, Talazoparib treatment resulted in a 35% growth delay, which was modestly more effective than olaparib (32%) and veliparib (29%).[8]
Combination Therapy
-
With Temozolomide (TMZ): In ovarian (RMG1) and melanoma (M207, M238) xenograft models, the combination of Talazoparib (0.33 mg/kg daily) and low-dose TMZ (2.5 mg/kg) inhibited tumor growth more effectively than either agent alone.[6] In Ewing sarcoma xenografts, which were largely insensitive to single-agent treatment, the combination of Talazoparib and TMZ induced complete tumor regression in 5 of 10 models.[9]
-
With Carboplatin: In an orthotopic MDAMB231 TNBC xenograft model, sequential administration of Talazoparib (0.03 mg/kg) followed by carboplatin (35 mg/kg) resulted in a 69.2% inhibition of primary tumor volume and a 53.9% decrease in lung micrometastasis.[11] Concomitant administration was slightly less effective, resulting in a 53.1% inhibition of primary tumor volume.[11]
| Cancer Model | Combination | Dosing Regimen | Key Efficacy Outcome | Source |
| Ovarian/Melanoma Xenografts | Talazoparib + Temozolomide | T: 0.33 mg/kg daily; TMZ: 2.5 mg/kg | Greater tumor growth inhibition than single agents | [6] |
| Ewing Sarcoma Xenografts | Talazoparib + Temozolomide | T: 0.1-0.25 mg/kg BIDx5; TMZ: 12-30 mg/kg dailyx5 | Complete tumor regression in 5 of 10 models | [9] |
| MDAMB231 TNBC Xenograft | Talazoparib + Carboplatin | T: 0.03 mg/kg; C: 35 mg/kg (Sequential) | 69.2% primary tumor volume inhibition | [11] |
| MDAMB231 TNBC Xenograft | Talazoparib + Carboplatin | T: 0.03 mg/kg; C: 35 mg/kg (Concomitant) | 53.1% primary tumor volume inhibition | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols derived from published studies.
In Vitro Synergy and DNA Damage Assay
This protocol outlines a method to assess the synergistic effects and resulting DNA damage of combining Talazoparib with a chemotherapeutic agent like carboplatin.[11]
-
Cell Culture: Plate triple-negative breast cancer (TNBC) cell lines (e.g., HCC1143, MDAMB231, Hs578T) in appropriate multi-well plates.
-
Chemosensitivity Assay: Treat cells for 10 days with a matrix of nine concentrations of Talazoparib and nine concentrations of carboplatin, both alone and in combination.
-
High-Content Imaging: Post-treatment, fix and permeabilize cells. Stain with antibodies against DNA damage markers (e.g., 53BP1) and apoptosis markers (e.g., cleaved-PARP), along with a nuclear counterstain (e.g., DAPI).
-
Image Acquisition: Use an automated high-content imaging system (e.g., Perkin Elmer Operetta) to capture images.
-
Data Analysis:
-
Calculate IC50 values for each agent alone.
-
Determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Quantify the DNA damage response by calculating a "product score": (% of 53BP1-positive cells) x (mean 53BP1 foci per cell).
-
Calculate the apoptotic index as the percentage of cleaved-PARP positive cells.
-
In Vivo Xenograft Combination Study
This protocol describes a workflow for evaluating the in vivo efficacy of Talazoparib in combination with another agent in a mouse xenograft model.[9][11]
Drug Formulation and Administration for In Vivo Studies
Proper formulation is critical for ensuring bioavailability and consistent exposure in animal models.
-
Talazoparib Formulation: For oral gavage (P.O.), Talazoparib can be formulated in a vehicle such as 10% dimethylacetamide / 5% Solutol HS 15 / 85% phosphate-buffered saline. The solution should be stored at 4°C and brought to ambient temperature before dosing.[9]
-
Temozolomide Formulation: For oral administration, temozolomide can be formulated in 1% carboxymethylcellulose in water and stored at 4°C.[9]
Pharmacodynamics and Biomarkers
The pharmacodynamic (PD) effect of Talazoparib is the measurable inhibition of PARP activity in tissues. In BRCA1-mutant breast cancer xenografts, Talazoparib produced a significant and sustained reduction in PARP activity at 2 and 8 hours post-dose, with only partial recovery at 24 hours.[1] This sustained target engagement is more pronounced than that observed with olaparib.[1]
The primary predictive biomarker for Talazoparib sensitivity is a deficiency in the HR repair pathway, most commonly identified by deleterious mutations in BRCA1 or BRCA2.[12] Preclinical models suggest that loss of heterozygosity (LOH) at the BRCA locus may increase sensitivity to PARP inhibition.[12] Conversely, mechanisms of resistance can involve the restoration of HR function, for example, through secondary or reversion mutations in BRCA genes that restore the open reading frame.[1]
Conclusion
The comprehensive body of preclinical data strongly supports the efficacy of Talazoparib, particularly in tumors with HRD. Its dual mechanism of catalytic inhibition and potent PARP trapping results in significant cytotoxicity, both as a monotherapy and in combination with DNA-damaging agents. The robust anti-tumor activity observed in a wide range of in vitro and in vivo models, underpinned by the clear mechanism of synthetic lethality, has provided a solid foundation for its successful clinical development and approval for treating patients with germline BRCA-mutated cancers.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. “Talazoparib for Advanced Germline BRCA-mutated Breast Cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Neoadjuvant talazoparib in patients with germline BRCA1/2 mutation-positive, early-stage triple-negative breast cancer: exploration of tumor BRCA mutational status - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (rac)-Talazoparib: Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib, developed under the code BMN 673, is a highly potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, specifically PARP1 and PARP2.[1][2] It is a third-generation PARP inhibitor that has demonstrated significant potential in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to (rac)-Talazoparib and its active stereoisomer, Talazoparib.
Chemical and Physicochemical Properties
This compound is the racemic mixture of the active (8S,9R) and the less active (8R,9S) enantiomers. The clinically approved drug, Talazoparib, consists of the (8S,9R) stereoisomer.
Chemical Identity
The fundamental chemical identifiers for this compound and the active Talazoparib isomer are summarized below.
| Identifier | Value |
| IUPAC Name | (rac)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one |
| Active Isomer | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one |
| CAS Number | 1207454-56-5 (rac-Talazoparib)[2] |
| 1207456-01-6 (Talazoparib) | |
| Molecular Formula | C₁₉H₁₄F₂N₆O[2] |
| SMILES | CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
Physicochemical Properties
A summary of the key physicochemical properties of Talazoparib is provided in the table below. Data for the racemic mixture are limited, with most characterization performed on the active enantiomer or its tosylate salt.
| Property | Value | Source |
| Molecular Weight | 380.35 g/mol | [2] |
| Melting Point | 312-314 °C (for a racemic bromo-derivative) | [3] |
| Solubility | DMSO: 19-36 mg/mL | [MedKoo Biosciences] |
| Water: Insoluble | [MedKoo Biosciences] | |
| Ethanol: Insoluble | [MedKoo Biosciences] | |
| LogP | 1.6 | [FDA] |
| pKa | Data not publicly available |
Mechanism of Action: Dual PARP Inhibition and Trapping
Talazoparib exerts its cytotoxic effects through a dual mechanism: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.[4]
-
Catalytic Inhibition: PARP enzymes, particularly PARP1, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Talazoparib binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition blocks the recruitment of downstream DNA repair factors, leading to the accumulation of unrepaired SSBs.
-
PARP Trapping: This is considered the primary mechanism driving the high potency of Talazoparib. The inhibitor stabilizes the PARP enzyme on the DNA at the site of a break. This "trapped" PARP-DNA complex is a significant steric hindrance, obstructing DNA replication forks. The collapse of these replication forks results in the formation of highly cytotoxic DNA double-strand breaks (DSBs).
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Pharmacological Properties
Pharmacodynamics
Talazoparib is a potent inhibitor of PARP1 and PARP2 enzymatic activity and demonstrates strong anti-proliferative effects in cancer cell lines with DNA repair deficiencies.
| Parameter | Target / Cell Line | Value | Source |
| Ki | PARP1 | 1.2 nM | [2] |
| PARP2 | 0.87 nM | [2] | |
| EC₅₀ | Cellular PARylation | 2.51 nM | [2] |
| IC₅₀ | MX-1 cells (BRCA1 mutant) | 0.3 nM | [2] |
| Capan-1 cells (BRCA2 mutant) | 5.0 nM | [2] |
Pharmacokinetics (ADME)
Pharmacokinetic studies have characterized Talazoparib as having properties suitable for once-daily oral dosing.
| ADME Parameter | Value | Source |
| Absorption | Orally bioavailable. | [MedKoo Biosciences] |
| Distribution | Protein Binding: ~74% | [Wikipedia] |
| Metabolism | Minimal hepatic metabolism (<30%) | [Wikipedia] |
| Excretion | Primarily via renal excretion of unchanged drug. 69% in urine, 20% in feces. | [Wikipedia] |
| Half-life (t₁/₂) | ~90 hours (in humans) | [Wikipedia] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with a key step involving the reductive cyclization to form the core quinolinone structure, followed by cyclization with hydrazine (B178648) to form the final phthalazinone ring system. The following protocol is based on the methods described by Wang et al. (2016) and related publications.[3]
References
- 1. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
(rac)-Talazoparib: A Technical Guide to its Discovery and Development
This in-depth technical guide provides a comprehensive overview of the discovery and development history of (rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthesis, mechanism of action, preclinical evaluation, and clinical development.
Introduction
Talazoparib (B560058), also known as BMN 673, is a highly potent, orally available small molecule inhibitor of PARP1 and PARP2 enzymes.[1] It has demonstrated significant clinical efficacy in patients with tumors harboring deleterious germline mutations in the BRCA1 and BRCA2 genes.[1] This guide details the scientific journey of Talazoparib from its discovery to its approval as a targeted anti-cancer therapeutic.
Discovery and Synthesis
The discovery of Talazoparib was rooted in the quest for potent PARP inhibitors with superior pharmacological properties. The synthesis of this compound has been described in the medicinal chemistry literature, with a notable feature being the reaction of a nitroarene with 4-fluorobenzaldehyde (B137897) in the presence of titanium(III) chloride to yield a 2,3-dihydroquinolin-4(1H)-one intermediate. This intermediate is then converted to (8S,9R)-talazoparib through a reaction with hydrazine.
A key step in the synthesis is the resolution of the racemic mixture of cis and trans isomers of the dihydroquinolinone product. The desired trans isomers are isolated by filtration due to their lower solubility in methanol (B129727) compared to the cis isomers. The racemic trans-dihydroquinolinone is then resolved by chiral supercritical fluid chromatography (SFC) to obtain the enantiopure (2S,3S)-G intermediate, which is subsequently converted to (8S,9R)-talazoparib.
Mechanism of Action
Talazoparib exerts its cytotoxic effects through a dual mechanism of action: catalytic inhibition of PARP and "PARP trapping."
-
Catalytic Inhibition: Talazoparib competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the PARP-mediated recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[2]
-
PARP Trapping: Talazoparib stabilizes the interaction between PARP enzymes and DNA at the site of damage. This "trapping" of the PARP-DNA complex is a highly cytotoxic event, as it creates a physical obstruction to DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[1][2]
In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs due to PARP inhibition and trapping leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[2] Preclinical studies have shown that Talazoparib is a significantly more potent PARP trapper than other approved PARP inhibitors like olaparib (B1684210) and rucaparib.[1]
Signaling Pathway
Preclinical Evaluation
The preclinical evaluation of Talazoparib established its high potency and selectivity for PARP enzymes and its profound anti-tumor activity in models of BRCA-deficient cancers.
Quantitative Preclinical Data
| Parameter | Value | Cell Line/Model | Reference |
| PARP1 Ki | 1.2 nM | N/A | [3] |
| PARP2 Ki | 0.87 nM | N/A | [3] |
| Cellular PARylation EC50 | 2.51 nM | N/A | [3] |
| MX-1 (BRCA1/2 mutant) IC50 | 0.3 nM | MX-1 | [3] |
| Capan-1 (BRCA1/2 mutant) IC50 | 5 nM | Capan-1 | [3] |
| PARP-1 Affinity (Ki) | 0.65 ± 0.07 nM | Competitive Binding Assay | [4][5] |
Experimental Protocols
This biochemical assay quantifies the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA probe.
-
Reagents and Materials: Purified PARP1 enzyme, fluorescently labeled DNA probe, NAD+, test inhibitor (Talazoparib), and a suitable buffer system.
-
Procedure:
-
In a 384-well plate, add the PARP1 enzyme and the fluorescently labeled DNA probe.
-
Add serially diluted test inhibitor or vehicle control to the wells.
-
Incubate to allow for PARP1-DNA binding and inhibitor interaction.
-
Initiate the auto-PARylation reaction by adding NAD+.
-
Incubate to allow for auto-PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis: The EC50 value, representing the concentration of the inhibitor required to achieve 50% of the maximal PARP trapping, is determined by plotting the fluorescence polarization signal against the inhibitor concentration.
This cellular assay measures the amount of PARP1 "trapped" on chromatin in cells treated with a PARP inhibitor.
-
Reagents and Materials: Cell culture reagents, test inhibitor (Talazoparib), cell lysis and fractionation buffers, antibodies against PARP1 and histone proteins (loading control), and Western blotting reagents and equipment.
-
Procedure:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified duration.
-
Lyse the cells and separate the cellular components into cytoplasmic, soluble nuclear, and chromatin-bound fractions through a series of centrifugation steps with specific buffers.
-
Isolate the proteins from the chromatin fraction.
-
Quantify the amount of PARP1 in the chromatin fraction by Western blotting using a PARP1-specific antibody. Use a histone antibody as a loading control for the chromatin fraction.
-
-
Data Analysis: An increase in the amount of chromatin-associated PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.
This assay assesses the effect of Talazoparib on the viability of cancer cells, particularly those with BRCA mutations.
-
Reagents and Materials: Cell culture reagents, BRCA-mutant and wild-type cell lines, Talazoparib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Talazoparib for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of Talazoparib that inhibits cell viability by 50%, is calculated from the dose-response curve.[6]
Experimental Workflow
Clinical Development
The clinical development of Talazoparib has focused on its use as a monotherapy for patients with germline BRCA-mutated (gBRCAm) cancers and in combination with other agents.
Key Clinical Trials
The EMBRACA trial was a pivotal Phase 3, open-label, randomized, two-arm study that evaluated the efficacy and safety of Talazoparib compared to physician's choice of chemotherapy in patients with gBRCAm, HER2-negative locally advanced or metastatic breast cancer.[7]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either Talazoparib (1 mg once daily) or physician's choice of chemotherapy (capecitabine, eribulin, gemcitabine, or vinorelbine).
-
Patient Population: Patients with deleterious or suspected deleterious gBRCA mutations who had received no more than three prior cytotoxic chemotherapy regimens for metastatic disease.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Key Results: The trial demonstrated a statistically significant improvement in PFS for patients treated with Talazoparib compared to chemotherapy.
The TALAPRO-2 trial is a Phase 3, randomized, double-blind, placebo-controlled study evaluating Talazoparib in combination with enzalutamide (B1683756) for the treatment of patients with metastatic castration-resistant prostate cancer (mCRPC).[8][9][10][11]
-
Study Design: The study consists of two parts. Part 1 was an open-label safety and pharmacokinetic run-in to confirm the starting dose of Talazoparib with enzalutamide. Part 2 is a randomized, double-blind, placebo-controlled evaluation of Talazoparib (0.5 mg once daily) plus enzalutamide (160 mg once daily) versus placebo plus enzalutamide.[8][9][10][11]
-
Patient Population: Asymptomatic or mildly symptomatic mCRPC patients who have not received prior taxanes or novel hormonal therapy. The study includes two cohorts: all-comers and patients with DNA damage response (DDR) gene mutations.[9]
-
Primary Endpoint: Radiographic Progression-Free Survival (rPFS).
-
Key Results: The combination of Talazoparib and enzalutamide resulted in a clinically meaningful and statistically significant improvement in rPFS compared to enzalutamide alone.[11]
Clinical Trial Data
| Trial | Indication | Treatment Arms | Median PFS | Hazard Ratio (95% CI) | Reference |
| EMBRACA | gBRCAm, HER2-negative advanced breast cancer | Talazoparib vs. Physician's Choice Chemotherapy | 8.6 months vs. 5.6 months | 0.54 (0.41-0.71) | [12] |
| TALAPRO-2 | mCRPC (all-comers) | Talazoparib + Enzalutamide vs. Placebo + Enzalutamide | Not Reached vs. 21.9 months | 0.63 (0.51-0.78) | [11] |
Pharmacokinetics
Pharmacokinetic studies of Talazoparib have been conducted in patients with advanced cancers. A population pharmacokinetic analysis characterized Talazoparib's profile using a two-compartment model with first-order absorption and an absorption lag time. No dose adjustments are required based on age, sex, baseline body weight, Asian race, mild renal or hepatic impairment, or use of acid-reducing agents.
Clinical Development and Approval Timeline
Conclusion
The discovery and development of this compound represent a significant advancement in the field of targeted cancer therapy. Its dual mechanism of potent PARP enzymatic inhibition and highly efficient PARP trapping has translated into substantial clinical benefit for patients with cancers harboring defects in DNA damage repair pathways. Ongoing research continues to explore the full potential of Talazoparib in various tumor types and in combination with other anti-cancer agents, further solidifying its role in precision oncology.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Talazoparib plus enzalutamide in men with first-line metastatic castration-resistant prostate cancer (TALAPRO-2): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
role of PARP trapping in (rac)-Talazoparib activity
An In-Depth Technical Guide on the Core Role of PARP Trapping in (rac)-Talazoparib Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(ADP-ribose) polymerase (PARP) inhibitors have become a critical class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. While initially developed as catalytic inhibitors of PARP enzymes, their mechanism of action is now understood to be more complex. A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA, creating cytotoxic complexes that are often more potent than catalytic inhibition alone. Talazoparib (B560058) (formerly BMN 673) is a potent, dual-mechanism PARP inhibitor that not only blocks the enzymatic activity of PARP1 and PARP2 but is exceptionally efficient at trapping them on DNA. This trapping activity is a primary driver of its high cytotoxicity and clinical efficacy. This guide provides a detailed examination of the role of PARP trapping in Talazoparib's activity, supported by quantitative data, experimental methodologies, and visual diagrams of the underlying molecular processes.
The Dual Mechanism of PARP Inhibitors: Catalytic Inhibition vs. PARP Trapping
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs). Upon binding to an SSB, PARP1 becomes catalytically active, using NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[1][2][3]
PARP inhibitors exert their effects through two primary mechanisms:
-
Catalytic Inhibition: All PARP inhibitors compete with NAD+ for the catalytic domain of PARP enzymes.[2][3] This prevents PAR chain synthesis, thereby impairing the recruitment of the DNA repair machinery. The unrepaired SSBs can collapse into more lethal double-strand breaks (DSBs) when encountered by a replication fork.[4][5]
-
PARP Trapping: This mechanism involves the stabilization of the PARP-DNA complex.[6][7] Instead of dissociating after repair signaling, the PARP enzyme remains bound to the DNA, physically obstructing DNA replication and transcription.[8] These trapped PARP-DNA complexes are highly cytotoxic, proving more damaging than the unrepaired SSBs resulting from catalytic inhibition alone.[2][6] The potency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory strength.[6][7]
Talazoparib is distinguished by its exceptionally high PARP trapping efficiency, which is considered a major contributor to its potent anti-tumor activity.[1][9][10]
Quantitative Comparison of PARP Inhibitors
The efficacy of a PARP inhibitor is defined by its catalytic inhibitory potency (IC50), its PARP trapping potential, and its resulting cytotoxicity in cancer cells. Talazoparib consistently demonstrates superior PARP trapping ability compared to other clinically approved inhibitors.
Table 1: Catalytic Inhibition of PARP1 and PARP2
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Talazoparib | ~1 | ~1.5 |
| Niraparib (B1663559) | ~2-4 | ~1-2 |
| Olaparib (B1684210) | ~1-5 | ~1-2 |
| Rucaparib (B1680265) | ~1-7 | ~1-2 |
| Veliparib | ~2-5 | ~2-3 |
Source: Data compiled from multiple preclinical studies.[11]
Table 2: Comparative PARP Trapping Potency and Cytotoxicity
| PARP Inhibitor | Relative PARP Trapping Potency | Cytotoxicity Rank Order (Monotherapy) |
| Talazoparib | Very High (>> Olaparib, Rucaparib)[7][9][12] | 1 (Most Potent) |
| Niraparib | High (> Olaparib, Rucaparib)[9][12] | 2 |
| Olaparib | Moderate[11][12] | 3 |
| Rucaparib | Moderate (= Olaparib)[12] | 3 |
| Veliparib | Low[6][12] | 4 (Least Potent) |
Note: The rank order of trapping potency for clinical PARP inhibitors is talazoparib >> niraparib > olaparib = rucaparib > veliparib.[9][12] Studies have shown that Talazoparib can be up to 100-fold more potent at trapping PARP-DNA complexes than olaparib or rucaparib, despite having comparable catalytic inhibition potencies.[1][7]
Molecular Pathways and Consequences of Talazoparib-Mediated PARP Trapping
The potent trapping of PARP by Talazoparib initiates a cascade of cytotoxic events, particularly in cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, creating a synthetic lethal interaction.
Signaling Pathway: From SSB to Synthetic Lethality
A single-strand break in a normal cell is efficiently repaired via the PARP-mediated BER pathway. However, in a BRCA-deficient cancer cell treated with Talazoparib, this process is subverted into a lethal event.
Caption: Mechanism of PARP trapping by Talazoparib leading to synthetic lethality.
Downstream Cellular Effects
The formation of Talazoparib-induced PARP-DNA complexes leads to several measurable downstream effects:
-
Replication Fork Stalling and Collapse: The trapped PARP complex is a physical barrier that stalls and destabilizes DNA replication forks.[5][13] This leads to the formation of DSBs.
-
Increased DNA Damage: The accumulation of DSBs is a hallmark of PARP inhibitor activity. This can be quantified by measuring the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[14][15]
-
Induction of Apoptosis: The overwhelming genomic instability and DNA damage ultimately trigger programmed cell death, or apoptosis. This can be observed through the activation of key apoptotic proteins like Caspase 3 and 7.[14][15]
Key Experimental Protocols
Evaluating the PARP trapping potential and consequent cytotoxicity of compounds like Talazoparib requires specific biochemical and cellular assays.
PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay quantitatively measures the ability of an inhibitor to trap PARP1 on a DNA oligonucleotide.
Principle: The assay uses a fluorescently labeled DNA oligonucleotide probe. In the absence of auto-PARylation, PARP1 binds to this probe, forming a large complex that tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When NAD+ is added, PARP1 auto-PARylates and dissociates from the DNA, allowing the small probe to tumble freely, which leads to a low FP signal. A trapping inhibitor like Talazoparib will prevent PARP1 dissociation even in the presence of NAD+, thus maintaining a high FP signal.[16][17]
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, fluorescently labeled DNA oligonucleotide duplex, NAD+, and the test inhibitor (e.g., Talazoparib) at various concentrations.
-
Reaction Setup: In a 384-well plate, add the PARP1 enzyme to wells containing the fluorescent DNA probe and varying concentrations of the inhibitor. Incubate to allow PARP1-DNA complex formation.
-
Initiation of Dissociation: Add NAD+ to all wells to initiate the auto-PARylation reaction, which promotes the dissociation of PARP1 from the DNA.
-
Measurement: Immediately after NAD+ addition, read the fluorescence polarization on a microplate reader at specified intervals.
-
Data Analysis: Plot the FP signal against the inhibitor concentration. The increase in FP signal is directly proportional to the amount of trapped PARP1. Calculate the EC50 value, which represents the concentration of inhibitor required to achieve 50% of the maximal trapping effect.
Caption: Experimental workflow for a Fluorescence Polarization PARP trapping assay.
Cellular Cytotoxicity Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Principle: Cancer cell lines (e.g., those with and without BRCA mutations) are exposed to a range of inhibitor concentrations. After a set incubation period, cell viability is measured using a reagent that quantifies a marker of metabolically active cells, such as ATP content.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HeyA8, DLD1, or specific patient-derived xenograft cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Talazoparib or other PARP inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Western Blot for DNA Damage Markers (γH2AX)
This protocol detects the level of DNA damage in cells following treatment with a PARP inhibitor.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. An increase in the γH2AX protein signal indicates an increase in DNA double-strand breaks.
Detailed Protocol:
-
Treatment and Lysis: Treat cells with Talazoparib for a defined period (e.g., 96 hours).[14] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated H2AX (anti-γH2AX).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control, such as an anti-GAPDH or anti-β-actin antibody, to ensure equal protein loading.
-
Quantification: Quantify the band intensity using densitometry software and normalize the γH2AX signal to the loading control.
Conclusion
The clinical success of this compound is intrinsically linked to its potent dual mechanism of action. While its catalytic inhibition is on par with other agents in its class, its vastly superior ability to trap PARP enzymes on DNA distinguishes it as a highly effective cytotoxic agent.[7][12] This trapping mechanism creates formidable physical barriers to DNA replication and transcription, leading to catastrophic levels of genomic instability and synthetic lethality in HR-deficient tumors. For researchers and drug development professionals, understanding and accurately quantifying PARP trapping is critical for evaluating novel PARP inhibitors and designing rational combination therapies that can further exploit this powerful anti-cancer mechanism.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. tandfonline.com [tandfonline.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting Replication Fork Processing Synergizes with PARP Inhibition to Potentiate Lethality in Homologous Recombination Proficient Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
(rac)-Talazoparib in BRCA-Mutated Cancers: A Technical Guide to its Core Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Talazoparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, with significant clinical activity in patients with cancers harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of the core targets and mechanism of action of Talazoparib (B560058) in BRCA-mutated cancer cells. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Talazoparib exhibits a dual mechanism of action: it inhibits the catalytic activity of PARP enzymes and, more critically, traps PARP enzymes on DNA at the site of single-strand breaks (SSBs).[1][2][3][4] This trapping of the PARP-DNA complex is a highly cytotoxic event, particularly in cancer cells with deficient homologous recombination (HR) repair pathways, a hallmark of BRCA mutations.[5][6] The inability to repair the resulting double-strand breaks (DSBs) during DNA replication leads to genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[3]
Core Mechanism of Action: PARP Inhibition and Trapping
Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are central to the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[3][7] Upon detecting an SSB, PARP binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruits other DNA repair proteins.[8]
Talazoparib disrupts this process in two ways:
-
Catalytic Inhibition: By competing with the NAD+ substrate, Talazoparib prevents the synthesis of PAR chains, thereby inhibiting the recruitment of the repair machinery.[5]
-
PARP Trapping: Talazoparib stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the DNA.[1][5] This trapped complex is a significant physical obstruction to DNA replication and transcription, leading to the collapse of replication forks and the formation of more severe DNA lesions, such as double-strand breaks.[9]
In cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutated cells where HR is compromised, the accumulation of DSBs leads to mitotic catastrophe and apoptosis.[9] Notably, Talazoparib is a significantly more potent PARP trapper than other clinical PARP inhibitors like olaparib (B1684210) and rucaparib, which contributes to its high cytotoxicity.[9]
Quantitative Data: Potency and Cytotoxicity
The efficacy of Talazoparib has been quantified across various preclinical models. The following tables summarize key quantitative data regarding its PARP trapping ability and cytotoxic effects in different cancer cell lines.
| PARP Inhibitor | Relative PARP1 Trapping Potency | Reference |
| Talazoparib | >> Olaparib = Rucaparib | [9] |
| Talazoparib | > Veliparib = Niraparib | [9] |
| Cell Line | BRCA Status | Talazoparib IC50 (µM) | Reference |
| MG63 (Osteosarcoma) | - | 0.448 | [10] |
| ZK-58 (Osteosarcoma) | - | 0.115 | [10] |
| SaOS-2 (Osteosarcoma) | - | 33.57 | [10] |
| MNNG-HOS (Osteosarcoma) | - | 87.56 | [10] |
| BT-20 (TNBC) | - | 91.6 | [11] |
| MDA-MB-468 (TNBC) | - | 1000 | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in Talazoparib's mechanism of action and the experimental procedures used to study it, the following diagrams have been generated using Graphviz.
Signaling Pathway of Talazoparib in BRCA-Mutated Cells
Caption: Talazoparib's mechanism in BRCA-mutated cells.
Experimental Workflow for Evaluating Talazoparib
Caption: Preclinical evaluation workflow for Talazoparib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections outline the protocols for key assays used in the evaluation of Talazoparib.
PARP Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to trap PARP on a DNA probe.[12][13][14]
-
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. In the absence of PARP, the small probe rotates rapidly, resulting in low fluorescence polarization (FP). When PARP binds to the probe, the larger complex tumbles more slowly, leading to a high FP signal. The addition of NAD+ causes auto-PARylation of PARP, leading to its dissociation from the DNA and a decrease in FP. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[12][14][15]
-
Reagents:
-
Purified recombinant PARP1 or PARP2 enzyme.
-
Fluorescently labeled DNA probe.
-
Assay buffer (specific composition depends on the commercial kit or lab protocol).
-
NAD+.
-
Talazoparib and other control inhibitors.
-
-
Procedure:
-
Dispense the fluorescently labeled DNA probe into a 96- or 384-well plate.
-
Add PARP enzyme to the wells and incubate to allow for binding to the DNA probe.
-
Add serial dilutions of Talazoparib or control compounds.
-
Initiate the reaction by adding NAD+.
-
Measure fluorescence polarization at appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis: The increase in FP signal is proportional to the PARP trapping activity of the compound. EC50 values can be calculated by plotting the FP signal against the inhibitor concentration.
Cell Viability Assay (MTT/MTS)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[8][10]
-
Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with a serial dilution of Talazoparib for a specified period (e.g., 72 hours).[8]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.[8]
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[8]
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
DNA Damage Assay (γH2AX Immunofluorescence Staining)
This assay detects the formation of DNA double-strand breaks.[16][17]
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. This phosphorylation event can be detected using a specific antibody.[16]
-
Procedure:
-
Grow cells on coverslips or in chamber slides and treat with Talazoparib.
-
Fix the cells with formaldehyde.[18]
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis: The number of γH2AX foci per nucleus is quantified. An increase in the number of foci indicates an increase in DNA DSBs.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with Talazoparib.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: The flow cytometer will quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Flow Cytometry)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide after RNase treatment) is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Procedure:
-
Treat cells with Talazoparib.
-
Harvest and fix the cells (e.g., with ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a DNA-binding dye.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: A histogram of DNA content versus cell count is generated. The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the S phase is the region between these two peaks. The percentage of cells in each phase is calculated. Treatment with Talazoparib can lead to an accumulation of cells in the S and G2/M phases.[11][19]
Conclusion
This compound is a highly effective PARP inhibitor in BRCA-mutated cancer cells due to its potent dual mechanism of catalytic inhibition and, most importantly, PARP trapping. This leads to the accumulation of cytotoxic DNA double-strand breaks that cannot be repaired in HR-deficient cells, resulting in synthetic lethality. The experimental protocols detailed in this guide provide a framework for the continued investigation of Talazoparib and the development of novel therapeutics targeting DNA damage response pathways. The quantitative data and visual models presented herein offer a comprehensive resource for researchers and drug development professionals in the field of oncology.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. youtube.com [youtube.com]
- 16. championsoncology.com [championsoncology.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of (rac)-Talazoparib: A Technical Guide
(rac)-Talazoparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, has emerged as a critical therapeutic agent in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring germline BRCA1/2 mutations.[1][2] Its clinical efficacy is underpinned by a distinct pharmacokinetic and pharmacodynamic profile characterized by high potency, oral bioavailability, and a dual mechanism of action that includes both catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: Dual Inhibition and Potent PARP Trapping
Talazoparib (B560058) exerts its cytotoxic effects through a dual mechanism of action targeting the base excision repair (BER) pathway, a critical process for the repair of DNA single-strand breaks (SSBs).[4]
Firstly, talazoparib competitively inhibits the catalytic activity of PARP1 and PARP2.[5] PARP enzymes normally detect SSBs and synthesize poly(ADP-ribose) chains, which recruit other DNA repair proteins.[4] By inhibiting this process, talazoparib prevents the repair of SSBs. When the replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a more cytotoxic double-strand break (DSB).[4]
Secondly, and more potently, talazoparib "traps" PARP enzymes on the DNA at the site of damage.[2][3] The talazoparib-PARP-DNA complex is highly stable and prevents the dissociation of PARP, creating a physical obstruction to DNA replication and transcription.[2][5] This trapping mechanism is considered to be a more potent driver of cytotoxicity than catalytic inhibition alone and is a key differentiator of talazoparib from other PARP inhibitors, with talazoparib being approximately 100 times more potent at trapping PARP than other agents.[1][2]
In cancer cells with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations, the resulting DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[4][6] This selective cytotoxicity in HRR-deficient cells is the principle of synthetic lethality exploited by talazoparib.
Signaling Pathway of Talazoparib's Action
Quantitative Pharmacodynamic Parameters
| Parameter | Value | Cell Line/System | Reference |
| PARP1 IC50 | 0.57 nM | Enzymatic Assay | [7] |
| PARP1 Ki | 1.2 nM | - | [8] |
| PARP2 Ki | 0.9 nM | - | [8] |
| PARP Trapping Potency | ~100x greater than other PARP inhibitors | Cellular DNA Binding Assays | [1][2] |
| Tumor PARylation Inhibition | 77-98% decrease | Patient Tumor Biopsies | [9] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical utility of talazoparib is also defined by its favorable pharmacokinetic profile, which supports once-daily oral administration.
Absorption
Talazoparib is rapidly absorbed following oral administration, with median time to maximum plasma concentration (Tmax) typically observed between 1 to 2 hours post-dose.[10][11] The pharmacokinetics of talazoparib are linear over a dosage range of 0.025 mg to 2 mg.[12] Steady-state concentrations are generally achieved within 2 to 3 weeks of daily dosing.[10][11] The administration of talazoparib with a high-fat, high-calorie meal can increase the Cmax by approximately 46% and delay the median Tmax from one to four hours, but it does not significantly affect the overall exposure (AUC).[13]
Distribution
Talazoparib exhibits a large apparent volume of distribution (Vd) of approximately 420 L, indicating extensive distribution into tissues.[12][13] In vitro, the plasma protein binding of talazoparib is about 74% and is independent of the drug concentration.[12]
Metabolism
Talazoparib undergoes minimal hepatic metabolism.[12][14] The identified metabolic pathways include mono-oxidation, dehydrogenation, and conjugation reactions.[12][13] Due to its limited metabolism, there is a low likelihood of clinically significant pharmacokinetic interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes.[10]
Excretion
The primary route of elimination for talazoparib is renal excretion of the unchanged drug.[10][12] Approximately 69% of an administered radiolabeled dose is recovered in the urine (with 55% as unchanged talazoparib), and about 20% is recovered in the feces (with 14% as unchanged drug).[12] The mean terminal plasma half-life is approximately 90 hours.[12]
Pharmacokinetic Parameters in Humans
| Parameter | Value (at 1 mg once daily) | Population | Reference |
| Tmax (median) | ~1-2 hours | Patients with advanced solid tumors | [10][11] |
| Cmax (steady-state, mean) | 16.4 ng/mL (32% CV) | Patients with advanced solid tumors | [13] |
| AUC (steady-state, mean) | 208 ng·hr/mL (37% CV) | Patients with advanced solid tumors | [13] |
| Half-life (t1/2, terminal, mean) | 90 hours (±58) | Patients with advanced solid tumors | [12] |
| Apparent Oral Clearance (CL/F, mean) | 6.5 L/h (31% inter-subject variability) | Patients with advanced solid tumors | [12] |
| Apparent Volume of Distribution (Vd/F, mean) | 420 L | Patients with advanced solid tumors | [12][13] |
| Accumulation Ratio (median) | 2.3 to 5.2 | Patients with advanced solid tumors | [12] |
| Protein Binding | ~74% | In vitro | [12] |
Experimental Protocols
In Vitro PARP Inhibition and Trapping Assays
PARP Enzymatic Inhibition Assay: The half-maximal inhibitory concentration (IC50) of talazoparib against PARP1 and PARP2 is typically determined using a biochemical assay. A common method involves the use of purified recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., nicked DNA), and radiolabeled NAD+ (the substrate for PARP). The assay measures the incorporation of ADP-ribose units onto a histone substrate in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity is quantified using a scintillation counter, and the IC50 value is calculated from the dose-response curve.[7]
PARP Trapping Assay: The ability of talazoparib to trap PARP on DNA can be assessed using cellular DNA binding assays. One such method involves treating cells with a DNA-damaging agent (e.g., methyl methanesulfonate) to induce SSBs, followed by incubation with different concentrations of the PARP inhibitor. Cells are then lysed, and the DNA-protein complexes are isolated. The amount of PARP enzyme bound to the DNA is quantified by Western blotting or ELISA. The potency of PARP trapping is determined by the concentration of the inhibitor required to induce a significant increase in the amount of PARP bound to DNA.[2]
Clinical Pharmacokinetic Study Workflow
A typical Phase 1 clinical trial to evaluate the pharmacokinetics of talazoparib in patients with advanced solid tumors would follow the workflow outlined below.
Pharmacokinetic Sample Analysis: Plasma concentrations of talazoparib are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9] This involves protein precipitation from plasma samples, followed by chromatographic separation on a reverse-phase column and detection by mass spectrometry. A stable isotope-labeled internal standard is used for accurate quantification. The method is validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
Special Populations and Drug Interactions
Renal Impairment
Since talazoparib is primarily eliminated via the kidneys, renal function significantly impacts its pharmacokinetics. Moderate to severe renal impairment leads to increased talazoparib exposure.[12] Dose adjustments are recommended for patients with moderate (creatinine clearance [CLcr] 30-59 mL/min) and severe (CLcr 15-29 mL/min) renal impairment.[12][15]
Hepatic Impairment
Mild to severe hepatic impairment does not have a clinically significant effect on the pharmacokinetics of talazoparib, and therefore, no dose adjustment is required for patients with hepatic dysfunction.[16]
Drug Interactions
Talazoparib is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[14][17] Concomitant use of potent P-gp inhibitors may increase talazoparib exposure, and a dose reduction of talazoparib is recommended.[10][15] Co-administration with BCRP inhibitors may also increase talazoparib exposure.[14] Acid-reducing agents do not affect the absorption of talazoparib.[11][14]
Conclusion
This compound possesses a unique and potent pharmacodynamic profile, distinguished by its dual mechanism of PARP inhibition and highly effective PARP trapping, which translates to significant clinical activity in tumors with homologous recombination repair deficiencies. Its pharmacokinetic properties, including rapid oral absorption, extensive tissue distribution, minimal metabolism, and a long terminal half-life, support a convenient once-daily dosing regimen. A thorough understanding of its ADME characteristics, particularly the impact of renal function and drug transporters on its disposition, is crucial for optimizing its therapeutic use and managing potential toxicities in the clinical setting. This technical guide provides a comprehensive foundation for further research and development involving this important targeted anticancer agent.
References
- 1. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. mdpi.com [mdpi.com]
- 8. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 9. Pharmacodynamic effects of the PARP inhibitor talazoparib (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Cytotoxicity of (rac)-Talazoparib in Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib (B560058) (formerly BMN 673) is a highly potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, specifically PARP1 and PARP2.[1] These enzymes are critical components of the DNA damage response (DDR) network, primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) repair due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethal phenotype. This vulnerability is exploited by Talazoparib, which has demonstrated significant antitumor activity in various preclinical models and has been approved for the treatment of patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[1] This guide provides an in-depth overview of the in vitro cytotoxicity of Talazoparib, its underlying mechanism, relevant experimental protocols, and a summary of its activity across a range of cancer cell lines.
Mechanism of Action: Dual PARP Inhibition and Trapping
Talazoparib exerts its cytotoxic effects through a dual mechanism that is more complex than simple enzymatic inhibition.
-
Catalytic Inhibition : Talazoparib competitively binds to the NAD+ binding site within the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[1] This process, known as PARylation, is essential for recruiting other DNA repair factors to the site of a single-strand break.[1] By inhibiting this step, Talazoparib disrupts the BER pathway.[2]
-
PARP Trapping : Considered the more cytotoxic mechanism, Talazoparib locks the PARP enzyme onto the DNA at the site of the break.[1][2] This creates a stable PARP-DNA complex that prevents the dissociation of PARP, thereby physically obstructing DNA replication and transcription machinery.[2][3] The stalled replication forks can collapse, leading to the formation of more severe DNA double-strand breaks (DSBs).[4][5]
In cancer cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these lesions cannot be repaired accurately, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3][5] This selective killing of HRD cells is known as synthetic lethality. Talazoparib is recognized as the most potent PARP trapping agent among clinically investigated PARP inhibitors, which contributes to its high cytotoxicity.[6][7]
Caption: Talazoparib's mechanism via PARP inhibition and trapping, leading to synthetic lethality.
Quantitative In Vitro Cytotoxicity of Talazoparib
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The in vitro cytotoxicity of Talazoparib has been evaluated across a wide array of cancer cell lines, revealing particular sensitivity in those with DDR pathway mutations.
| Cancer Type | Cell Line | BRCA Status / Key Genetics | (rac)-Talazoparib IC50 (µM) | Citation(s) |
| Breast Cancer | JIMT1 | ER-/HER2+ | 0.002 | [8] |
| MX-1 | BRCA1 defective, BRCA2 mutant | 0.015 | [9] | |
| SKBR3 | ER-/HER2+ | 0.04 | [8] | |
| BT549 | TNBC | 0.3 | [8] | |
| MDA-MB-231 | TNBC | 0.48 | [8] | |
| HCC70 | TNBC | 0.8 | [8] | |
| MDA-MB-468 | TNBC | 0.8 | [8] | |
| BR103T | BRCA1 mutant (LOH-negative) | 2.98 | [10] | |
| BR103N | BRCA1 mutant (Normal tissue) | 4.3 | [10] | |
| BR99 | BRCA2 mutant (LOH-negative) | 4.98 | [10] | |
| HCC1806 | TNBC | 8 | [8] | |
| HCC1143 | TNBC | 9 | [8] | |
| BR12 | BRCA1 mutant (LOH-negative) | 16.6 | [10] | |
| MBA-MD-468 | TNBC | 91.6 | [11] | |
| BT-20 | TNBC | 1000 (1 mM) | [11] | |
| Ovarian Cancer | BR58 | BRCA1 mutant (LOH-positive) | ~0.2 | [10] |
| Pancreatic Cancer | Capan-1 | BRCA2 defective | 0.003 | [9] |
| Small Cell Lung Cancer | NCI-H146 | Not Specified | 0.00435 | [6] |
| NCI-H1618 | Not Specified | 0.670 | [6] | |
| Glioblastoma | GSC262 | EGFR-amplified | ~0.001 - 0.01 | [12][13] |
| GSC274 | EGFR-amplified | ~0.001 - 0.01 | [12][13] | |
| GSC272 | EGFR-nonamplified | >1 | [12][13] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as assay type and incubation time.[14]
Experimental Protocols for Cytotoxicity Assessment
The determination of Talazoparib's in vitro cytotoxicity typically involves treating cancer cell lines with a range of drug concentrations and measuring cell viability after a set period. The following are generalized protocols for two common colorimetric and luminescent assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan (B1609692) crystals.[15][16]
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15][17]
-
Compound Treatment: Prepare serial dilutions of Talazoparib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Talazoparib. Include untreated cells as a negative control and a medium-only well as a blank.[14]
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C, 5% CO2.[14]
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[15][18]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15][16]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[15][16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[16]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15][16]
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability percentage against the logarithm of the Talazoparib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[19] The assay reagent lyses the cells and generates a luminescent "glow-type" signal produced by a luciferase reaction, which is proportional to the amount of ATP.[19][20]
Methodology:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate (to prevent luminescent signal crosstalk) at the desired density in 100 µL of medium. Incubate for 24 hours.[21][22]
-
Compound Treatment: Add serial dilutions of Talazoparib to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
Reagent Equilibration: Before use, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[20][21]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20][21]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20][21] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
Luminescence Reading: Record the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of viable cells by normalizing the luminescent signal of treated wells to that of untreated control wells (after subtracting the background from medium-only wells). Determine the IC50 value by plotting the data as described for the MTT assay.
Caption: A generalized workflow for determining the IC50 of Talazoparib in cancer cell lines.
Conclusion
This compound is a PARP inhibitor with exceptionally high potency, demonstrating cytotoxic effects in the nanomolar and even picomolar range in sensitive cancer cell lines.[6][8][9] Its efficacy is most pronounced in cells with deficiencies in the homologous recombination DNA repair pathway, particularly those with BRCA1/2 mutations, through the mechanism of synthetic lethality.[1][10] Furthermore, emerging evidence suggests sensitivity in other contexts, such as in EGFR-amplified glioblastoma, highlighting the expanding potential for Talazoparib.[12][13] The robust and reproducible assessment of its in vitro cytotoxicity using standardized assays like MTT and CellTiter-Glo® is fundamental for preclinical evaluation and for identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. EGFR Amplification Induces Increased DNA Damage Response and Renders Selective Sensitivity to Talazoparib (PARP Inhibitor) in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ireland.promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
(rac)-Talazoparib and its Impact on Homologous Recombination Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the poly(ADP-ribose) polymerase (PARP) inhibitor, (rac)-Talazoparib, and its mechanism of action in the context of Homologous Recombination Deficiency (HRD). The document details the core principles of synthetic lethality, quantitative efficacy data, and the experimental protocols used to evaluate the drug's effects.
Introduction: The Principle of Synthetic Lethality
Homologous Recombination (HR) is a high-fidelity DNA repair pathway crucial for correcting double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[1][2] Key proteins in this pathway include BRCA1 and BRCA2.[1][2] When cancer cells harbor mutations in genes like BRCA1/2, they are considered to have Homologous Recombination Deficiency (HRD) and become unable to repair DSBs effectively.[2][3]
These HR-deficient cells become overly reliant on other, less precise DNA repair mechanisms, particularly the PARP-mediated repair of single-strand breaks (SSBs).[2][4] Talazoparib (B560058) is a potent PARP inhibitor that exploits this dependency.[3] By inhibiting PARP, Talazoparib creates a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways (HR and PARP-mediated repair) leads to catastrophic DNA damage and selective death of cancer cells, while largely sparing healthy, HR-proficient cells.[5][6][7]
Core Mechanism of Action: A Dual Approach
Talazoparib exerts its potent anticancer effects through a dual mechanism that distinguishes it from other PARP inhibitors.[1][2]
-
PARP Catalytic Inhibition: Talazoparib binds to the catalytic domain of PARP enzymes (primarily PARP1 and PARP2), preventing them from synthesizing poly(ADP-ribose) chains. This action disrupts the recruitment of other DNA repair proteins to the site of SSBs.[2][3]
-
PARP Trapping: Considered the more cytotoxic mechanism, Talazoparib "traps" the PARP enzyme on the DNA at the site of the single-strand break.[3][4] This creates a toxic PARP-DNA complex that physically obstructs DNA replication forks, leading to their collapse and the generation of DSBs.[1][3][8] Talazoparib is noted for being an exceptionally potent PARP trapper, which contributes to its high cytotoxicity in sensitive cells.[7][9]
In HR-deficient tumors, the accumulation of these DSBs cannot be resolved, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][9]
Figure 1. Mechanism of Talazoparib-induced synthetic lethality in HR-deficient cells.
Quantitative Data on Talazoparib Efficacy
The efficacy of Talazoparib has been quantified in both preclinical and clinical settings.
This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of cells. Lower values indicate higher potency.
| Cell Line | Cancer Type | HRD Status | IC50 (µM) | Reference |
| COLO-800 | Melanoma | Not Specified | 0.0116 | [10] |
| MHH-ES-1 | Ewing Sarcoma | Not Specified | 0.0122 | [10] |
| BT-20 | Triple-Negative Breast Cancer | Not Specified | 91.6 | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 1000 | [8] |
Note: Sensitivity to Talazoparib can be influenced by various genetic backgrounds beyond canonical HRD mutations.[8]
This table presents key results from major clinical trials involving Talazoparib in patients with HRD-related cancers.
| Trial Name | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Hazard Ratio (HR) for Progression | Reference |
| EMBRACA | gBRCA+ Advanced Breast Cancer | Talazoparib vs. Chemotherapy | 8.6 months vs. 5.6 months | 62.6% vs. 27.2% | 0.54 | [3][9] |
| TALAPRO-2 | mCRPC with HRR deficiency | Talazoparib + Enzalutamide vs. Placebo + Enzalutamide | Not Reached vs. 13.8 months | 67.1% vs. 40.0% | 0.45 | [11] |
| TALAPRO-2 (BRCA1/2 subset) | mCRPC with BRCA1/2 alterations | Talazoparib + Enzalutamide vs. Placebo + Enzalutamide | Not Reached vs. 13.8 months | Not Specified | 0.20 | [11] |
mCRPC: metastatic Castration-Resistant Prostate Cancer; gBRCA+: germline BRCA mutation.
Experimental Protocols for Assessing HRD and Talazoparib Effects
Evaluating the HRD status of a tumor is critical for patient selection, and various assays are used to measure the biological effects of Talazoparib treatment.
Protocol 1: Genomic Scar Analysis This method identifies the downstream consequences of a faulty HR repair pathway, which manifest as characteristic patterns of genomic instability, often called "genomic scars."[12][13]
-
Objective: To quantify the level of genomic instability in a tumor sample as a surrogate for HRD status.
-
Methodology:
-
Sample Preparation: DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.[14]
-
Genomic Analysis: Next-Generation Sequencing (NGS) or Single Nucleotide Polymorphism (SNP) arrays are used to analyze the tumor genome.[14]
-
Biomarker Quantification: Algorithms measure three key types of genomic scars:
-
Loss of Heterozygosity (LOH): The loss of one parental allele in a chromosomal region.[12][14]
-
Telomeric Allelic Imbalance (TAI): An imbalance in the ratio of parental alleles that extends to the telomere.[12][14]
-
Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.[12][14]
-
-
HRD Score Calculation: The individual scar measurements are combined into a composite HRD score. A score above a validated threshold (e.g., ≥42 for Myriad myChoice CDx) indicates HRD positivity.[14]
-
Figure 2. Workflow for determining HRD status using genomic scar analysis.
Protocol 2: RAD51 Foci Formation Assay This assay provides a functional readout of HR repair capacity by visualizing the recruitment of the RAD51 protein to sites of DNA damage.[12] A reduced ability to form RAD51 foci is a hallmark of HRD.[12]
-
Objective: To assess the functional status of the HR pathway in cells following treatment.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured on coverslips and treated with a DNA damaging agent (to induce DSBs) with or without Talazoparib for a specified duration (e.g., 24-72 hours).[15]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunofluorescence Staining:
-
Cells are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for RAD51.
-
Incubation with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Quantification: Coverslips are mounted and imaged using a fluorescence microscope. The number of distinct RAD51 foci per nucleus is counted. HR-deficient cells, or cells where HR is inhibited, will show a significant reduction in foci formation compared to HR-proficient controls.[12]
-
Protocol 3: γH2AX Foci Assay This assay is used to quantify the formation of DSBs. The histone protein H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DSBs, serving as a sensitive marker for DNA damage.[16][17]
-
Objective: To measure the extent of DSB formation in cells following treatment with Talazoparib.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with Talazoparib for the desired time (e.g., 48-96 hours).[15][18]
-
Fixation and Permeabilization: The protocol is identical to the RAD51 assay.
-
Immunofluorescence Staining: The primary antibody used is specific for the phosphorylated form of H2AX (γH2AX). A fluorescent secondary antibody and DAPI counterstain are then applied.
-
Microscopy and Quantification: Images are captured via fluorescence microscopy. An increase in the number and intensity of γH2AX foci per nucleus indicates a higher level of DNA DSBs induced by Talazoparib treatment.[15][16]
-
Figure 3. General workflow for immunofluorescence-based foci formation assays.
Conclusion
This compound is a highly potent, dual-mechanism PARP inhibitor that effectively leverages the principle of synthetic lethality to target cancers with Homologous Recombination Deficiency. Its superior ability to trap PARP enzymes on DNA leads to significant cytotoxicity in HR-deficient cells, a mechanism validated by robust preclinical and clinical data. The successful application of Talazoparib in the clinic is critically dependent on accurate HRD testing to identify the patient populations most likely to benefit from this targeted therapy. The experimental protocols outlined herein form the basis for both diagnosing HRD and elucidating the pharmacodynamic effects of PARP inhibition in research and development settings.
References
- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitor-Induced Synthetic Lethality | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug: Talazoparib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. sophiagenetics.com [sophiagenetics.com]
- 13. Homologous Recombination Deficiency: Concepts, Definitions, and Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homologous Recombination Repair… | College of American Pathologists [cap.org]
- 15. researchgate.net [researchgate.net]
- 16. EGFR Amplification Induces Increased DNA Damage Response and Renders Selective Sensitivity to Talazoparib (PARP Inhibitor) in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Talazoparib enhances resection at DSBs and renders HR-proficient cancer cells susceptible to Polθ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Talazoparib: A Technical Overview of its Molecular Properties, Mechanism of Action, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core molecular and functional characteristics of Talazoparib (B560058), a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Core Molecular and Physical Data
Talazoparib is a small molecule inhibitor with specific physicochemical properties that are critical for its pharmacological activity. The fundamental molecular details are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₉H₁₄F₂N₆O | [1][2][3][4][5][6][7] |
| Molecular Weight | 380.35 g/mol | [3][5][6] |
| CAS Number | 1207456-01-6 | [1][3][4][5] |
| Synonyms | BMN-673, Talzenna | [1][4][5] |
| IUPAC Name | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | [2] |
Mechanism of Action: Dual Inhibition of the DNA Damage Response
Talazoparib exerts its potent anti-tumor activity through a dual mechanism targeting the PARP enzyme, a key component of the DNA damage response (DDR) pathway. This dual action involves both the catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[2][3]
-
PARP Inhibition : Talazoparib competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation blocks the recruitment of other DNA repair proteins to the site of single-strand breaks (SSBs).[3]
-
PARP Trapping : A key feature of Talazoparib's high potency is its ability to trap PARP enzymes on DNA at the site of damage. This creates a cytotoxic PARP-DNA complex that obstructs DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[2][3]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. The accumulation of DSBs due to PARP trapping by Talazoparib, combined with the inability to repair this damage, leads to genomic instability and ultimately, cancer cell death through a process known as synthetic lethality.[8][9][10][11]
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize the activity of Talazoparib.
PARP1 Chemiluminescent Activity Assay
This assay measures the ability of Talazoparib to inhibit the enzymatic activity of PARP1 in a cell-free system.
Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected with streptavidin-HRP, which generates a chemiluminescent signal proportional to PARP1 activity.[1][5][7][12][13]
Materials:
-
PARP1 Chemiluminescent Assay Kit (e.g., BPS Bioscience, Cat. #80580) or individual components:
-
Recombinant PARP1 enzyme
-
Histone-coated 96-well white plates
-
Activated DNA
-
10x PARP Assay Buffer
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
-
Talazoparib
-
DMSO (for compound dilution)
-
PBS and PBST (PBS with 0.05% Tween-20)
-
Microplate luminometer
Procedure:
-
Plate Preparation: If not using a pre-coated plate, coat a 96-well white microplate with histone solution overnight at 4°C. Wash the plate three times with PBST. Block the wells with a blocking buffer for at least 90 minutes at room temperature. Wash the plate again three times with PBST.[1][5]
-
Compound Preparation: Prepare a stock solution of Talazoparib in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Setup:
-
Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add the Master Mix to all wells.
-
Add the diluted Talazoparib or vehicle control (DMSO) to the respective wells.
-
Add 1x PARP Assay Buffer to "Blank" wells (no enzyme).
-
-
Enzyme Reaction:
-
Detection:
-
Wash the plate three times with PBST.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1][5]
-
Wash the plate three times with PBST.
-
Prepare and add the chemiluminescent substrate to each well.
-
Immediately measure the chemiluminescence using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average background luminescence (from "Blank" wells) from all other readings.
-
Calculate the percent inhibition for each Talazoparib concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the Talazoparib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the cytotoxic effect of Talazoparib on cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[14][15][16][17][18]
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Talazoparib
-
DMSO
-
CellTiter-Glo® Reagent (Promega)
-
Microplate luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Talazoparib in cell culture medium.
-
Add the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14][15][16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[15][16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][15][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15][16]
-
-
Data Acquisition: Record the luminescence using a microplate luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability for each Talazoparib concentration.
-
Plot the percent viability against the log of the Talazoparib concentration and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase II study of talazoparib monotherapy in patients with wild-type BRCA1 and BRCA2 with a mutation in other homologous recombination genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. OUH - Protocols [ous-research.no]
- 15. ch.promega.com [ch.promega.com]
- 16. scribd.com [scribd.com]
- 17. promega.com [promega.com]
- 18. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Understanding the Racemic Nature of (rac)-Talazoparib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has emerged as a significant therapeutic agent in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. Marketed as a single enantiomer, the journey to the final active pharmaceutical ingredient involves the synthesis of a racemic mixture followed by chiral resolution. This technical guide provides an in-depth exploration of the racemic nature of Talazoparib, detailing the stereochemistry, synthesis, and differential biological activities of its components.
Stereochemistry of Talazoparib
Talazoparib possesses two stereocenters, giving rise to two pairs of enantiomers. The clinically active and approved form is the (8S,9R)-enantiomer. The racemic mixture, denoted as (rac)-Talazoparib, is an equal mixture of the (8S,9R) and (8R,9S) enantiomers. The specific spatial arrangement of the substituents at the chiral centers is crucial for the molecule's interaction with the PARP enzyme's active site.
Biological Activity: A Tale of Two Enantiomers
The therapeutic efficacy of Talazoparib is almost exclusively attributed to the (8S,9R)-enantiomer. This stereoselectivity is evident in its potent inhibition of PARP enzymes and its remarkable ability to trap PARP-DNA complexes, a key mechanism contributing to its cytotoxicity in cancer cells.
Comparative Inhibitory Potency
Quantitative analysis of the inhibitory activity against PARP1 and PARP2 reveals a significant difference between the racemic mixture and the active (8S,9R)-enantiomer.
| Compound | Target | Ki (nM) |
| This compound | PARP1 | 1.2[1][2][3][4] |
| This compound | PARP2 | 0.87[1][2][3][4] |
| (8S,9R)-Talazoparib | PARP1 | 1.2[5][6] |
| (8S,9R)-Talazoparib | PARP2 | 0.87[5][6] |
Table 1: Comparative Inhibitory Constants (Ki) of this compound and (8S,9R)-Talazoparib against PARP1 and PARP2.
The similar Ki values for the racemate and the pure active enantiomer strongly suggest that the (8R,9S)-enantiomer possesses negligible inhibitory activity against PARP1 and PARP2. The potency of the racemic mixture is therefore dictated by the concentration of the (8S,9R)-enantiomer.
Cellular Activity
In cellular assays, this compound demonstrates potent inhibition of PARP-mediated poly(ADP-ribosyl)ation (PARylation) and cytotoxicity in cancer cell lines with BRCA mutations.
| Assay | Cell Line | Parameter | Value (nM) |
| Cellular PARylation | EC50 | 2.51[1][2][3][4] | |
| Cytotoxicity | MX-1 (BRCA1/2 mutant) | IC50 | 0.3[1][2][3][4] |
| Cytotoxicity | Capan-1 (BRCA1/2 mutant) | IC50 | 5[1][2][3][4] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of racemic Talazoparib involves a multi-step process culminating in the formation of the tetrahydropyridophthalazinone core. A key step is the reaction of a nitroarene precursor with 4-fluorobenzaldehyde (B137897) in the presence of a reducing agent like titanium(III) chloride to yield a 2,3-dihydroquinolin-4(1H)-one intermediate as a racemic mixture of cis and trans isomers.[7] The desired trans isomer is then isolated and reacted with hydrazine (B178648) to form the final racemic product.[7]
Chiral Resolution
The separation of the enantiomers of the dihydroquinolinone precursor is a critical step in the production of the active (8S,9R)-Talazoparib. This is achieved through chiral supercritical fluid chromatography (SFC).[7]
Protocol for Chiral Resolution of Dihydroquinolinone Precursor:
-
Column: Chiral stationary phase suitable for SFC.
-
Mobile Phase: A mixture of supercritical carbon dioxide and a polar organic modifier (e.g., methanol).
-
Detection: UV detector to monitor the elution of the enantiomers.
-
Procedure: The racemic mixture of the trans-dihydroquinolinone is dissolved in an appropriate solvent and injected into the SFC system. The two enantiomers exhibit different retention times on the chiral column, allowing for their separation and collection as individual fractions. The enantiomeric purity of the collected fractions is then confirmed using analytical chiral SFC.
PARP1 Competitive Binding Assay
This assay is used to determine the inhibitory constant (Ki) of test compounds against PARP1.
Protocol:
-
Materials: Recombinant human PARP1 enzyme, a tritiated PARP inhibitor (e.g., [³H]-Olaparib) as the radioligand, and the test compounds (this compound, (8S,9R)-Talazoparib).
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the PARP1 enzyme in a suitable buffer.
-
Increasing concentrations of the test compounds are added to compete with the radioligand for binding to the enzyme's active site.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined by plotting the percentage of bound radioligand against the logarithm of the test compound concentration. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cellular PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA within cells.
Protocol:
-
Cell Culture: Cancer cells (e.g., with BRCA mutations) are cultured to a suitable density.
-
Treatment: Cells are treated with varying concentrations of the test compounds for a defined period. A DNA damaging agent (e.g., methyl methanesulfonate) can be co-administered to induce DNA single-strand breaks.
-
Cell Fractionation: The cells are lysed, and the chromatin-bound protein fraction is separated from the soluble fraction by centrifugation.
-
Western Blotting: The amount of PARP1 in the chromatin fraction is quantified by Western blotting using an anti-PARP1 antibody.
-
Data Analysis: An increase in the amount of chromatin-bound PARP1 in treated cells compared to untreated cells indicates PARP trapping.
Visualizations
Caption: Synthetic pathway to this compound and subsequent chiral resolution of the key intermediate.
Caption: Mechanism of action of Talazoparib, highlighting PARP inhibition and trapping.
Conclusion
The development of Talazoparib as a clinically effective PARP inhibitor underscores the importance of stereochemistry in drug design and function. While synthesized as a racemic mixture, the potent anti-cancer activity resides solely in the (8S,9R)-enantiomer. Understanding the distinct properties of the racemate and its individual stereoisomers is crucial for optimizing manufacturing processes and for the continued development of this important class of therapeutic agents. The provided data and experimental outlines serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
Protocol for the Dissolution and Handling of (rac)-Talazoparib in DMSO
Application Note & Protocol
For Research Use Only
Introduction
Talazoparib (B560058) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2] By inhibiting PARP's catalytic activity and, more significantly, by trapping PARP on DNA, Talazoparib leads to an accumulation of single-strand breaks (SSBs) which collapse replication forks, resulting in cytotoxic double-strand breaks (DSBs).[2][3] In cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[3] (rac)-Talazoparib is a racemic mixture of this potent PARP inhibitor. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro research applications.
Materials and Equipment
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₄F₂N₆O |
| Molecular Weight | 380.35 g/mol |
| Appearance | White to off-white solid |
Table 2: Solubility of Talazoparib in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| ≥ 19.02 | ≥ 50 | High solubility noted in sources.[4] |
| 25 | ~65.7 | Sonication may be required.[5] |
| 76 | ~199.8 | High solubility noted in sources.[6] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Notes |
| -20°C | Short-term | Aliquot to avoid repeated freeze-thaw cycles. Stable for at least 30 days in a biological matrix.[4][7] |
| -80°C | Long-term | Recommended for prolonged storage to maintain stability.[5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to prepare solutions of different concentrations.
4.1. Pre-dissolution Preparations
-
Ensure all equipment is clean and dry.
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE.
-
Allow the this compound powder and DMSO to equilibrate to room temperature before use to prevent condensation of atmospheric moisture, as DMSO is hygroscopic.[6]
4.2. Weighing the Compound
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.80 mg of this compound.
4.3. Dissolution Procedure
-
Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 3.80 mg of the compound, add 1 mL of DMSO.
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution again to ensure complete dissolution. The solution should be clear and free of particulates.
4.4. Aliquoting and Storage
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles, which can affect the stability of the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to one month), store the aliquots at -20°C.[5]
-
For long-term storage, store the aliquots at -80°C.[5]
Visualizations
Experimental Workflow for Dissolving this compound in DMSO
Caption: Workflow for dissolving this compound in DMSO.
Simplified Signaling Pathway of Talazoparib Action
References
- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 2. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 4. olaparib.net [olaparib.net]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. selleckchem.com [selleckchem.com]
- 7. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (rac)-Talazoparib In Vivo Formulation in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair.[1] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2] Talazoparib (B560058) is a highly potent PARP inhibitor, demonstrating significantly greater trapping of PARP-DNA complexes compared to other inhibitors in its class.[3][4] This document provides detailed application notes and protocols for the in vivo formulation and administration of this compound in mouse models, a crucial step in preclinical anti-cancer studies.
Data Presentation: In Vivo Formulations
The following tables summarize common formulations for the in vivo delivery of this compound in mouse models. The choice of formulation often depends on the desired route of administration, stability, and the specific experimental context.
Table 1: Formulations for Oral Administration (Gavage)
| Formulation Components | Concentration of this compound | Mouse Model Example | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | General Use | [5] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | 1.25 mg/mL | General Use | [5] |
| 10% DMAc, 6% Solutol HS-15, 84% PBS | Not Specified | General Use | [6] |
| 10% DMAc, 5% Kolliphor HS 15 (Solutol HS 15), in PBS | Not Specified | Small Cell Lung Cancer PDX | [6] |
| Diluted in DMSO and then saline (final DMSO concentration 1%) | 0.33 mg/kg dose | BRCA-deficient mammary tumors | [7] |
| Diluted in sterile PBS | 0.33 mg/kg dose | Ovarian and melanoma xenografts | [8] |
Table 2: Formulations for Intravenous (i.v.) Administration
| Formulation Components | Concentration of this compound | Mouse Model Example | Reference |
| Dissolved in DMSO and diluted in saline (final DMSO concentration 1%) | 0.33 mg/kg dose | BRCA-deficient mammary tumors | [7] |
Table 3: Example Dosing Regimens in Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| MX-1 xenograft-bearing athymic nu/nu mice | 0.33 mg/kg | Oral gavage | Once daily for 28 days | [5] |
| BRCA-deficient mammary tumors | 0.33 mg/kg | Oral gavage or i.v. | Three times a week (M, W, F) | [7] |
| Small cell lung cancer PDX (radiosensitization) | 0.2 mg/kg | Not Specified | Not Specified | [6] |
| Pediatric cancer models (in combination with temozolomide) | 0.1 - 0.25 mg/kg | Not Specified | Twice daily for 5 days | [6] |
| Ovarian and melanoma xenografts | 0.33 mg/kg | Oral gavage | Daily | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for oral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming or brief sonication in an ultrasonic bath can aid in dissolution.
-
Addition of Excipients: Sequentially add 40% of the final volume as PEG300 and 5% of the final volume as Tween-80. Vortex well after each addition to ensure a homogenous mixture.
-
Final Dilution: Add 45% of the final volume as sterile saline to reach the desired final concentration.
-
Final Mixing: Vortex the solution extensively to ensure it is clear and homogenous.[5]
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the solution to return to room temperature and vortex again.
Protocol 2: Administration of this compound in a Mouse Xenograft Model
This protocol outlines the procedure for administering the prepared this compound formulation to mice bearing xenograft tumors.
Materials:
-
Prepared this compound formulation
-
Vehicle control (formulation without this compound)
-
Female athymic nu/nu mice (8-10 weeks old) with established xenografts (e.g., MX-1)[5]
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment. House animals in accordance with institutional guidelines.[9]
-
Tumor Implantation and Growth: Implant tumor cells subcutaneously. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[7]
-
Dosing Calculation: Weigh each mouse individually before each administration to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg body weight).
-
Oral Administration:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound formulation or vehicle control.
-
-
Monitoring:
-
Monitor the body weight and overall health of the mice daily.
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Study Endpoint: The study may conclude when tumors in the control group reach a predetermined size, after a specific treatment duration, or if signs of toxicity are observed.[9]
-
Tissue Collection: At the end of the study, euthanize the mice according to approved protocols. Excise tumors for further analysis (e.g., pharmacodynamic marker analysis, histopathology).[9]
Mandatory Visualizations
Signaling Pathway of Talazoparib
Caption: Mechanism of action of this compound via PARP inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (rac)-Talazoparib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, has emerged as a critical agent in cancer research and therapy.[1][2][3] Its primary application lies in exploiting the concept of synthetic lethality, particularly in cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations.[4][5] Talazoparib (B560058) exhibits a dual mechanism of action: it not only inhibits the catalytic activity of PARP but also traps the PARP enzyme on DNA at the site of single-strand breaks.[1][4][6] This trapping of PARP-DNA complexes is a highly cytotoxic event that leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death in tumor cells with compromised homologous recombination repair.[2][6]
These application notes provide a comprehensive overview of the in vitro use of this compound, including its working concentrations in various cell lines and detailed protocols for key experimental assays.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer cell lines. These values highlight the differential sensitivity to the compound, which is often correlated with the genetic background of the cells, particularly the status of DNA repair genes like BRCA1 and BRCA2.
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Assay Type & Duration |
| MX-1 | Breast Cancer | BRCA1 mutant, BRCA2 defective | 0.3 | Cell Viability Assay (7 days) |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 3 - 5 | Cell Viability Assay (10 days) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 10 | Cell Viability Assay (7 days) |
| MDA-MB-231 | Breast Cancer (TNBC) | BRCA wild-type | 480 | Cell Viability Assay |
| MDA-MB-468 | Breast Cancer (TNBC) | BRCA wild-type | 800 | Cell Viability Assay |
| BT549 | Breast Cancer (TNBC) | BRCA wild-type | 300 | Cell Viability Assay |
| HCC70 | Breast Cancer (TNBC) | BRCA wild-type | 800 | Cell Viability Assay |
| HCC1143 | Breast Cancer (TNBC) | BRCA wild-type | 9000 | Cell Viability Assay |
| HCC1806 | Breast Cancer (TNBC) | BRCA wild-type | 8000 | Cell Viability Assay |
| MCF-7 | Breast Cancer | BRCA wild-type | 1100 | Cell Viability Assay |
| HeLa | Cervical Cancer | Not Specified | < 0.5 | Poly ADP-ribosylation Assay |
| PPTP Cell Lines (median) | Pediatric Cancers | Not Specified | 26 | Cell Viability Assay (96 hours) |
| Ewing Sarcoma Cell Lines (median) | Ewing Sarcoma | Not Specified | 6 | Cell Viability Assay (96 hours) |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as the specific cell viability assay used (e.g., MTT, CellTiter-Glo), seeding density, and incubation time.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Talazoparib and a typical experimental workflow for determining its IC50 value in cell culture.
Figure 1: Dual mechanism of action of this compound.
Figure 2: Experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Talazoparib stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). It is advisable to perform a 10-fold dilution series for the initial range-finding experiment, followed by a 2- or 3-fold dilution series for a more precise IC50 determination.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Talazoparib concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Western Blot Analysis of PARP Activity and DNA Damage
This protocol describes the use of Western blotting to assess the pharmacodynamic effects of this compound on PARP activity (by detecting PAR levels) and the induction of DNA damage (by detecting γH2AX).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PAR monoclonal antibody
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX) monoclonal antibody
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-PAR, anti-γH2AX, and anti-loading control) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target proteins (PAR and γH2AX) to the loading control (β-actin or GAPDH). A decrease in PAR levels indicates PARP inhibition, while an increase in γH2AX levels indicates DNA damage.
-
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors Talazoparib and Niraparib Sensitize Melanoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing (rac)-Talazoparib Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of (rac)-Talazoparib stock solutions for in vitro experiments. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Quantitative Data Summary
This compound is a potent inhibitor of PARP1 and PARP2 enzymes.[1][2] For effective use in experimental settings, it is crucial to prepare stock solutions with accuracy. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 380.35 g/mol | [3][4] |
| Solubility in DMSO | ≥19.02 mg/mL; 25 mg/mL (65.73 mM); 76 mg/mL | [3][5][6] |
| Solubility in Ethanol | ≥14.2 mg/mL | [5] |
| Aqueous Solubility | Low, pH-independent (17 to 38 µg/mL) | [7] |
| Powder Storage | 3 years at -20°C; 2 years at 4°C | [4] |
| Stock Solution Storage | 1 year at -80°C; 6 months at -20°C | [3][6] |
Note: The use of fresh, moisture-free DMSO is recommended as its hygroscopic nature can impact the solubility of the product.[3][6] For complete dissolution in DMSO or ethanol, ultrasonic treatment and gentle warming may be necessary.[4][5][6]
Experimental Protocols
2.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.80 mg of this compound (Molecular Weight = 380.35 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the weighed this compound. To prepare a 10 mM solution with 3.80 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.[4][5][6] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[3][6] Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
2.2. Quality Control
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or degradation before use. If any particulates are observed, the solution should be discarded.
-
Concentration Verification (Optional): For critical experiments, the concentration of the stock solution can be verified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Visualizations
3.1. Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
3.2. Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vitro PARP Trapping Assay of (rac)-Talazoparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in DNA damage repair pathways in cancer cells. Talazoparib (B560058) is a potent PARP inhibitor that has demonstrated significant efficacy in cancers with mutations in BRCA1/2 genes.[1][2] A key mechanism of action for Talazoparib, contributing to its high cytotoxicity, is the "trapping" of PARP enzymes (primarily PARP1 and PARP2) onto DNA.[1][2][3] This trapping creates cytotoxic PARP-DNA complexes that obstruct DNA replication and transcription, ultimately leading to cell death.[1][4] Unlike simple catalytic inhibition, the trapping efficiency of PARP inhibitors varies and is a critical determinant of their biological activity.[2][5] Talazoparib is recognized as one of the most potent PARP trapping agents.[1][6][7]
These application notes provide detailed protocols for in vitro assays to quantify the PARP trapping efficiency of (rac)-Talazoparib, enabling researchers to assess its potency and compare it with other PARP inhibitors. The protocols are designed for professionals in academic research and the pharmaceutical industry engaged in drug discovery and development.
Quantitative Data Summary
The following table summarizes the reported potency of Talazoparib in PARP1 inhibition and trapping. It is important to note that assay conditions can vary between studies, impacting the absolute values.
| Compound | Assay Type | Target | IC50 / Ki (nM) | Reference |
| Talazoparib | PARP1 Enzyme Inhibition | PARP1 | 0.57 | [1][8] |
| Talazoparib | Competitive Binding Assay | PARP-1 | Ki = 0.65 ± 0.07 | [7] |
| Olaparib | Competitive Binding Assay | PARP-1 | Ki = 1.87 ± 0.10 | [7] |
Note: this compound refers to the racemic mixture. The cited literature often does not specify the stereoisomer, but it is typically the potent (S)-enantiomer that is studied.
Signaling Pathway and Experimental Workflow
PARP Trapping Mechanism
The following diagram illustrates the dual mechanism of action of Talazoparib, involving both the inhibition of PARP's catalytic activity and the trapping of the PARP-DNA complex.
References
- 1. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Determining (rac)-Talazoparib IC50 Values In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the half-maximal inhibitory concentration (IC50) of (rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, in various in vitro settings. The following methodologies are essential for characterizing the potency and cellular effects of Talazoparib and similar PARP inhibitors.
Introduction
Talazoparib is a dual-mechanism PARP inhibitor that not only inhibits the catalytic activity of PARP1 and PARP2 but also traps these enzymes on DNA at the site of single-strand breaks.[1][2] This trapping mechanism is highly cytotoxic to cancer cells, particularly those with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect.[2][3] Accurate and reproducible determination of IC50 values is critical for preclinical drug development, mechanism of action studies, and for identifying sensitive cancer cell populations.
This document outlines three key in vitro assays for determining the IC50 of this compound:
-
Cell Viability and Cytotoxicity Assays: To measure the effect of Talazoparib on cancer cell proliferation and survival.
-
Cellular PARylation Assays: To quantify the inhibition of PARP enzyme activity within the cell.
-
PARP Trapping Assays: To measure the ability of Talazoparib to stabilize the PARP-DNA complex.
Data Presentation: this compound IC50 Values
The following tables summarize the reported IC50 values for Talazoparib across a range of cancer cell lines and in vitro assays. These values highlight the potent activity of Talazoparib, particularly in cell lines with DNA repair deficiencies.
Table 1: Talazoparib IC50 Values in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | BRCA Status | Assay Type | IC50 (µM) |
| MDA-MB-436 | Triple-Negative | BRCA1 mutant | Cell Viability | ~0.001 |
| HCC1937 | Triple-Negative | BRCA1 mutant | Cell Viability | >10 |
| MCF-7 | ER+, PR+, HER2- | BRCA wild-type | Cell Viability | ~5 |
| MDA-MB-231 | Triple-Negative | BRCA wild-type | Cell Viability | ~10 |
| SKBR3 | HER2+ | Not Specified | Cell Viability | 0.04 |
| JIMT1 | HER2+ | Not Specified | Cell Viability | 0.002 |
| BT549 | Triple-Negative | Not Specified | Cell Viability | 0.3 |
| HCC70 | Triple-Negative | Not Specified | Cell Viability | 0.8 |
| HCC1143 | Triple-Negative | Not Specified | Cell Viability | 9 |
| HCC1806 | Triple-Negative | Not Specified | Cell Viability | 8 |
| MDA-MB-468 | Triple-Negative | Not Specified | Cell Viability | 0.8 |
Table 2: Talazoparib IC50 Values in Ovarian, Prostate, and Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | Assay Type | IC50 (nM) |
| PEO1 | Ovarian | BRCA2 mutant | Cell Viability | 4 |
| OVCAR8 | Ovarian | Not Specified | Cell Viability | 200,000 |
| C4-2B | Prostate | Not Specified | Cell Viability | Nanomolar range |
| 22RV1 | Prostate | Not Specified | Cell Viability | Nanomolar range |
| Capan-1 | Pancreatic | BRCA2 mutant | Cell Viability | ~10 |
| BR58 | Ovarian | BRCA1 mutant | Cell Viability | 200 |
| BR103T | Breast | BRCA1 mutant | Cell Viability | 2980 |
| BR99 | Breast | BRCA2 mutant | Cell Viability | 4980 |
| BR12 | Breast | BRCA1 mutant | Cell Viability | 16600 |
Table 3: Talazoparib Biochemical and Cellular Mechanism-Based IC50/EC50 Values
| Assay Type | Target | IC50 / EC50 (nM) |
| PARP1 Enzymatic Inhibition | PARP1 | ~1 |
| PARP Trapping Efficiency | PARP1/2 | Potent, in the low nanomolar range |
| Cellular PARylation (HeLa cells) | Cellular PARP activity | <0.5 |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as assay type (e.g., MTT, CellTiter-Glo, clonogenic survival) and incubation time.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of Talazoparib. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm or 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Talazoparib in complete culture medium to achieve the desired final concentrations. A typical starting range is 0.001 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted Talazoparib solutions or control medium.
-
Incubate the plate for 48 to 96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.[3]
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the Talazoparib concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Cellular PARylation Assay (ELISA-based)
This protocol outlines a general procedure for an ELISA-based assay to measure the inhibition of cellular PARylation by Talazoparib. This assay quantifies the levels of poly(ADP-ribose) (PAR) in cell lysates.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
DNA damaging agent (e.g., hydrogen peroxide, H2O2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA-based PARylation assay kit (e.g., from BPS Bioscience or Cell Biolabs)
-
96-well plate for cell culture
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified period (e.g., 1-4 hours).
-
-
Induction of DNA Damage:
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 500 µM H2O2 for 15 minutes).[4] This step activates PARP enzymes.
-
-
Cell Lysis:
-
ELISA Procedure (based on a typical sandwich ELISA kit):
-
Coat a 96-well plate with a PAR-binding antibody overnight at 4°C.[4]
-
Wash the plate with wash buffer (e.g., PBST).
-
Block the wells with blocking buffer for at least 2 hours at room temperature.[4]
-
Add cell lysates to the wells and incubate for 1 hour at room temperature to allow the capture of PARylated proteins.[4]
-
Wash the plate.
-
Add a detection antibody (e.g., anti-PAR primary antibody) and incubate for 1 hour.[4]
-
Wash the plate.
-
Add a secondary HRP-labeled antibody and incubate for 30-45 minutes.[4]
-
Wash the plate.
-
Add a chemiluminescent substrate and immediately measure the luminescence using a plate reader.[4]
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of PAR standard.
-
Determine the concentration of PAR in each cell lysate from the standard curve.
-
Calculate the percentage of PARP inhibition for each Talazoparib concentration relative to the vehicle-treated, DNA-damaged control.
-
Plot the percentage of inhibition against the log of the Talazoparib concentration to determine the IC50 value.
-
Protocol 3: PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay measures the ability of Talazoparib to stabilize the complex between PARP1 and a fluorescently labeled DNA oligonucleotide.
Materials:
-
This compound
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the PARP1 enzyme and the fluorescent DNA probe to their optimal working concentrations in assay buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add the PARP1 enzyme and the fluorescently labeled DNA probe to the wells.
-
Add the diluted Talazoparib or vehicle control to the wells.
-
Incubate at room temperature to allow for PARP1-DNA binding and inhibitor interaction.
-
-
Initiation of PARylation:
-
Initiate the auto-PARylation reaction by adding NAD+ to the wells (except for the "High FP Control" wells which receive no NAD+).
-
-
Incubation and Measurement:
-
Incubate the plate to allow for auto-PARylation and dissociation of PARP1 from the DNA in the control wells.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
A potent PARP trapping inhibitor like Talazoparib will prevent the dissociation of PARP1 from the DNA, thus maintaining a high fluorescence polarization signal.
-
The EC50 value, representing the concentration of inhibitor required to achieve 50% of the maximal PARP trapping, is determined by plotting the fluorescence polarization signal against the inhibitor concentration.
-
Visualizations
Signaling Pathway of PARP Inhibition
Experimental Workflow for IC50 Determination
References
Application Notes and Protocols for (rac)-Talazoparib Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for (rac)-Talazoparib in preclinical research, with a focus on established protocols and quantitative data from published studies. The following sections detail the methodologies for common administration routes, summarize key quantitative parameters in tabular format, and provide visual representations of the drug's mechanism of action and experimental workflows.
Overview of Preclinical Administration Routes
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[2][3] This dual action leads to an accumulation of DNA single-strand breaks, which collapse replication forks and generate cytotoxic double-strand breaks. In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death.[4][5]
In preclinical studies, the most common route of administration for Talazoparib (B560058) is oral (p.o.) , typically via gavage, reflecting its clinical use as an orally bioavailable drug.[6] Alternative routes, including intraperitoneal (i.p.) and intravenous (i.v.) injections, as well as specialized formulations for sustained release, have also been investigated to explore different therapeutic strategies and pharmacokinetic profiles.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for different administration routes of this compound in various preclinical models.
Table 1: Oral Administration of this compound in Murine Models
| Animal Model | Dosage | Vehicle/Formulation | Dosing Schedule | Study Focus |
| Wild-type FVB mice | 0.5 mg/kg | 10% dimethylacetamide, 5% Solutol HS 15, 85% phosphate-buffered saline | Single dose | Pharmacokinetics[6] |
| Ovarian and melanoma xenograft mouse models | 0.33 mg/kg | Not specified | Daily | Efficacy in combination therapy[10] |
| Brca1-deficient mouse model | 0.33 mg/kg | PBS pH 7.4 (diluted from stock) | 3 times weekly | Efficacy and toxicity of nanoformulation[11] |
Table 2: Intraperitoneal Administration of this compound in Murine Models
| Animal Model | Dosage | Vehicle/Formulation | Dosing Schedule | Study Focus |
| Brca2-/-p53R172H/-Pten-/- mOC mouse model | 0.33 mg/kg | Not specified | 3 times a week | Efficacy of sustained-release implant[12] |
| Brca peritoneal cancer model | 0.33 mg/kg | Nanoformulation | 3 times weekly | Efficacy of nanoformulation[11] |
Table 3: Intravenous Administration of this compound in Murine Models
| Animal Model | Dosage | Vehicle/Formulation | Dosing Schedule | Study Focus |
| Brca1Co/Co;MMTV-Cre; p53+/- mice | Not specified | Nano-Talazoparib (Nano-TLZ) | Not specified | Efficacy of nanoformulation[9] |
Experimental Protocols
Protocol for Oral Administration (Gavage)
This protocol is adapted from a pharmacokinetic study in mice.[6]
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile water for injection
-
Appropriate gavage needles (e.g., 20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Balance, vortex mixer, and other standard laboratory equipment
Procedure:
-
Preparation of Vehicle Solution:
-
Prepare a vehicle solution consisting of 10% DMA, 5% Solutol HS 15, and 85% PBS.
-
For example, to prepare 10 mL of vehicle, mix 1 mL of DMA, 0.5 g of Solutol HS 15 (as it is a solid at room temperature, it can be gently warmed to liquefy before measuring by volume), and bring the final volume to 10 mL with PBS.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Preparation of Talazoparib Formulation:
-
Calculate the required amount of Talazoparib based on the desired concentration and the total volume needed for the study cohort.
-
For a final concentration of 0.1 mg/mL, weigh the appropriate amount of Talazoparib and dissolve it in the prepared vehicle solution.
-
Vortex until the compound is completely dissolved. Protect the solution from light if the compound is light-sensitive.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing to calculate the individual dose volume.
-
For a 0.5 mg/kg dose, a 20 g mouse would require 0.01 mg of Talazoparib, which corresponds to 100 µL of the 0.1 mg/mL solution.
-
Gently restrain the mouse and administer the calculated volume of the Talazoparib solution directly into the stomach using a suitable gavage needle.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol for Intraperitoneal Injection
This protocol is based on a study evaluating a sustained-release implant and direct injection in a murine model of ovarian cancer.[12]
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile water for injection
-
Insulin syringes with 28-30 gauge needles
-
Vortex mixer
Procedure:
-
Preparation of Talazoparib Solution:
-
Prepare a stock solution of Talazoparib in a suitable solvent (e.g., DMSO) at a high concentration.
-
For the final dosing solution, dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration. The final concentration of the initial solvent (e.g., DMSO) should be kept to a minimum (typically <5%) to avoid toxicity.
-
Vortex the solution to ensure it is well-mixed.
-
-
Animal Dosing:
-
Weigh each animal to determine the correct dose volume.
-
For a 0.33 mg/kg dose, a 20 g mouse would require 0.0066 mg of Talazoparib. The volume to be injected will depend on the final concentration of the prepared solution. Aim for an injection volume of 100-200 µL.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure no fluid is drawn back (indicating correct placement in the peritoneal cavity and not in a blood vessel or organ).
-
Inject the solution slowly.
-
Monitor the animal post-injection for any adverse reactions.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for preclinical administration of this compound.
References
- 1. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 6. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
Application Notes and Protocols for Colony Formation Assay with (rac)-Talazoparib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair.[1][2] Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[1][3] This dual action leads to the accumulation of DNA double-strand breaks (DSBs) during replication, ultimately resulting in cell cycle arrest and apoptosis, a process known as synthetic lethality, particularly in cells with pre-existing DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations.[2][3] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term proliferative capacity of single cells and is a gold-standard for evaluating the cytotoxic effects of anti-cancer agents like Talazoparib (B560058).[4][5] These application notes provide detailed protocols for conducting a colony formation assay to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize quantitative data on the efficacy of Talazoparib in reducing cell viability and colony formation across various cancer cell lines.
Table 1: IC50 Values of Talazoparib in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| BT-20 | Triple-Negative Breast Cancer | 91.6 (µM) | Cell Viability | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1 (mM) | Cell Viability | [6] |
| GSC Sphere-forming Cells | Glioblastoma | 4.3 - >1500 | Cell Proliferation | [7] |
| mFT Cell Lines | High-Grade Serous Ovarian Cancer | Lower than human lines | Dose Response | [8] |
| KURAMOCHI | High-Grade Serous Ovarian Cancer | More sensitive than OVSAHO | Dose Response | [8] |
| OVSAHO | High-Grade Serous Ovarian Cancer | Less sensitive than KURAMOCHI | Dose Response | [8] |
| PEO1 | Ovarian Cancer | < 1 | Clonogenic Assay | [9] |
| PEO4 | Ovarian Cancer | ~10 | Clonogenic Assay | [9] |
| UWB1.289 | Ovarian Cancer | < 1 | Clonogenic Assay | [9] |
| UWB1.289+BRCA1 | Ovarian Cancer | > 1000 | Clonogenic Assay | [9] |
Table 2: Effect of Talazoparib on Colony Formation
| Cell Line | Treatment | Effect on Colony Formation | Reference |
| M231 BRCA isotypes & SUM149PT | 5 nM Talazoparib | Reduction in colonies formed | [10] |
| RERO (Melanoma) | 50 nM Talazoparib + 2 Gy Irradiation | Reduced surviving fraction | [11] |
| 231:XRCC1_KO | 5 µM Talazoparib | Reduced clonogenic cell survival | [12][13] |
Experimental Protocols
Protocol 1: General Colony Formation Assay with this compound
This protocol outlines the standard procedure for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Fixation solution: 4% paraformaldehyde in PBS or Methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and create a single-cell suspension.
-
Determine the viable cell count using a hemocytometer and trypan blue exclusion.[4]
-
-
Cell Seeding:
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow cells to adhere overnight in a humidified incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of Talazoparib or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies (≥50 cells) have formed in the control wells.[4]
-
Monitor the plates periodically to ensure the medium does not evaporate and to check for contamination.
-
-
Fixation and Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 15-20 minutes at room temperature.[5][14]
-
Remove the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding the crystal violet solution and incubating for 20-30 minutes at room temperature.[5][14]
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells) in each well. This can be done manually or using an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells [15]
-
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Soft Agar Colony Formation Assay
This method is used to assess anchorage-independent growth, a hallmark of malignant transformation.
Materials:
-
In addition to the materials in Protocol 1:
-
Agarose (B213101) (DNA grade)
-
2X complete cell culture medium
Procedure:
-
Prepare Agar Layers:
-
Base Layer: Prepare a 0.6-0.8% agarose solution in complete medium. Pipette 1.5-2 mL into each well of a 6-well plate and allow it to solidify at room temperature.[16]
-
Top Layer: Prepare a single-cell suspension of the desired cell line in complete medium. Mix the cell suspension with a 0.3-0.4% agarose solution (kept at 40°C to prevent solidification) to achieve the desired final cell concentration (e.g., 5,000 cells/well).[16]
-
Immediately pipette 1.5 mL of the cell-agarose mixture on top of the solidified base layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates in a humidified incubator for 14-21 days.
-
Feed the cells twice a week by adding 0.5 mL of complete medium to the top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for at least 1 hour.[16]
-
Count the colonies using a microscope.
-
Mandatory Visualizations
Caption: Workflow for the colony formation assay with this compound.
Caption: Mechanism of action of this compound leading to reduced colony formation.
References
- 1. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence to date: talazoparib in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. ossila.com [ossila.com]
- 6. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PARP Inhibitors Talazoparib and Niraparib Sensitize Melanoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Colony Formation [protocols.io]
- 15. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for Detecting PARP Cleavage Induced by (rac)-Talazoparib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-Talazoparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for DNA single-strand break repair. By inhibiting PARP, Talazoparib leads to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. A key biochemical hallmark of apoptosis is the cleavage of PARP-1 by caspases, primarily caspase-3 and caspase-7. This application note provides a detailed protocol for the detection and semi-quantification of PARP cleavage in cell cultures treated with this compound using Western blotting.
Introduction
Poly (ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair. In response to DNA damage, PARP-1 synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery. PARP inhibitors like Talazoparib exert their cytotoxic effects through two primary mechanisms: inhibition of PARP's catalytic activity and "PARP trapping," where the inhibitor locks PARP onto the DNA, creating a toxic lesion that obstructs DNA replication.[1][2] This accumulation of unrepaired DNA damage leads to the activation of apoptotic pathways.
During apoptosis, effector caspases such as caspase-3 and caspase-7 are activated and proceed to cleave a variety of cellular substrates, leading to the dismantling of the cell. One of the key substrates is PARP-1. The cleavage of the 116 kDa full-length PARP-1 protein occurs at the Asp214-Gly215 site, generating an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[3][4] The generation of the 89 kDa fragment is a widely accepted marker of apoptosis. Western blotting is a robust and commonly used technique to detect this cleavage event, thereby providing evidence of apoptosis induction by agents such as this compound.
Signaling Pathway of Talazoparib-Induced Apoptosis and PARP Cleavage
This compound treatment, particularly in cancer cells with deficient DNA repair mechanisms (e.g., BRCA1/2 mutations), leads to an accumulation of DNA double-strand breaks. This genotoxic stress activates the intrinsic apoptotic pathway, culminating in the activation of effector caspases and the subsequent cleavage of PARP-1.
Experimental Protocol: Western Blot for PARP Cleavage
This protocol outlines the steps for treating cells with this compound and subsequently analyzing PARP cleavage by Western blot.
Materials
-
Cell Line: A suitable cancer cell line (e.g., BRCA-mutant breast cancer cell line like MDA-MB-436, or others known to be sensitive to PARP inhibitors).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
-
SDS-PAGE Gels: e.g., 4-12% gradient gels.
-
Electrophoresis Running Buffer.
-
PVDF or Nitrocellulose Membrane.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-PARP antibody (recognizes full-length and cleaved PARP).
-
Rabbit anti-cleaved PARP (Asp214) antibody (specific for the 89 kDa fragment).
-
Loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Method
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysate Preparation:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP or anti-cleaved PARP, diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the same procedure is followed with the anti-β-actin or anti-GAPDH antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software to quantify the relative levels of full-length and cleaved PARP. Normalize the results to the loading control.
-
Experimental Workflow
Data Presentation
The following tables are illustrative examples of how to present quantitative data from Western blot analysis of PARP cleavage. The actual values should be determined experimentally through densitometric analysis.
Table 1: Dose-Dependent Effect of this compound on PARP Cleavage
| This compound (nM) | Full-length PARP (116 kDa) (Relative Densitometry Units) | Cleaved PARP (89 kDa) (Relative Densitometry Units) | Ratio of Cleaved PARP to Full-length PARP |
| 0 (Vehicle) | 1.00 ± 0.05 | 0.05 ± 0.01 | 0.05 |
| 1 | 0.95 ± 0.06 | 0.15 ± 0.03 | 0.16 |
| 10 | 0.78 ± 0.08 | 0.45 ± 0.07 | 0.58 |
| 100 | 0.45 ± 0.09 | 0.85 ± 0.10 | 1.89 |
| 1000 | 0.20 ± 0.07 | 1.20 ± 0.15 | 6.00 |
Note: Values are represented as mean ± standard deviation, normalized to the loading control and relative to the vehicle control.
Table 2: Time-Course of PARP Cleavage Induced by 100 nM this compound
| Treatment Time (hours) | Full-length PARP (116 kDa) (Relative Densitometry Units) | Cleaved PARP (89 kDa) (Relative Densitometry Units) | Ratio of Cleaved PARP to Full-length PARP |
| 0 | 1.00 ± 0.04 | 0.04 ± 0.01 | 0.04 |
| 12 | 0.88 ± 0.07 | 0.25 ± 0.04 | 0.28 |
| 24 | 0.65 ± 0.08 | 0.60 ± 0.09 | 0.92 |
| 48 | 0.40 ± 0.09 | 0.95 ± 0.12 | 2.38 |
| 72 | 0.25 ± 0.06 | 1.10 ± 0.14 | 4.40 |
Note: Values are represented as mean ± standard deviation, normalized to the loading control and relative to the 0-hour time point.
Conclusion
The Western blot protocol described herein provides a reliable method for detecting and semi-quantifying PARP cleavage, a key indicator of apoptosis, in response to this compound treatment. This application note serves as a comprehensive guide for researchers in academic and industrial settings to assess the pro-apoptotic activity of this compound and other PARP inhibitors. The provided diagrams and data tables offer a clear framework for understanding the underlying signaling pathway, experimental procedure, and data presentation.
References
Application Notes and Protocols for Immunofluorescence Staining of γH2AX Foci with (rac)-Talazoparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1] Talazoparib's primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[2] This trapping prevents the repair of DNA single-strand breaks (SSBs), leading to the accumulation of DNA double-strand breaks (DSBs) during DNA replication, a highly cytotoxic event that can trigger cell death.[3][4]
A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX.[5] Following a DSB, H2AX is rapidly phosphorylated, and these modified histones accumulate at the site of damage, forming discrete nuclear foci. These γH2AX foci can be visualized and quantified using immunofluorescence microscopy, providing a sensitive and reliable method to assess the extent of DNA damage induced by agents like Talazoparib.[5] These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX foci in cells treated with this compound.
Data Presentation
The following tables summarize quantitative data on the induction of γH2AX foci following treatment with Talazoparib from published studies.
Table 1: Talazoparib-Induced γH2AX Foci Formation in Small Cell Lung Cancer (SCLC) Cells
| Treatment Group | Mean γH2AX Foci per Nucleus |
| DMSO (Control) | 8.4[3] |
| Talazoparib (48h) | 58.7[3] |
Data from a study on small cell lung cancer cell lines demonstrating a significant increase in γH2AX foci after 48 hours of exposure to Talazoparib compared to a vehicle control.[3]
Table 2: Time-Dependent Accumulation of γH2AX in Breast Cancer Cells with Talazoparib
| Treatment Time with Talazoparib (5 µmol/L) | Observation |
| 8 hours | γH2AX accumulation evident[6] |
| 16 hours | γH2AX accumulation evident[6] |
| 24 hours | γH2AX accumulation evident[6] |
This table illustrates the time-dependent increase in γH2AX signal in breast cancer cells treated with 5 µmol/L Talazoparib, indicating a sustained DNA damage response.[6]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of Talazoparib-induced DNA damage and the experimental workflow for γH2AX immunofluorescence staining.
Caption: Talazoparib-induced DNA damage signaling pathway.
Caption: Experimental workflow for γH2AX immunofluorescence.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of γH2AX foci in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Culture: Adherent cell line of interest
-
This compound: Stock solution in DMSO
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter
-
Multi-well Plates: 12-well or 24-well plates
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Paraformaldehyde (PFA): 4% in PBS (prepare fresh or use commercially available)
-
Triton X-100: 0.25% in PBS
-
Bovine Serum Albumin (BSA): 5% in PBS (Blocking Buffer)
-
Primary Antibody: Mouse monoclonal or rabbit polyclonal anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole): 1 µg/mL in PBS
-
Antifade Mounting Medium
-
Microscope Slides
-
Fine-tipped Forceps
-
Humidified Chamber
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will allow them to reach 50-70% confluency on the day of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for your cell line.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Talazoparib used.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of Talazoparib or the vehicle control.
-
Incubate the cells for the desired amount of time.
-
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by adding 1 mL of 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding 1 mL of Blocking Buffer (5% BSA in PBS) to each well and incubating for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:500).
-
Aspirate the Blocking Buffer from the wells.
-
Add the diluted primary antibody solution to each coverslip (typically 200-300 µL per well).
-
Incubate overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500 to 1:1000).
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells one final time with PBS.
-
Carefully remove the coverslips from the wells using fine-tipped forceps and mount them onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488).
-
Capture images from multiple random fields for each condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other automated platforms.[7] A common threshold for a positive cell is the presence of 5 or more foci per nucleus.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Incomplete washing, non-specific antibody binding | Increase the number and duration of washing steps. Ensure the blocking step is performed for the full duration. |
| Weak or No γH2AX Signal | Insufficient Talazoparib concentration or treatment time, low primary antibody concentration | Perform a dose-response and time-course experiment to optimize treatment conditions. Increase the concentration of the primary antibody or the incubation time. |
| Foci are Difficult to Distinguish | Poor image quality, out-of-focus plane | Optimize microscope settings, including exposure time and focus. Use a high-numerical-aperture objective. |
| Cell Detachment | Harsh washing steps | Be gentle during washing steps. Reduce the speed of the shaker. |
References
- 1. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Testing of (rac)-Talazoparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Talazoparib (Talzenna®) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair.[1][2] Its dual mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2][3] This principle of synthetic lethality makes Talazoparib (B560058) a promising therapeutic agent for various cancers.[4]
These application notes provide a comprehensive guide to utilizing animal models for evaluating the preclinical efficacy of this compound. Detailed protocols for establishing xenograft models and conducting key pharmacodynamic and apoptosis assays are provided to ensure robust and reproducible results.
Mechanism of Action: PARP Inhibition and DNA Damage
Talazoparib exerts its cytotoxic effects by disrupting the cellular DNA damage response (DDR). In normal cells, single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. When PARP is inhibited by Talazoparib, these SSBs persist and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[3] In cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[4]
Figure 1. Mechanism of action of Talazoparib.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of Talazoparib. The most commonly used models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting cultured human cancer cell lines into immunodeficient mice. CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[5] These models better recapitulate the heterogeneity and microenvironment of human tumors, providing a more clinically relevant platform for evaluating drug efficacy.[5][6]
Genetically engineered mouse models (GEMMs) that recapitulate specific genetic alterations found in human cancers (e.g., Brca1/2 mutations) are also valuable tools for studying Talazoparib's efficacy in a more physiologically relevant context.[7]
Quantitative Efficacy Data of Talazoparib in Preclinical Models
The following tables summarize the in vivo efficacy of Talazoparib in various preclinical cancer models.
Table 1: Efficacy of Single-Agent Talazoparib in Xenograft Models
| Cancer Type | Model | Animal Strain | Talazoparib Dose & Schedule | Outcome | Reference(s) |
| Breast Cancer | MX-1 (BRCA1 mutant, BRCA2 del) | Athymic nu/nu mice | 0.33 mg/kg, oral gavage, daily for 28 days | Tumor regression | [8] |
| Breast Cancer | PDX (gBRCA1 mutant) | NSG mice | Not specified | Tumor regression | [5] |
| Breast Cancer | PDX (ATM deletion) | NSG mice | Not specified | Tumor regression | [5] |
| Ovarian Cancer | RMG1 xenograft | CD-1 nude mice | 0.33 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [9] |
| Pancreatic Cancer | Capan-1 (BRCA2 mutant) | Not specified | Not specified | Synergistic cytotoxicity with HDAC inhibitors | [10] |
| Pediatric Ewing Sarcoma | Not specified | SCID mice | 0.25 mg/kg, twice daily for 5 days | Modest single-agent activity | [11] |
Table 2: Efficacy of Talazoparib in Combination Therapies
| Cancer Type | Model | Combination Agent | Talazoparib Dose & Schedule | Combination Agent Dose & Schedule | Outcome | Reference(s) |
| Breast Cancer | M231BRCA2 xenograft | Decitabine | 0.1 mg/kg, oral gavage, 5 days on/2 days off | 0.1 mg/kg, IP, 5 days on/2 days off | Significant impairment of tumor growth | [12] |
| Breast Cancer | PDX (TM00091) | Decitabine | 0.1 mg/kg, oral gavage, 5 days on/2 days off | 0.1 mg/kg, IP, 5 days on/2 days off | Significant impairment of tumor growth | [12] |
| Melanoma | M207 xenograft | Temozolomide | 0.33 mg/kg, oral gavage, daily for 28 days | 2.5 mg/kg, daily for 28 days | Greater tumor growth inhibition than single agents | [9] |
| Small Cell Lung Cancer | PDX (SCRX-Lu149) | Radiation | 0.2 mg/kg | 2 Gy | Significant tumor growth inhibition | [13] |
| Pediatric Ewing Sarcoma | Not specified | Temozolomide | 0.25 mg/kg, twice daily for 5 days | 12 mg/kg, daily for 5 days | Significant synergistic antitumor activity in 5/10 xenografts | [11][14] |
Table 3: Survival Analysis in Talazoparib-Treated Animal Models
| Cancer Type | Model | Treatment | Median Survival | Outcome | Reference(s) |
| Ovarian Cancer (metastatic) | Brca2-/-p53R172H/-Pten-/- GEMM | InCeT-TLZ (implant) | Doubled compared to control | Prolonged overall survival | [15][16] |
| Breast Cancer | Brca1Co/Co;MMTV-Cre; p53+/- GEMM | Nano-TLZ (i.v.) | 82.2 ± 10.5 days | Significantly prolonged lifespan compared to control (11.6 ± 2.6 days) | [17] |
Experimental Protocols
Figure 2. General workflow for an in vivo efficacy study.
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
Materials:
-
Human cancer cell line of interest (e.g., MX-1 for breast cancer)
-
Immunodeficient mice (e.g., female athymic nu/nu, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until ~80% confluency.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Study Initiation: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)
-
Surgical instruments
-
Sterile PBS or cell culture medium
Procedure:
-
Tissue Preparation: Immediately place the fresh tumor tissue in sterile PBS or culture medium on ice. In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin on the flank and create a subcutaneous pocket. Place a single tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
Engraftment and Passaging: Monitor the mice for tumor growth. Once the tumor reaches a size of 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested. The tumor can be serially passaged into new cohorts of mice for expansion.
-
Cohort Generation: Once a stable PDX line is established, expand the tumor in a cohort of mice. When tumors reach an average size of 100-200 mm³, randomize the mice for the efficacy study.
Protocol 3: Administration of this compound
Formulation: A common vehicle for oral administration of Talazoparib in mice consists of 10% dimethylacetamide (DMAc) and 5% Kolliphor HS 15 in phosphate-buffered saline (PBS).[8]
Administration: Administer the formulated Talazoparib solution to the mice via oral gavage at the desired dose and schedule. The control group should receive the vehicle only.
Pharmacodynamic and Apoptosis Assays
Figure 3. Workflow for γH2AX and TUNEL assays.
Protocol 4: γH2AX Immunohistochemistry for DNA Damage
The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive biomarker for DNA double-strand breaks.[18]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Deparaffinization and rehydration reagents (e.g., xylene, ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0, or EDTA-based buffer)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.[19]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-50 minutes.[19]
-
Peroxidase Quenching: Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[19]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the DAB substrate and incubate until a brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip.
-
Analysis: Visualize under a microscope and quantify the percentage of γH2AX-positive nuclei.
Protocol 5: TUNEL Assay for Apoptosis
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21]
Materials:
-
FFPE tumor sections
-
Deparaffinization and rehydration reagents
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and biotinylated dUTP)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Methyl green or hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE sections as described above.
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.
-
TUNEL Reaction: Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 1-2 hours to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA with biotin-dUTP.
-
Detection: Wash the slides and apply the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Application: Apply the DAB substrate to visualize the biotinylated DNA fragments as a brown precipitate.
-
Counterstaining: Counterstain the sections with methyl green or hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and determine the apoptotic index by counting the percentage of TUNEL-positive cells.[22]
Conclusion
The preclinical evaluation of this compound in appropriate animal models is a crucial step in its development as a targeted cancer therapy. The protocols and data presented in these application notes provide a framework for conducting robust in vivo efficacy studies and for assessing the pharmacodynamic effects of Talazoparib. Careful selection of animal models and rigorous execution of experimental protocols will yield valuable insights into the therapeutic potential of this potent PARP inhibitor.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. library.search.tulane.edu [library.search.tulane.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.org [oncotarget.org]
- 11. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 20. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining (rac)-Talazoparib with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining the poly (ADP-ribose) polymerase (PARP) inhibitor, (rac)-Talazoparib, with various chemotherapy agents. The following sections detail the synergistic effects, underlying mechanisms, and experimental protocols for investigating these combinations, aiding in the design and execution of further research in this promising area of oncology.
Introduction to this compound and Combination Therapy
This compound is a potent inhibitor of PARP enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired SSBs, which are converted into toxic DNA double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2][3]
The therapeutic potential of Talazoparib can be enhanced by combining it with DNA-damaging chemotherapy agents. This approach is based on the principle of creating a greater burden of DNA damage that overwhelms the cancer cells' repair capacity. Chemotherapy agents can induce a variety of DNA lesions that are recognized and processed by PARP, making the cells more dependent on PARP activity for survival and thus more sensitive to PARP inhibition.
This document focuses on the preclinical evidence and experimental protocols for combining Talazoparib with carboplatin (B1684641), temozolomide (B1682018), and the CDK4/6 inhibitor palbociclib, which, while not a traditional chemotherapy agent, is often used in combination settings to target cell cycle progression.
Data Presentation: Synergistic Effects of Talazoparib Combinations
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic anti-cancer effects of combining Talazoparib with other agents.
Table 1: In Vitro Synergism of Talazoparib and Carboplatin in Triple-Negative Breast Cancer (TNBC) Cell Lines [4][5][6]
| Cell Line | BRCA Status | Talazoparib IC50 (µM) (Single Agent) | Carboplatin IC50 (µM) (Single Agent) | Combination Index (CI) at Fa 0.5 | Fold Increase in 53BP1 Foci (Combination vs. Talazoparib alone) | Fold Increase in Apoptotic Index (Combination vs. Talazoparib alone) |
| HCC1143 | Wild-Type | > 0.01 | > 10 | < 0.65 | 7-16 | 4-26 |
| MDAMB231 | Wild-Type | > 0.01 | > 10 | < 0.65 | 7-16 | 4-26 |
| Hs578T | Wild-Type | > 0.01 | > 10 | < 0.65 | 7-16 | 4-26 |
*CI < 1 indicates synergy.[4][5] Stronger synergy was observed in PARP inhibitor-resistant cell lines.[4][5]
Table 2: In Vitro Potentiation of Temozolomide by Talazoparib in Pediatric Cancer Cell Lines [2][7]
| Cell Line Type | Fold Potentiation of Temozolomide Toxicity by Talazoparib |
| Ewing Sarcoma | 30-50 |
| Leukemia | 30-50 |
| Other Solid Tumors | Up to 85 |
Table 3: Synergistic Reduction of Cell Viability with Talazoparib and Palbociclib in Bladder Cancer Cell Lines [1][8]
| Cell Line | RB Status | Combination Effect | Mechanism of Synergy |
| RT-112 | Positive | Synergistic | Palbociclib-induced G0/G1 arrest + Talazoparib-induced G2 arrest |
| UM-UC-3 | Positive | Synergistic | Palbociclib-induced G0/G1 arrest + Talazoparib-induced G2 arrest |
Signaling Pathways and Mechanisms of Action
Talazoparib and DNA Damaging Agents (Carboplatin, Temozolomide)
The combination of Talazoparib with DNA damaging agents like carboplatin (a platinum-based agent that forms DNA adducts) and temozolomide (an alkylating agent) leads to a synergistic increase in cancer cell death. The chemotherapy agent induces DNA lesions, which are recognized by PARP. Talazoparib then traps PARP at the site of damage, preventing the recruitment of other DNA repair proteins and leading to the collapse of replication forks and the formation of lethal DSBs.[9]
Caption: Mechanism of synergy between Talazoparib and DNA damaging agents.
Talazoparib and Palbociclib (CDK4/6 Inhibitor)
The combination of Talazoparib and the CDK4/6 inhibitor Palbociclib demonstrates a synergistic effect through complementary actions on the cell cycle. Palbociclib induces a cell cycle arrest in the G0/G1 phase, while Talazoparib causes an arrest in the G2 phase.[1][8] This dual blockade of the cell cycle at different checkpoints prevents cancer cells from progressing through the cell cycle and ultimately leads to reduced tumor growth.[8]
Caption: Complementary cell cycle arrest by Palbociclib and Talazoparib.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the cytotoxic effects of Talazoparib in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Talazoparib and the chemotherapy agent in complete medium.
-
For single-agent treatments, add 100 µL of the diluted drug to the respective wells.
-
For combination treatments, add 50 µL of each diluted drug to the wells.
-
Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
-
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to detect changes in the levels of proteins involved in the DNA damage response (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of Talazoparib in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line for xenograft implantation
-
Matrigel
-
This compound
-
Chemotherapy agent
-
Vehicle for drug formulation (e.g., 10% DMAc, 5% Kolliphor HS 15 in PBS for Talazoparib)[10][11]
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, Talazoparib alone, chemotherapy agent alone, combination).
-
Administer drugs according to the desired schedule and route (e.g., oral gavage for Talazoparib). Dosing will be model-dependent, with reported effective doses of Talazoparib ranging from 0.1 mg/kg to 0.33 mg/kg daily or twice daily.[7][9][10]
-
Monitor tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint or if signs of toxicity are observed.
-
Excise tumors and weigh them.
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Tumor tissue can be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Caption: Experimental workflow for evaluating Talazoparib combinations.
Conclusion
The combination of this compound with chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The preclinical data strongly support the synergistic potential of these combinations, driven by the overwhelming of DNA repair pathways and complementary effects on cell cycle progression. The protocols provided herein offer a framework for researchers to further investigate these combinations, with the ultimate goal of translating these findings into improved therapeutic options for cancer patients. Careful consideration of dosing and scheduling in preclinical models is crucial for optimizing the therapeutic window and minimizing toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Sequential targeting of PARP with carboplatin inhibits primary tumour growth and distant metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Talazoparib and Palbociclib as a Potent Treatment Strategy in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of (rac)-Talazoparib Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the recommended long-term storage conditions for (rac)-Talazoparib powder, the active pharmaceutical ingredient (API). Additionally, detailed protocols for establishing and conducting stability studies are outlined to ensure the integrity and quality of the compound for research and development purposes.
Introduction
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response pathway.[1][2] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[1][3][4] This dual action leads to the accumulation of DNA single-strand breaks, which collapse replication forks and generate cytotoxic double-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, this leads to synthetic lethality and cell death.[2][4] Given its potency, maintaining the chemical and physical stability of this compound powder during long-term storage is crucial for reliable and reproducible experimental results.
Recommended Long-Term Storage Conditions
Based on available regulatory information and the physicochemical properties of the tosylate salt of Talazoparib (B560058), the following storage conditions are recommended for this compound powder.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Notes |
| Temperature | 20°C to 25°C (68°F to 77°F) | Excursions permitted between 15°C and 30°C (59°F and 86°F).[5][6] Avoid freezing and excessive heat. |
| Humidity | Controlled Room Humidity | Talazoparib tosylate is non-hygroscopic; no special protection from humidity is required under normal storage conditions.[5] |
| Light | Protect from light | Store in a light-resistant container. |
| Container | Tightly sealed container | Minimize exposure to air and potential contaminants. |
An FDA document regarding the Talazoparib tosylate drug substance notes that it is a white to yellow, non-hygroscopic solid, and a retest date was established based on stability data at room temperature.[5] For research purposes, some suppliers suggest storing the solid at 4°C or -20°C for longer-term storage.[7]
Signaling Pathway of Talazoparib
The following diagram illustrates the mechanism of action of Talazoparib in the context of PARP-mediated DNA repair and its effect in BRCA-deficient cells.
Caption: Mechanism of action of this compound.
Experimental Protocols for Stability Assessment
To formally assess the long-term stability of this compound powder, a stability study should be conducted according to ICH Q1A(R2) guidelines.[8] This involves storing the powder under controlled conditions and testing its quality attributes at specified intervals.
Workflow for a Long-Term Stability Study of this compound Powder
Caption: Workflow for stability testing.
A. Forced Degradation Study (Stress Testing)
A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and acetonitrile).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 60°C.
-
Photodegradation: Expose to UV light.
-
-
Neutralization and Dilution: Neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method.
B. Stability-Indicating Analytical Method (HPLC)
This method is designed to separate the parent this compound peak from any potential degradation products.
| Parameter | Condition 1 | Condition 2 |
| Column | Spherisorb ODS2 C18 (250mm × 4.5 mm; 5µm) | Inertsil ODS C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: Acetonitrile: 0.1% Sodium Perchlorate (25:75:05 v/v) | Methanol: Acetate Buffer (pH 4.2) (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 269 nm | UV at 225 nm |
| Injection Volume | 10 µL | 10 µL |
| Temperature | Ambient | Ambient |
This is a compilation of methods from cited literature and may require optimization.[9]
C. Long-Term Stability Study Protocol
-
Batches: Use at least three representative batches of this compound powder.
-
Container Closure System: Store the powder in tightly sealed, light-resistant containers that are representative of the intended storage containers.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of this compound content using a validated stability-indicating HPLC method.
-
Degradation Products/Impurities: Monitor for the presence of known and unknown impurities using the same HPLC method.
-
Water Content (Karl Fischer): Optional, but recommended to assess the non-hygroscopic nature of the powder over time.
-
Acceptance Criteria:
-
Appearance: No significant change.
-
Assay: Typically within 98.0% to 102.0% of the initial value.
-
Impurities: Any single unknown impurity should not exceed a specified limit (e.g., 0.10%), and the total impurities should not exceed a higher limit (e.g., 0.5%).
Data Presentation and Evaluation
All quantitative data from the stability studies should be compiled in tables for easy comparison and trend analysis.
Example Table for Long-Term Stability Data (25°C/60%RH)
| Test Parameter | Specification | T=0 | T=3m | T=6m | T=9m | T=12m | T=18m | T=24m | T=36m |
| Appearance | White to yellow powder | Pass | Pass | Pass | Pass | Pass | Pass | Pass | Pass |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.9 | 99.6 | 99.8 | 99.5 | 99.7 | 99.6 |
| Individual Impurity (%) | ≤ 0.10 | <0.05 | <0.05 | 0.06 | <0.05 | 0.07 | 0.08 | 0.09 | 0.09 |
| Total Impurities (%) | ≤ 0.5 | 0.15 | 0.16 | 0.18 | 0.17 | 0.20 | 0.22 | 0.25 | 0.26 |
| Water Content (%) | ≤ 0.5 | 0.1 | 0.1 | 0.1 | 0.2 | 0.1 | 0.2 | 0.2 | 0.2 |
The data should be evaluated for any trends or out-of-specification results. If no significant change is observed under accelerated conditions, a retest period or shelf life can be extrapolated from the long-term data.
By adhering to these storage recommendations and implementing robust stability testing protocols, researchers and drug development professionals can ensure the quality and reliability of this compound powder for its intended use.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. cellagentech.com [cellagentech.com]
- 8. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols for Utilizing (rac)-Talazoparib in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of in vivo tumors.[1][2] These models exhibit gradients in oxygen, nutrients, and drug exposure, making them superior to traditional 2D cell cultures for preclinical drug screening.[1][2] Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs).[3][4] Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which leads to the accumulation of double-strand breaks (DSBs) during DNA replication and subsequent cell death, particularly in cells with deficiencies in homologous recombination repair pathways like those with BRCA1/2 mutations.[3][4][5]
These application notes provide a comprehensive guide for the use of (rac)-Talazoparib in 3D cell culture models, detailing protocols for spheroid formation, viability and apoptosis assays, and high-content imaging, along with examples of data presentation and visualization of key cellular pathways and experimental workflows.
Mechanism of Action of Talazoparib
Talazoparib exerts its cytotoxic effects through a dual mechanism:
-
PARP Inhibition: Talazoparib competitively binds to the NAD+ binding site of PARP enzymes (PARP1 and PARP2), preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of DNA repair proteins to the sites of SSBs.[3][5]
-
PARP Trapping: Talazoparib stabilizes the interaction between PARP and DNA at the site of an SSB, effectively "trapping" the enzyme on the DNA.[3][4][5][6] This trapped complex is a significant physical impediment to DNA replication, leading to replication fork collapse and the formation of cytotoxic DSBs.[3][4]
In cancer cells with deficient homologous recombination (HR) pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptotic cell death. This concept is known as synthetic lethality.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard T-75 flasks to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/100 µL, requires optimization for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and morphology daily using an inverted microscope.
-
For long-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.
Caption: Workflow for 3D spheroid formation.
Protocol 2: this compound Treatment and Cell Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the treatment of spheroids with this compound and subsequent assessment of cell viability.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Spheroid Treatment: After 3-4 days of spheroid formation, carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the spheroids (final volume will be 200 µL). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72, 96, or 120 hours).
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
Data Presentation: Cell Viability
Quantitative data from the cell viability assay should be presented in a clear, tabular format. The following is a representative table of expected results for a sensitive cell line.
| This compound (nM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 85,432 | 4,271 | 100.0 |
| 1 | 78,965 | 3,948 | 92.4 |
| 10 | 65,432 | 3,271 | 76.6 |
| 50 | 43,210 | 2,160 | 50.6 |
| 100 | 21,098 | 1,055 | 24.7 |
| 500 | 8,765 | 438 | 10.3 |
| 1000 | 4,321 | 216 | 5.1 |
From this data, an IC50 value can be calculated using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
3D spheroids in a 96-well ULA plate
-
This compound
-
Caspase-Glo® 3/7 3D Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Prepare and treat spheroids with this compound as described in Protocol 2 (steps 1-3).
-
Assay: a. Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix the contents on an orbital shaker for 1 minute. d. Incubate at room temperature for 30-60 minutes. e. Measure the luminescence.
Data Presentation: Apoptosis
The results from the apoptosis assay can be presented as follows, showing the fold change in caspase activity relative to the vehicle control.
| This compound (nM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 12,345 | 617 | 1.0 |
| 1 | 15,432 | 771 | 1.3 |
| 10 | 28,765 | 1,438 | 2.3 |
| 50 | 54,321 | 2,716 | 4.4 |
| 100 | 87,654 | 4,382 | 7.1 |
| 500 | 112,345 | 5,617 | 9.1 |
| 1000 | 115,432 | 5,771 | 9.4 |
Protocol 4: High-Content Imaging of 3D Spheroids
High-content imaging allows for the detailed morphological and fluorescence-based analysis of spheroids.
Materials:
-
3D spheroids treated with this compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescent stains (e.g., Hoechst 33342 for nuclei, a live/dead stain like Calcein-AM/Ethidium Homodimer-1)
-
High-content imaging system with 3D imaging capabilities
Procedure:
-
Treat spheroids with this compound as previously described.
-
Staining (for fixed spheroids): a. Carefully remove the medium and fix the spheroids for 1 hour at room temperature. b. Wash three times with PBS. c. Permeabilize for 30 minutes. d. Wash three times with PBS. e. Block for 1 hour. f. Incubate with fluorescent stains as per manufacturer's instructions. g. Wash three times with PBS.
-
Imaging: a. Acquire images using a high-content imaging system, capturing a z-stack to visualize the entire spheroid. b. Use appropriate software to analyze spheroid size, morphology, and the intensity and distribution of fluorescent signals.
Caption: Experimental workflow for 3D spheroid drug testing.
Data Interpretation and Conclusion
The use of this compound in 3D cell culture models provides a more clinically relevant assessment of its anti-tumor activity. The protocols and data presentation formats outlined in these application notes offer a standardized approach to evaluating the efficacy of this potent PARP inhibitor. By quantifying changes in cell viability, apoptosis, and spheroid morphology, researchers can gain valuable insights into the dose-dependent effects of this compound and its potential therapeutic applications. The integration of high-content imaging further enables a detailed understanding of the spatial effects of the drug within the tumor microenvironment. These methods are crucial for advancing the preclinical development of Talazoparib and other targeted therapies.
References
- 1. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid Drug Response Assessment in 2D & 3D Breast Cancer Models with Luminescent Viability Assay [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a 3D functional assay and identification of biomarkers, predictive for response of high-grade serous ovarian cancer (HGSOC) patients to poly-ADP ribose polymerase inhibitors (PARPis): targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D CRISPR screen in prostate cancer cells reveals PARP inhibitor sensitization through TBL1XR1-SMC3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Radiosynthesis and In Vivo Evaluation of [18F]Talazoparib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiosynthesis and in vivo evaluation of [18F]talazoparib, a potent radiotracer for imaging Poly (ADP-ribose) polymerase 1 (PARP-1). Talazoparib's high affinity and trapping potency for PARP-1 make its radiolabeled counterpart a promising tool for cancer detection, stratification, and monitoring of PARP inhibitor therapy.[1][2][3]
Introduction to [18F]Talazoparib
Talazoparib (B560058) is a highly potent inhibitor of PARP-1 and PARP-2, enzymes critical for DNA single-strand break repair.[4] By inhibiting PARP, talazoparib leads to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), resulting in synthetic lethality and tumor cell death.[5][6] The development of [18F]talazoparib allows for the non-invasive in vivo visualization and quantification of PARP expression, which can be invaluable for patient selection for PARP inhibitor therapy and for assessing treatment response.[2][7]
Mechanism of Action: PARP Inhibition and Trapping
Talazoparib functions through a dual mechanism: enzymatic inhibition and PARP trapping.[4][8] It competes with the natural substrate NAD+ to block the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains that signal and recruit DNA repair machinery.[5] More critically, talazoparib traps PARP enzymes on DNA at the site of single-strand breaks, forming cytotoxic PARP-DNA complexes.[4][8] This trapping prevents the completion of DNA repair and leads to the formation of double-strand breaks during DNA replication, which are highly lethal to cancer cells with compromised homologous recombination repair.[5]
Radiosynthesis of [18F]Talazoparib
Two primary methods for the radiosynthesis of [18F]talazoparib have been reported: a multi-step synthesis from [18F]4-fluorobenzaldehyde and a more recent, automated copper-mediated radiofluorination.[1][9] The latter offers a more streamlined approach suitable for routine production.
Data Presentation: Radiosynthesis Parameters
| Parameter | Multi-Step Synthesis[1][10] | Copper-Mediated Synthesis[2][9][11] |
| Precursor | Compound 1 and [18F]4-fluorobenzaldehyde | Boronic ester or stannyl (B1234572) precursor |
| Radiochemical Yield (RCY) | 63% (decay corrected for the final step) | 13 ± 3.4% (automated) |
| Molar Activity | 28 GBq/µmol | 52 - 176 GBq/µmol |
| Radiochemical Purity | >98% | >99% |
| Enantiomeric Excess | >98% | >99% |
| Synthesis Time | ~44 min (final deprotection and purification) | ~120 min (automated) |
Experimental Workflow: Automated Copper-Mediated Synthesis
The automated synthesis of [18F]talazoparib is a robust method that involves the radiofluorination of a precursor, followed by deprotection and purification.[9]
Detailed Protocol: Automated Copper-Mediated Synthesis of [18F]Talazoparib
This protocol is adapted from the "Design of Experiments" (DoE) optimized method.[9]
1. Preparation of [18F]Tetrabutylammonium Fluoride ([18F]TBAF):
-
Trap aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute with a solution of tetrabutylammonium (B224687) bicarbonate.
-
Dry the eluate azeotropically with acetonitrile (B52724) at 120°C under a stream of nitrogen.
2. Radiofluorination:
-
Prepare a solution of the boronic ester precursor (e.g., 30 µmol of 7a), copper(II) triflate (Cu(OTf)2; 5 µmol), and pyridine (300 µmol) in a mixture of DMA and 10% n-BuOH.[9]
-
Add this solution to the dried [18F]TBAF.
-
Heat the reaction mixture at 120°C for 20 minutes.[9]
3. Deprotection:
-
After cooling, add 6 M hydrochloric acid to the reaction mixture.
-
Heat at 120°C for 15 minutes to remove the protecting groups.[9]
4. Purification:
-
Neutralize the reaction mixture and pass it through a reversed-phase solid-phase extraction (SPE) cartridge (e.g., HLB).
-
Elute the crude product and inject it onto a semi-preparative reversed-phase HPLC column to isolate the racemic [18F]talazoparib.
-
Collect the fraction corresponding to racemic [18F]talazoparib and inject it onto a semi-preparative chiral HPLC column (e.g., CHIRALPAK IB) to separate the (8S, 9R)-[18F]talazoparib enantiomer.[9]
5. Formulation:
-
Trap the collected active enantiomer on a second SPE cartridge.
-
Elute with ethanol and formulate in phosphate-buffered saline (PBS) for injection, with a final ethanol content of approximately 5%.[9]
6. Quality Control:
-
Determine the radiochemical and chemical purity, and enantiomeric excess using analytical chiral radio-HPLC.
-
Measure the molar activity.
-
Perform tests for sterility, pyrogenicity, and residual solvents as required.
In Vivo Evaluation of [18F]Talazoparib
In vivo studies in various xenograft models have demonstrated the potential of [18F]talazoparib for imaging PARP-1 expression.
Data Presentation: In Vivo Tumor Uptake
| Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| PC-3 (prostate) | 4 h | 3.78 ± 0.55 | - | - | [1][10] |
| PC-3 (prostate) | 8 h | 4.52 ± 0.32 | - | - | [1][10] |
| HCC1937 (breast) | 2.5 h | 3.7 ± 0.7 | 10.2 ± 1.5 | 1.8 ± 0.4 | [9][12] |
| SCLC PDX | 3 h | 2.1% (with 0.3 mg/kg talazoparib) | - | - | [7] |
| SCLC PDX | 3 h | 3.9% (with 0.1 mg/kg talazoparib) | - | - | [7] |
Experimental Protocol: In Vivo PET Imaging and Biodistribution
This protocol outlines a general procedure for preclinical evaluation in tumor-bearing mice.
1. Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of a relevant cancer cell line (e.g., PC-3, HCC1937, or a patient-derived xenograft).[1][7][9] Tumor size should be appropriate for imaging and biodistribution studies.
2. Radiotracer Administration:
-
Anesthetize the mice (e.g., with 2% isoflurane).
-
Inject 150–300 µCi of [18F]talazoparib in 100–200 µL of formulation intravenously via the tail vein.[7]
3. PET/CT Imaging:
-
At the desired time point post-injection (e.g., 1, 2.5, 4, or 8 hours), anesthetize the mice and position them in a PET/CT scanner.[7][9][10]
-
Acquire static or dynamic PET images, followed by a CT scan for anatomical co-registration.
-
Reconstruct the images and perform image analysis to quantify radiotracer uptake in the tumor and other organs of interest.
4. Ex Vivo Biodistribution:
-
Immediately after the final imaging session (or at predetermined time points in a separate cohort of animals), euthanize the mice.
-
Dissect tissues of interest (e.g., tumor, blood, muscle, bone, liver, kidneys, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
5. Blocking Studies (for specificity):
-
To demonstrate target specificity, a cohort of animals can be pre-treated with a therapeutic dose of a non-radiolabeled PARP inhibitor (e.g., talazoparib or olaparib) prior to the injection of [18F]talazoparib.[7]
-
A significant reduction in tumor uptake of the radiotracer in the pre-treated group compared to the control group indicates specific binding to PARP.
Conclusion
[18F]talazoparib is a promising PET radiotracer for the non-invasive imaging of PARP-1 expression in vivo. The development of an automated, copper-mediated radiosynthesis method facilitates its production with high molar activity and purity.[2][9] Preclinical studies have demonstrated its ability to accumulate in tumors with high tumor-to-background ratios, making it a valuable tool for cancer research and potentially for clinical applications in patient stratification and therapy monitoring.[1][7][9] The detailed protocols and data presented herein provide a solid foundation for researchers to implement the production and evaluation of [18F]talazoparib in their own laboratories.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. PET Imaging of a [18F]-radiolabeled PARP Inhibitor Monitors the Therapeutic Efficacy of Talazoparib in Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: (rac)-Talazoparib Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with (rac)-Talazoparib in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A1: this compound has low aqueous solubility. Precipitation upon dilution of a DMSO stock is a common issue known as "solvent-shift" precipitation. This occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous environment of your buffer or media. When the DMSO concentration is rapidly and significantly decreased, the solubility of this compound in the mixed solvent system drops sharply, causing it to precipitate out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be further diluted into aqueous solutions for experiments.[1][2]
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: Can I use sonication or warming to help dissolve this compound?
A4: Yes, gentle warming to 37°C and/or brief sonication can be used to aid in the dissolution of this compound in DMSO or other solvent systems.[4] However, avoid excessive heat, which may cause degradation of the compound. Always visually inspect the solution to ensure it is clear and free of particulates before use.
Q5: What is the difference in solubility between this compound and Talazoparib tosylate?
A5: Talazoparib tosylate is a salt form of the molecule that exhibits slightly improved, though still limited, aqueous solubility compared to the free base.[5][6][7][8] The solubility of Talazoparib tosylate in aqueous solutions has been shown to increase with increasing pH.[5]
Data Presentation: Solubility of Talazoparib
The following tables summarize the available quantitative data on the solubility of this compound and its tosylate salt in various solvents and aqueous conditions.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 19 - 76 | 49.95 - 199.81 | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[2] Sonication may be required.[1][9] |
| Ethanol | < 1 | Insoluble or slightly soluble |
Table 2: Solubility of Talazoparib Tosylate in Aqueous Solutions
| pH | Concentration (µg/mL) | Temperature (°C) | Notes |
| Physiological Range | 17 - 38 | 37 | Solubility is relatively independent of pH in this range.[5] |
Table 3: Formulations for In Vivo Studies
| Co-solvent System | Achieved Concentration (mg/mL) | Notes |
| 10% DMAc, 6% Solutol HS-15, 84% PBS | 5 | Suspended solution; requires sonication.[9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 | Clear solution.[9] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | 1.25 | Suspended solution; requires sonication.[9] |
| 2% DMSO, 40% PEG300, 5% Tween-80, 53% saline | ≥ 0.5 | Clear solution.[9] |
| 1% DMSO, 99% saline | ≥ 0.25 | Clear solution.[9] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, briefly sonicate the vial in a water bath or gently warm to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially , to avoid precipitation, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use the prepared working solutions immediately.
Preparation of an Oral Gavage Formulation for In Vivo Studies
Materials:
-
This compound powder
-
Dimethylacetamide (DMAc)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amounts of this compound and vehicle components based on the desired final concentration and total volume. A common formulation is 10% DMAc, 6% Solutol HS-15, and 84% PBS.[10]
-
In a sterile conical tube, dissolve the this compound powder in DMAc by vortexing.
-
Add the Solutol HS-15 to the solution and mix thoroughly.
-
Slowly add the PBS to the mixture while continuously vortexing to form a homogenous suspension or solution.
-
If necessary, sonicate the final formulation to ensure complete dissolution and uniformity. The final preparation may be a clear solution or a stable suspension.[9]
-
Prepare the formulation fresh on the day of administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous media. | Solvent-shift: this compound is poorly soluble in aqueous solutions. The rapid change in solvent composition causes the compound to crash out. | - Reduce the final concentration: If experimentally feasible, lower the final concentration of this compound. - Slow addition with mixing: Add the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing or stirring. - Increase the final DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) may help maintain solubility, but be mindful of potential solvent toxicity to cells. - Use a co-solvent system: For certain applications, consider using a small percentage of another biocompatible co-solvent in your aqueous medium. |
| This compound powder does not dissolve completely in DMSO. | Moisture in DMSO: DMSO is hygroscopic, and absorbed water can reduce its solvating power for hydrophobic compounds. Insufficient mixing: The compound may require more energy to dissolve. | - Use fresh, anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous DMSO for preparing stock solutions. - Apply gentle heat and/or sonication: Warm the solution to 37°C or use a sonicator bath to aid dissolution. |
| Inconsistent experimental results. | Compound precipitation: The effective concentration of the compound may be lower than intended due to precipitation in the working solution. Compound degradation: Improper storage or handling can lead to degradation of this compound. | - Visually inspect working solutions: Before each use, ensure that your working solutions are clear and free of any precipitate. - Prepare fresh dilutions: Prepare fresh working solutions from the frozen stock for each experiment. - Proper storage: Adhere to the recommended storage conditions for both the solid compound and stock solutions. |
| Precipitate forms in the stock solution upon storage at -20°C or -80°C. | Freeze-thaw cycles: Repeated freezing and thawing can cause the compound to come out of solution. Concentration is too high: The stock solution may be supersaturated. | - Aliquot stock solutions: Prepare single-use aliquots to avoid freeze-thaw cycles. - Ensure complete initial dissolution: Before freezing, make sure the compound is fully dissolved, using gentle warming or sonication if necessary. |
Mandatory Visualizations
Signaling Pathway: Talazoparib's Mechanism of Action
Caption: Mechanism of action of this compound, highlighting PARP inhibition and trapping.
Experimental Workflow: Preparing Aqueous Solutions from DMSO Stock
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 4.1. Reagents and Materials [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Talazoparib tosylate (1373431-65-2) for sale [vulcanchem.com]
- 7. PF-3882845 | selective MR antagonist | TargetMol [targetmol.com]
- 8. CAS 1373431-65-2: Talazoparib tosylate | CymitQuimica [cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ptgcn.com [ptgcn.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (rac)-Talazoparib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of (rac)-Talazoparib.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of Talazoparib (B560058)?
A1: The primary challenges with the oral bioavailability of this compound include its moderate inherent bioavailability, which has been reported to be around 56% in preclinical rat models.[1][2] Additionally, Talazoparib is a substrate of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the drug out of intestinal cells, limiting its absorption.[3] Off-target toxicities associated with conventional oral delivery are also a significant concern.[1][2]
Q2: What are the common strategies to improve the in vivo bioavailability of Talazoparib?
A2: Several strategies are being explored to enhance the in vivo bioavailability and therapeutic efficacy of Talazoparib:
-
Nanoformulations: Encapsulating Talazoparib in nanoparticles, such as liposomes or nanoemulsions, can protect the drug from premature degradation, improve its solubility, and facilitate its absorption.[1] These nanoformulations can also leverage the enhanced permeability and retention (EPR) effect for targeted tumor delivery.[4]
-
Inhibition of Efflux Pumps: Co-administration of Talazoparib with inhibitors of P-gp and BCRP can increase its intestinal absorption and systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions.[3]
-
Sustained-Release Formulations: Developing sustained-release formulations, such as biodegradable implants, can provide prolonged local delivery of Talazoparib, bypassing the challenges of oral absorption and reducing systemic toxicity.
Q3: How should I formulate Talazoparib for oral administration in preclinical animal models?
A3: A commonly used vehicle for oral gavage in mice consists of 10% dimethylacetamide (DMAc) and 5% Kolliphor HS 15 (also known as Solutol HS 15) in phosphate-buffered saline (PBS).[5] Another reported vehicle is a mixture of 10% DMAc, 6% Solutol HS-15, and 84% PBS.[5][6] It is critical to ensure that Talazoparib is fully dissolved and the solution is homogeneous before administration.[5]
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy or High Variability in Pharmacokinetic Data
Question: I am observing lower than expected anti-tumor efficacy or high variability in the plasma concentrations of Talazoparib in my in vivo study. What could be the cause, and how can I troubleshoot this?
Answer: Several factors could contribute to these issues. Follow this troubleshooting workflow:
Workflow for Troubleshooting Low In Vivo Efficacy/High PK Variability
Caption: Troubleshooting workflow for low in vivo efficacy or high pharmacokinetic variability of Talazoparib.
Detailed Steps:
-
Verify Formulation Integrity:
-
Compound Purity: Ensure the Talazoparib used is of high purity and has been stored correctly to prevent degradation.
-
Vehicle Preparation: Double-check the composition and preparation of the dosing vehicle. Inconsistent vehicle preparation can lead to variability in drug solubilization.
-
Dissolution: Confirm that Talazoparib is completely dissolved in the vehicle before each administration. Incomplete dissolution is a major source of dose variation.
-
-
Review Administration Technique:
-
Dosing Accuracy: Verify the accuracy of the dosing volume for each animal based on its body weight.
-
Gavage Technique: Ensure that the oral gavage is performed consistently and correctly to avoid accidental administration into the lungs or incomplete dosing.
-
Animal Stress: High stress levels in animals can affect gastrointestinal motility and drug absorption. Handle animals consistently and minimize stress.
-
-
Assess Animal Model:
-
Tumor Model Suitability: Talazoparib is most effective in tumors with defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[5] Confirm that your tumor model has the appropriate genetic background.
-
Animal Health: The overall health of the animals can influence drug metabolism and absorption. Ensure that the animals are healthy and free from infections.
-
Genetic Background: Different mouse strains can have variations in the expression of drug transporters, which can affect Talazoparib absorption.
-
-
Optimize Pharmacokinetic Sampling:
-
Sampling Times: Ensure your blood sampling time points are appropriate to capture the absorption, distribution, and elimination phases of the drug. For Talazoparib in mice, consider time points such as 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[7]
-
Collection Method: Use a consistent blood collection method (e.g., tail vein, retro-orbital) and sample volume.
-
Sample Handling: Process and store plasma samples appropriately to prevent drug degradation before analysis.
-
-
Consider Advanced Formulation Strategies: If the above steps do not resolve the issue, consider more advanced formulation approaches to improve bioavailability, such as developing a nanoformulation or co-administering with a P-gp inhibitor.
Issue 2: My Nanoformulation of Talazoparib is Unstable
Question: I have developed a nanoformulation of Talazoparib, but it shows poor stability (e.g., aggregation, drug leakage). What are the key parameters to check and optimize?
Answer: The stability of a nanoformulation is crucial for its in vivo performance. Here are the key aspects to consider for troubleshooting instability:
Key Parameters for Nanoformulation Stability
Caption: Key parameters influencing the stability of Talazoparib nanoformulations.
Detailed Troubleshooting Steps:
-
Physicochemical Properties:
-
Particle Size and Polydispersity Index (PDI): Monitor the particle size and PDI over time. An increase in size or PDI indicates aggregation. Aim for a PDI below 0.3 for a homogenous formulation.
-
Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles and their colloidal stability. For electrostatic stabilization, a zeta potential of at least ±30 mV is generally desired.
-
Encapsulation Efficiency and Drug Loading: Low encapsulation efficiency can lead to a high concentration of free drug, which can crystallize and destabilize the formulation. Optimize the formulation to maximize drug encapsulation.
-
-
Formulation Components:
-
Lipid/Polymer Choice: The choice of lipids or polymers is critical. Ensure they are compatible with Talazoparib and can form stable nanoparticles.
-
Surfactants/Stabilizers: The type and concentration of surfactants or stabilizers are crucial for preventing aggregation. Screen different stabilizers and optimize their concentration.
-
Drug-Excipient Interactions: Assess the compatibility of Talazoparib with all excipients in the formulation to avoid chemical degradation.
-
-
Process Parameters:
-
Energy Input: The energy input during homogenization or sonication affects particle size and stability. Optimize these parameters to achieve the desired particle size without causing drug degradation or formulation instability.
-
Solvent Removal: The rate of solvent evaporation can influence the final structure and stability of the nanoparticles.
-
Purification: The method used to purify the nanoparticles (e.g., dialysis, centrifugation) should be gentle enough to avoid disrupting the nanoparticle structure.
-
-
Storage Conditions:
-
Temperature: Store the nanoformulation at an appropriate temperature (e.g., 4°C) to minimize drug leakage and aggregation. Avoid freezing unless the formulation is designed to be freeze-dried.
-
Light: Protect the formulation from light if Talazoparib or any of the excipients are light-sensitive.
-
pH: The pH of the suspension medium should be optimized for both drug and nanoparticle stability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose and Route | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg, Oral | 7948 | - | - | 56 | [1] |
| Rat | 5 mg/kg, IV | - | - | 2.25 | - | [1] |
| Mouse | 0.5 mg/kg, Oral | ~25 | ~40 | - | - | [7] |
Table 2: In Vitro Characteristics of Different Talazoparib Formulations
| Formulation Type | Average Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings | Reference |
| Nano-liposome (NanoTLZ) | 74.5 ± 11.0 | 83.0 ± 5.9 | 1.0 ± 0.1 | Stable at 4°C for 2 months. Showed enhanced efficacy and reduced toxicity in BRCA-deficient mice compared to free Talazoparib. | [1] |
| PLGA Nanoparticles | - | 65.17 ± 0.50 | - | Showed a sustained release profile with about 40% of the drug released within 5 hours. | [8] |
Experimental Protocols
Protocol 1: Preparation of Oral Formulation of Talazoparib for Murine Studies
Materials:
-
This compound powder
-
Dimethylacetamide (DMAc)
-
Kolliphor HS 15 (Solutol HS 15)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing 10% DMAc and 5% Kolliphor HS 15 in 85% PBS (v/v/v). For example, to make 1 mL of vehicle, mix 100 µL of DMAc, 50 µL of Kolliphor HS 15, and 850 µL of PBS.
-
Vortex the mixture thoroughly until it forms a clear, homogenous solution.
-
-
Prepare the Talazoparib Dosing Solution:
-
Weigh the required amount of Talazoparib powder based on the desired final concentration and the total volume to be prepared.
-
Add the Talazoparib powder to the prepared vehicle.
-
Vortex the mixture vigorously for several minutes to dissolve the powder. If needed, sonicate the mixture for short intervals in a water bath to aid dissolution.
-
Visually inspect the solution to ensure that there are no visible particles and the solution is clear.
-
-
Administration:
-
Administer the freshly prepared dosing solution to the animals via oral gavage at the appropriate volume based on their body weight (typically 5-10 mL/kg).
-
Prepare the dosing solution fresh daily.
-
Protocol 2: In Vitro Drug Release from Nanoformulations using a Dialysis Method
Materials:
-
Talazoparib nanoformulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 10-14 kDa) that allows the passage of free Talazoparib but retains the nanoparticles.
-
Release medium: PBS (pH 7.4) or other relevant buffer.
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Procedure:
-
Preparation of the Dialysis Setup:
-
Cut the dialysis membrane into appropriate lengths and hydrate (B1144303) it according to the manufacturer's instructions.
-
Securely clip one end of the dialysis bag.
-
Accurately pipette a known volume of the Talazoparib nanoformulation into the dialysis bag and securely clip the other end, avoiding air bubbles.
-
-
Initiation of the Release Study:
-
Place the dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium. The volume of the release medium should be sufficient to maintain sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its solubility in that medium).
-
Place the entire setup in a shaking incubator or water bath at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of Talazoparib in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Protocol 3: Caco-2 Permeability Assay to Assess P-gp Substrate Liability
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Talazoparib
-
P-gp inhibitor (e.g., Verapamil)
-
Control compounds (high and low permeability markers)
-
LC-MS/MS system for drug quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing Talazoparib (and a P-gp inhibitor for the inhibition experiment) to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the transport buffer containing Talazoparib (and a P-gp inhibitor for the inhibition experiment) to the basolateral (B) compartment.
-
Add fresh transport buffer to the apical (A) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analyze the concentration of Talazoparib in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux. If the efflux ratio is significantly reduced in the presence of a P-gp inhibitor, it suggests that Talazoparib is a substrate of P-gp.
-
Visualizations
Signaling Pathway of Talazoparib
Caption: Mechanism of action of Talazoparib leading to synthetic lethality in HR-deficient cells.
References
- 1. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
preventing (rac)-Talazoparib precipitation in cell culture media
Welcome to the technical support center for (rac)-Talazoparib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Q1: I dissolved this compound in DMSO to make a stock solution. When I added it to my cell culture medium, a precipitate formed immediately. What is happening and how can I resolve this?
A1: Immediate precipitation, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media. This happens because the drug's solubility limit is exceeded in the final aqueous solution.
To resolve this, consider the following:
-
Reduce the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in the cell culture medium is too high. Try lowering the final working concentration.
-
Optimize the Dilution Method: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of your culture medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[1]
-
Control the Final DMSO Concentration: While DMSO is an excellent solvent for Talazoparib, its concentration in the final cell culture medium should be kept to a minimum to avoid cytotoxic effects and to reduce the risk of precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[2][3][4]
Q2: My this compound solution in cell culture media appeared clear initially, but after a few hours of incubation, I observed a cloudy or crystalline precipitate. What could be the cause?
A2: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
-
Temperature Fluctuations: Moving cultures between the incubator and the microscope can cause temperature shifts that may lead to the precipitation of less soluble compounds. Minimize the time that cultures are outside of the incubator.
-
pH Changes in Media: As cells metabolize, they can alter the pH of the culture medium. A change in pH can affect the solubility of a compound. Monitor the color of the phenol (B47542) red indicator in your medium, and if it indicates a significant pH shift, consider changing the medium more frequently.
-
Interaction with Media Components: While specific interactions for Talazoparib are not widely documented, components in the media such as salts, amino acids, or proteins in fetal bovine serum (FBS) can potentially interact with the compound over time, leading to the formation of insoluble complexes.[5] If you suspect this is an issue, you could try a different basal media formulation.
-
Evaporation: In long-term experiments, evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in your incubator and use appropriate culture plates or flasks with lids to minimize evaporation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] Talazoparib is highly soluble in DMSO.[6][8][9]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[2][3][4] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[2] Always include a vehicle control in your experiments with the same final DMSO concentration as your experimental conditions.
Q3: Can I store this compound stock solution? If so, under what conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10] When stored at -20°C in solvent, it may be stable for up to a month, and for up to a year at -80°C.[6]
Q4: Are there any known interactions between this compound and common cell culture media like DMEM or RPMI-1640?
A4: There is no specific literature detailing adverse interactions between this compound and the components of common cell culture media like DMEM or RPMI-1640. However, as with any hydrophobic compound, the risk of precipitation increases when transferring from a DMSO stock to an aqueous medium. Following the recommended handling and dilution protocols is the best way to avoid this.
Quantitative Data
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| DMSO | ≥19.02 mg/mL | [11] |
| DMSO | 25 mg/mL (65.73 mM) | [9] |
| DMSO | 19 mg/mL (49.95 mM) | [6] |
| Water | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution and Working Dilutions in Cell Culture Media
This protocol provides a step-by-step guide to minimize the risk of this compound precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. The molecular weight of Talazoparib is 380.35 g/mol . b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 3.80 mg of Talazoparib in 1 mL of DMSO. c. Ensure the compound is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Prepare an Intermediate Dilution: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. To create a 100µM intermediate dilution, for example, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed complete cell culture medium. d. Mix gently but thoroughly by pipetting up and down or by gentle vortexing. Visually inspect the solution to ensure no precipitation has occurred.
-
Prepare the Final Working Concentration: a. Add the required volume of the intermediate dilution to your cell culture plates containing pre-warmed complete medium to achieve your desired final concentration. For example, to achieve a final concentration of 1 µM in 2 mL of media, add 20 µL of the 100 µM intermediate dilution. b. Gently swirl the plate to ensure even distribution of the compound.
Important Considerations:
-
Always perform a vehicle control experiment using the same final concentration of DMSO as in your drug-treated samples.
-
The final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
For every new cell line or experimental setup, it is advisable to perform a small-scale pilot experiment to confirm that this compound does not precipitate at the desired final concentration and that the final DMSO concentration is not toxic to the cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (rac)-Talazoparib Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (rac)-Talazoparib dosage for in vivo experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Talazoparib (B560058) and this compound?
A1: this compound refers to the racemic mixture of the compound, which contains both enantiomers. The biologically active component is the (8S, 9R)-diastereomer, which is a potent PARP inhibitor.[1] Its enantiomer, (8R, 9S), is several orders of magnitude less active.[1] For in vivo studies, it is crucial to use the enantiomerically pure Talazoparib to ensure targeted and reproducible results. Most commercially available Talazoparib for research is the active (8S, 9R) enantiomer.
Q2: What is a recommended starting dose for Talazoparib in a mouse xenograft model?
A2: The optimal dose of Talazoparib varies depending on the tumor model, the research question, and whether it is used as a monotherapy or in combination. For monotherapy in a BRCA1 mutant breast cancer model in mice, a dosage of 0.33 mg/kg administered once daily by oral gavage for 28 days has proven effective.[2] In combination studies with temozolomide (B1682018) for pediatric cancer models, doses have ranged from 0.1 mg/kg to 0.25 mg/kg administered twice daily for 5 days.[3] For radiosensitization studies, a lower dose of 0.2 mg/kg has been used.[2] It is always recommended to perform a dose-finding study to determine the optimal therapeutic window for your specific model.[2]
Q3: How should Talazoparib be formulated for oral administration in rodents?
A3: A common and effective formulation for oral gavage in mice involves dissolving Talazoparib in a vehicle such as 10% dimethylacetamide (DMAc) and 5% Kolliphor HS 15 (Solutol HS 15) in phosphate-buffered saline (PBS).[2] It is critical to ensure the compound is fully dissolved and the solution is homogenous before administration to ensure accurate dosing.[2]
Q4: What is the mechanism of action of Talazoparib?
A4: Talazoparib is a dual-mechanism inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[4] It both inhibits the catalytic activity of PARP, which is crucial for the repair of single-strand DNA breaks, and traps the PARP enzyme on the DNA at the site of damage.[4][5] This trapping prevents the completion of DNA repair, leading to the accumulation of double-strand breaks during DNA replication.[6] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Toxicity (e.g., weight loss, lethargy) | Dose is too high for the specific animal model or strain. | Immediately reduce the dosage or temporarily halt administration. The reported Maximum Tolerated Dose (MTD) in non-tumored SCID mice was 0.25 mg/kg twice daily.[2] Your specific animal strain and model may be more sensitive. Consider performing a preliminary dose-range finding study to establish the MTD in your model. Ensure the formulation is prepared correctly and the dosing volume is accurate for the animal's weight. |
| Formulation issues. | Confirm that the vehicle is well-tolerated by the animals. Ensure Talazoparib is fully dissolved and the solution is homogenous. | |
| Lack of Tumor Growth Inhibition | Dose is too low. | Before escalating the dose, verify other factors. If those are ruled out, a dose-escalation study may be necessary. |
| Compound integrity. | Ensure the Talazoparib used is of high purity and has been stored correctly according to the manufacturer's instructions. | |
| Tumor model resistance. | Talazoparib is most effective in tumors with DNA damage repair deficiencies, such as BRCA1/2 mutations.[2] Verify the genetic background of your tumor model. | |
| Variability in Tumor Response | Inconsistent drug administration. | Ensure accurate and consistent oral gavage technique. Check for any leakage during administration. |
| Tumor heterogeneity. | Inherent biological variability within the tumor model can lead to different responses. Ensure sufficient animal numbers per group to achieve statistical power. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of Talazoparib
| Cancer Model | Dosage | Administration Route | Frequency | Therapeutic Strategy | Reference |
| BRCA1 Mutant Breast Cancer | 0.33 mg/kg | Oral Gavage | Once Daily | Monotherapy | [2] |
| Small Cell Lung Cancer (PDX) | 0.2 mg/kg | Oral Gavage | Once Daily | Radiosensitization | [2] |
| Pediatric Cancer Models | 0.1 - 0.25 mg/kg | Oral Gavage | Twice Daily for 5 days | Combination with Temozolomide | [2] |
| Ewing Sarcoma Xenografts | 0.1 mg/kg | Oral Gavage | Twice Daily for 5 days | Combination with Temozolomide (30 mg/kg) | [3] |
| Ewing Sarcoma Xenografts | 0.25 mg/kg | Oral Gavage | Twice Daily for 5 days | Combination with Temozolomide (12 mg/kg) | [3] |
Table 2: Common Talazoparib-Related Toxicities and Management
| Toxicity | Grade | Management | Reference |
| Anemia | Grade 3-4 | Withhold therapy until hemoglobin resolves to ≥9 g/dL, then resume at a reduced dose. | [7] |
| Thrombocytopenia | Grade 3-4 | Withhold therapy until platelet count resolves to ≥75,000/microliters, then resume at a reduced dose. | [7] |
| Neutropenia | Grade 3-4 | Withhold therapy until neutrophil count resolves to ≥1500/microliters, then resume at a reduced dose. | [7] |
| Non-hematologic | Grade 3-4 | Withhold therapy until resolution to Grade 1 or less. Consider resuming at a reduced dose or discontinuing. | [7] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of Talazoparib in a Xenograft Mouse Model
-
Materials:
-
Talazoparib powder
-
Dimethylacetamide (DMAc)
-
Kolliphor HS 15 (Solutol HS 15)
-
Phosphate-buffered saline (PBS)
-
Appropriate cancer cell line (e.g., with BRCA1/2 mutation)
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
-
Animal Model Development:
-
Cancer cells are cultured to the desired number.
-
Cells are harvested, washed, and resuspended in PBS, potentially mixed with Matrigel.
-
A specific number of cells (e.g., 1 x 10^6) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Preparation and Administration:
-
Prepare the vehicle solution of 10% DMAc and 5% Kolliphor HS 15 in PBS.
-
Calculate the required amount of Talazoparib for the desired dose and number of animals.
-
Dissolve the Talazoparib powder in the vehicle solution. Ensure complete dissolution.
-
Administer the prepared solution to the mice via oral gavage at the determined dose and schedule.
-
-
Tumor Measurement and Animal Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size.
-
Primary endpoints often include tumor growth inhibition and progression-free survival.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot for PARP activity, immunohistochemistry).
-
Visualizations
Caption: Talazoparib's Mechanism of Action.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Decision Tree.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Outcomes in Clinically Relevant Patient Subgroups From the EMBRACA Study: Talazoparib vs Physician’s Choice Standard-of-Care Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
troubleshooting inconsistent results in (rac)-Talazoparib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving (rac)-Talazoparib.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 value of this compound between experiments?
A1: Inconsistent IC50 values are a common challenge in cell-based assays and can be attributed to several factors:
-
Cell Line Integrity: Ensure you are using a consistent and authenticated cell line. High passage numbers can lead to genetic drift and altered sensitivity to drugs.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. It is crucial to maintain a consistent seeding density across all experiments.
-
Compound Handling and Storage: this compound, like many small molecules, is susceptible to degradation. Ensure proper storage of the powdered compound and stock solutions to maintain its potency.
-
Enantiomeric Purity: this compound is a racemic mixture. The anti-cancer activity is primarily attributed to one enantiomer. Variations in the enantiomeric composition of your compound can lead to inconsistent results.
-
Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, and reagent concentrations can all contribute to variability.
Q2: My this compound stock solution has been stored for a while. Could this be the source of my inconsistent results?
A2: Yes, the stability of your this compound stock solution is a critical factor. While Talazoparib (B560058) is relatively stable, long-term storage, improper storage temperatures, or multiple freeze-thaw cycles can lead to degradation. It is recommended to prepare fresh stock solutions regularly and store them in small aliquots at -80°C to minimize degradation. One study has shown that Talazoparib in a specific matrix was stable for 30 days at -20°C[1].
Q3: What is the difference between this compound and enantiopure Talazoparib, and how does it affect my experiments?
A3: this compound is a mixture of two enantiomers (mirror-image isomers), (S)-Talazoparib and (R)-Talazoparib. The potent PARP inhibitory activity resides primarily in one of these enantiomers. One study referred to an "inactive enantiomer" of Talazoparib, suggesting a significant difference in activity between the two forms. Therefore, if you are using a racemic mixture, you are administering a combination of a highly active and a less active compound. Any variability in the ratio of these enantiomers in your supply can lead to inconsistent experimental outcomes. For critical experiments, using enantiopure Talazoparib is recommended for greater consistency.
Q4: I'm not observing the expected level of PARP trapping in my Western blot. What could be the issue?
A4: Several factors can lead to weak or inconsistent PARP trapping results:
-
Suboptimal Drug Concentration: Ensure you are using an appropriate concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for PARP trapping in your specific cell line.
-
Insufficient DNA Damage: PARP trapping is more pronounced in the presence of DNA damage. Consider co-treatment with a DNA-damaging agent (e.g., MMS or temozolomide) to enhance the trapping effect.
-
Incorrect Protocol: The chromatin fractionation process is critical for isolating trapped PARP. Ensure you are following a validated protocol and that all buffers are correctly prepared.
-
Antibody Issues: The primary antibody against PARP1 may not be performing optimally. Verify the antibody's specificity and use a recommended dilution.
-
Timing of Assay: The kinetics of PARP trapping can vary. Perform a time-course experiment to identify the optimal time point for observing maximal trapping.
Q5: My cell viability assay (e.g., MTT) results are not reproducible. What are some common pitfalls?
A5: MTT assays are prone to several sources of error:
-
Metabolic Interference: The MTT assay measures mitochondrial reductase activity, which can be affected by compounds that alter cellular metabolism, leading to an over- or underestimation of cell viability[2].
-
Incomplete Solubilization of Formazan (B1609692): The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Cell Clumping: Uneven cell distribution in the wells will lead to inconsistent results. Ensure a single-cell suspension before plating.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, which can affect cell growth and drug concentration. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| MX-1 | Breast Cancer | BRCA1 mutant | 0.015 | [3] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 0.003 | [3] |
| BT549 | Breast Cancer | Not specified | 0.3 | [4] |
| HCC70 | Breast Cancer | Not specified | 0.8 | [4] |
| MDA-MB-231 | Breast Cancer | Not specified | 0.48 | [4] |
| MDA-MB-468 | Breast Cancer | Not specified | 0.8 | [4] |
| SKBR3 | Breast Cancer | Not specified | 0.04 | [4] |
| JIMT1 | Breast Cancer | Not specified | 0.002 | [4] |
| MCF-7 | Breast Cancer | Not specified | 1.1 - 5.4 | [4] |
| BR58 | Ovarian Cancer | BRCA1 mutant | ~0.2 | [5] |
Table 2: Comparison of PARP Trapping Potency of Talazoparib with Other PARP Inhibitors
| PARP Inhibitor | Relative PARP Trapping Potency | Reference |
| Talazoparib | Very High | [6][7] |
| Olaparib | Moderate | [6] |
| Rucaparib | Moderate | [6] |
| Veliparib | Low | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: PARP Trapping Assay by Western Blot (Chromatin Fractionation)
This protocol describes the isolation of chromatin-bound proteins to assess PARP1 trapping.
Materials:
-
This compound
-
Cell line of interest
-
DNA damaging agent (optional, e.g., MMS)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Chromatin Fractionation Buffers
-
Bradford or BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-Histone H3 as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for the determined time. Co-treat with a DNA-damaging agent if desired.
-
-
Cell Lysis and Chromatin Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to isolate the nuclei.
-
Extract the soluble nuclear proteins, leaving the chromatin-bound proteins in the pellet.
-
Resuspend the chromatin pellet in a high-salt buffer to solubilize the chromatin-bound proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the chromatin fraction using a Bradford or BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for the chromatin fraction.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and Histone H3 using densitometry software.
-
Normalize the PARP1 signal to the Histone H3 signal for each sample. An increase in the normalized PARP1 signal in the drug-treated samples compared to the control indicates PARP trapping.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of (rac)-Talazoparib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of (rac)-Talazoparib, with a focus on understanding and minimizing potential off-target effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Talazoparib?
A1: this compound refers to the racemic mixture of Talazoparib, meaning it contains equal amounts of two enantiomers, which are mirror-image, non-superimposable stereoisomers.[1] Talazoparib itself is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[2][3] The therapeutic activity of Talazoparib is primarily attributed to one of its enantiomers, the eutomer. The other enantiomer, the distomer, is significantly less active or inactive against PARP.[1][4] When using this compound, it is crucial to consider that any observed biological effects could be a composite of the on-target effects of the active enantiomer and potential off-target effects of the less active enantiomer.
Q2: What is the primary mechanism of action of the active enantiomer of Talazoparib?
A2: The active enantiomer of Talazoparib has a dual mechanism of action that leads to cancer cell death. Firstly, it competitively inhibits the catalytic activity of PARP1 and PARP2. Secondly, and more potently, it "traps" PARP enzymes on DNA at the site of single-strand breaks.[3] This trapping prevents the completion of DNA repair, leading to the accumulation of DNA damage and ultimately cell death, a process particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Q3: What are the known on-target and off-target effects of Talazoparib?
A3: The primary on-target effects of Talazoparib are related to its potent inhibition and trapping of PARP1 and PARP2, leading to synthetic lethality in susceptible cancer cells. The most significant clinical toxicities are considered on-target effects and are primarily hematological, including anemia, neutropenia, and thrombocytopenia.[5][6][7][8] Unlike some other PARP inhibitors, Talazoparib is highly selective and has shown minimal off-target activity against a broad panel of kinases.[9] However, when using the racemic mixture, the less active enantiomer could potentially have its own distinct off-target profile, which is not well-characterized in publicly available literature.
Q4: Why is it important to consider the use of this compound versus a single enantiomer?
A4: Using a racemic mixture introduces a variable that can complicate data interpretation. The less active enantiomer, while not contributing to the desired on-target PARP inhibition, is still a distinct chemical entity that can interact with other cellular proteins, potentially leading to off-target effects and toxicities.[1][10] These off-target effects could be misinterpreted as being related to PARP inhibition. For mechanistic studies, using the purified active enantiomer is highly recommended to ensure that the observed phenotype is a direct result of on-target activity.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results when using this compound.
-
Question: I am observing a phenotype (e.g., cell death, signaling pathway modulation) that is not consistent with the known function of PARP inhibition. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
-
Confirm On-Target Engagement: The first step is to verify that this compound is engaging PARP1/2 in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this. A positive thermal shift will confirm target engagement.
-
Use a Structurally Different PARP Inhibitor: Treat your cells with another potent and selective PARP inhibitor that is structurally distinct from Talazoparib (e.g., Olaparib). If the unexpected phenotype is not replicated with the other inhibitor, it is more likely to be an off-target effect of this compound.
-
Compare with the Pure Active Enantiomer: If available, perform a head-to-head comparison of this compound with the purified active enantiomer. If the unexpected phenotype is only observed with the racemic mixture, it strongly suggests an off-target effect of the less active enantiomer.
-
Dose-Response Analysis: Analyze the dose-response curve for both the on-target effect (e.g., PARP inhibition) and the unexpected phenotype. A significant separation in the EC50 values may suggest an off-target effect, especially if the unexpected phenotype only occurs at much higher concentrations.
-
Issue 2: Higher than expected cytotoxicity or cellular stress.
-
Question: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see primarily PARP inhibition. How can I determine if this is due to on-target or off-target effects?
-
Answer and Troubleshooting Steps:
-
Assess Hematological Toxicity in vitro: The primary on-target toxicity of Talazoparib is hematological. You can perform a colony-forming unit (CFU) assay using hematopoietic progenitor cells to assess the on-target toxicity of your this compound batch. This can help you understand the expected level of on-target cytotoxicity.
-
Compare Cytotoxicity of Enantiomers: Test the cytotoxicity of the racemic mixture against the pure active and inactive enantiomers separately. If the racemic mixture or the inactive enantiomer shows significantly higher cytotoxicity than the active enantiomer at equivalent concentrations for PARP inhibition, this points towards off-target toxicity.
-
Rescue Experiment: If the cytotoxicity is on-target (due to excessive PARP trapping and DNA damage), it might be partially rescued by inhibiting downstream pathways involved in apoptosis or cell cycle arrest. However, if the toxicity is off-target, this rescue will likely not be observed.
-
Broad Spectrum Off-Target Screening: If you consistently observe unexplained toxicity, consider a broader off-target screening approach, such as sending a sample of your this compound for commercial kinome profiling or other safety screening panels. While the active enantiomer is known to be selective, the racemic mixture may have a different profile.
-
Data Presentation
Table 1: In Vitro Potency of Talazoparib Racemate and Enantiomers against PARP1
| Compound | Ki for PARP1 (nM) |
| This compound | 2.37 ± 0.56 |
| Active Enantiomer | 0.65 ± 0.07 |
Data summarized from competitive binding assays.
Table 2: Hematological Toxicities of Talazoparib in Clinical Trials (Advanced Solid Tumors)
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Anemia | 35 | 24 |
| Thrombocytopenia | 21 | 18 |
| Neutropenia | 15 | 10 |
Data from a Phase I trial in patients with advanced germline BRCA1/2 mutations and selected sporadic cancers.[6][8]
Table 3: Hematological Toxicities of Talazoparib in the EMBRACA Phase III Trial
| Adverse Event | Talazoparib (Any Grade, %) | Talazoparib (Grade 3-4, %) |
| Anemia | 52.8 | 39.0 |
| Neutropenia | 34.6 | 19.9 |
| Thrombocytopenia | 26.9 | 14.7 |
Data from a Phase III trial in patients with germline BRCA-mutated, HER2-negative advanced breast cancer.[7]
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement
-
Objective: To confirm that this compound binds to its intended target, PARP1, in intact cells.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for PARP1.
-
Data Analysis: Quantify the band intensities for PARP1 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
2. In Vitro Colony-Forming Unit (CFU) Assay for Hematotoxicity
-
Objective: To assess the cytotoxic effect of this compound on hematopoietic progenitor cells.
-
Methodology:
-
Cell Source: Obtain human bone marrow mononuclear cells or cord blood-derived CD34+ cells.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of concentrations to be tested.
-
Cell Plating: Add the hematopoietic progenitor cells to a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of different colony types (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid). Add the different concentrations of this compound or vehicle control to the cultures.
-
Incubation: Plate the cell/methylcellulose mixture into petri dishes or multi-well plates and incubate at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Scoring: After the incubation period, count the number of colonies of each type (e.g., CFU-GM, BFU-E) under an inverted microscope.
-
Data Analysis: Calculate the percentage of colony formation inhibition at each concentration of this compound compared to the vehicle control. Determine the IC50 value for each progenitor cell type.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Mechanism of action of the active enantiomer of Talazoparib.
References
- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 2. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Talazoparib in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
dealing with (rac)-Talazoparib resistance in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering (rac)-Talazoparib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to Talazoparib (B560058), a potent PARP inhibitor, is a significant challenge in cancer therapy. The primary mechanisms observed in cancer cell lines include:
-
Restoration of Homologous Recombination (HR) Repair: This is one of the most common resistance mechanisms. It can occur through secondary or reversion mutations in BRCA1/2 genes that restore their function, allowing cancer cells to repair DNA double-strand breaks effectively.[1][2][3][4] Another mechanism involves the loss of proteins that inhibit HR, such as 53BP1, which can partially restore HR function even in the presence of BRCA1 mutations.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump Talazoparib out of the cancer cell, reducing its intracellular concentration and thereby its efficacy.[5][6] Studies have shown that the expression of ABCB1a/b can be increased by 2- to 85-fold in PARP inhibitor-resistant breast cancers.[5]
-
Alterations in PARP1: While less common, mutations in the PARP1 gene can lead to reduced drug binding or trapping, diminishing the cytotoxic effect of Talazoparib.[6] Decreased PARP1 expression has also been observed as a resistance mechanism.
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent the formation of double-strand breaks, which are the primary drivers of synthetic lethality with PARP inhibitors in HR-deficient cells. This can be mediated by the loss of factors that promote fork degradation, such as MRE11.
-
Signaling Pathway Alterations: Changes in signaling pathways, such as the EGF/FGF and AMPK signaling pathways, have been identified in Talazoparib-resistant triple-negative breast cancer cells through proteomic analysis.[7][8]
Q2: My cancer cell line, initially sensitive to Talazoparib, is now showing a significant increase in its IC50 value. How can I confirm the mechanism of resistance?
A2: A systematic approach is necessary to identify the resistance mechanism. The following troubleshooting guide outlines a workflow to investigate the potential causes.
Troubleshooting Guides
Issue 1: Increased IC50 and Decreased Sensitivity to this compound
Symptom: Your cancer cell line exhibits a rightward shift in the dose-response curve and a significantly higher IC50 value for Talazoparib compared to the parental, sensitive cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating increased Talazoparib IC50.
Experimental Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to accurately determine and compare the IC50 values of the parental and suspected resistant cell lines. A significant fold-increase confirms resistance.
-
Investigate Homologous Recombination Restoration:
-
RAD51 Foci Formation Assay: An increase in the number of RAD51 foci following DNA damage indicates restored HR function.[9][10] In PARP inhibitor-resistant tumors, the percentage of RAD51-positive cells can be significantly higher than in sensitive tumors.[9]
-
Western Blot for HR Proteins: Assess the protein levels of BRCA1, BRCA2, and RAD51. Restoration of BRCA1/2 expression in a previously deficient line is a strong indicator of resistance.
-
BRCA1/2 Sequencing: Sequence the BRCA1 and BRCA2 genes to identify any secondary or reversion mutations that may have restored their open reading frames. The frequency of BRCA1/2 reversion mutations can range from 10% to 40% in resistant cases.[4]
-
-
Assess Drug Efflux:
-
Western Blot for P-glycoprotein (P-gp): Increased expression of P-gp is a common mechanism of multidrug resistance. Compare P-gp levels between parental and resistant cells.
-
-
Evaluate PARP1 Alterations:
-
Western Blot for PARP1: A significant decrease in PARP1 protein levels can lead to resistance.
-
PARP1 Sequencing: In rare cases, mutations in PARP1 may affect drug binding.
-
Quantitative Data Summary
The following tables summarize typical quantitative changes observed in Talazoparib-resistant cancer cell lines.
Table 1: IC50 Fold Change in Talazoparib-Resistant Cell Lines
| Cell Line Model | Cancer Type | Fold Increase in IC50 | Reference |
| Murine Fallopian Tube | Ovarian Cancer | 2.9 - 4.0 | [11] |
| TNBC Cell Line | Triple-Negative Breast Cancer | >10 | [7] |
| BRCA2-deficient Colon Cancer | Colon Cancer | >100 | Oncolines Data |
Table 2: Changes in Protein Expression and Function in Talazoparib-Resistant Cells
| Protein/Marker | Change in Resistant Cells | Method of Detection | Implication |
| P-glycoprotein (P-gp/MDR1) | 2- to 85-fold increase | Western Blot, qPCR | Increased Drug Efflux |
| RAD51 Foci | Significant increase in positive cells | Immunofluorescence | Restoration of HR |
| BRCA1/2 Protein | Restoration of expression | Western Blot | Restoration of HR |
| PARP1 Protein | Decreased expression | Western Blot | Reduced Drug Target |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Talazoparib in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for IC50 determination using the MTT assay.
Protocol 2: Western Blot for PARP1, RAD51, and P-glycoprotein
Objective: To assess the protein expression levels of key markers of Talazoparib resistance.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-RAD51, anti-P-gp, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control (β-actin or GAPDH).
-
Protocol 3: Immunofluorescence for RAD51 Foci Formation
Objective: To visualize and quantify the formation of RAD51 foci as a marker of homologous recombination activity.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., ionizing radiation or Mitomycin C)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with a DNA damaging agent to induce double-strand breaks.
-
Incubate for a specified time (e.g., 4-8 hours) to allow for foci formation.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking and Antibody Staining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-RAD51 primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
-
Imaging and Quantification:
-
Visualize foci using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has >5 foci.
-
Calculate the percentage of RAD51-positive cells.
-
Signaling Pathway Diagram
Caption: Simplified signaling pathways involved in Talazoparib action and resistance.
References
- 1. Reversion and non-reversion mechanisms of resistance to PARP inhibitor or platinum chemotherapy in BRCA1/2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors [reshapelab.fr]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomic analysis of talazoparib resistance in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
stability of (rac)-Talazoparib in different solvents over time
Technical Support Center: (rac)-Talazoparib Stability
Welcome to the technical support center for this compound. This guide provides essential information, troubleshooting advice, and protocols for researchers working with this compound. Please note that while the focus is on this compound, publicly available stability data predominantly refers to Talazoparib (the active enantiomer). The information presented here is synthesized from these sources and should be considered a practical guide. For critical applications, we strongly recommend performing in-house stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Talazoparib?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Talazoparib.[1][2][3] It is soluble in DMSO at concentrations ranging from approximately 19 mg/mL to 76 mg/mL.[2] Talazoparib has limited solubility in aqueous solutions and is generally considered insoluble in water and ethanol.[2][4] For in vivo studies, complex solvent systems like 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline have been used to create clear solutions.[3]
Q2: How should I store Talazoparib powder and stock solutions?
A2:
-
Powder: The solid form of Talazoparib is stable and should be stored at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solutions (in DMSO): For optimal stability, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2][3] Some studies have also shown stability for up to 6 months at -80°C.[3] It is noted that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.[2]
Q3: Is Talazoparib stable under forced degradation conditions?
A3: Talazoparib shows significant degradation under certain stress conditions. This information is critical for understanding its potential liabilities. Forced degradation studies have shown that the compound is most susceptible to acidic conditions. In one study, treatment with acid resulted in a 23.04% degradation of the active compound.[5] Degradation was also observed under basic, oxidative, thermal, and photolytic (UV light) conditions, though typically to a lesser extent than acidic hydrolysis.[6]
Q4: My Talazoparib solution in DMSO appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or due to interactions with moisture absorbed by the DMSO. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.[3] If it does not fully redissolve, the solution may be supersaturated, and it should be prepared fresh. Always ensure you are using anhydrous-grade DMSO and that your stock concentration is within the recommended solubility limits.
Data on Talazoparib Stability
Detailed time-course stability data in various organic solvents is limited in public literature. However, forced degradation studies provide insight into the compound's stability profile under stress.
Table 1: Summary of Talazoparib Forced Degradation Studies This table illustrates the percentage of the active compound remaining after exposure to harsh chemical and physical conditions. It is intended to highlight potential degradation pathways, not to represent stability under typical storage conditions.
| Stress Condition | % Drug Degraded | % Active Drug Remaining | Reference |
| Acidic Hydrolysis | 23.04% | 76.96% | [5] |
| Basic Hydrolysis | Not specified, but degradation observed | <100% | [6] |
| Oxidation (H₂O₂) | Not specified, but degradation observed | <100% | [6] |
| Thermal (Dry Heat) | Minimal degradation observed | >95% (estimated) | [6] |
| UV Light | Not specified, but degradation observed | <100% | [6] |
Experimental Protocol: Assessing Talazoparib Stability in Solvents
This guide provides a general workflow for conducting a stability study of this compound in your laboratory. A stability-indicating analytical method, such as the HPLC-UV method described below, is crucial.
Objective: To determine the stability of this compound in selected solvents over a defined period at different storage temperatures.
1. Materials and Reagents:
-
This compound powder
-
Solvents (e.g., HPLC-grade DMSO, Methanol, Acetonitrile)
-
HPLC system with UV/PDA detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[5]
-
Mobile Phase: Methanol:Acetate Buffer (pH 4.2) in a 40:60 v/v ratio[5]
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the primary solvent (e.g., DMSO) to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.[5]
-
Working Solutions: Dilute the stock solution with the chosen experimental solvents (e.g., DMSO, Methanol, Acetonitrile) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Setup:
-
Aliquot the working solutions into separate, tightly sealed vials for each time point and storage condition.
-
Storage Conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: ~25°C
-
Frozen: -20°C
-
-
Time Points: 0, 24h, 48h, 7 days, 14 days, 30 days (or as required).
4. HPLC Analysis:
-
Method Parameters:
-
Procedure:
-
At each time point, remove one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample into the HPLC system.
-
Record the peak area of the main Talazoparib peak. The retention time should be approximately 3.4 minutes under these conditions.[5]
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
A compound is often considered stable if the remaining percentage is within a defined range (e.g., 90-110%) of the initial concentration.
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Degradation of Talazoparib. 2. Contamination of solvent or sample. 3. Column degradation. | 1. Compare the chromatogram to the Time 0 sample. New peaks indicate degradation products. 2. Prepare fresh mobile phase and re-run the sample. 3. Run a system suitability test and replace the column if performance is poor. |
| Decreasing peak area over time (faster than expected) | 1. Chemical instability in the chosen solvent/condition. 2. Adsorption to the vial surface. 3. Evaporation of solvent. | 1. This is the expected result for an unstable sample. Confirm the trend with a repeat experiment. 2. Consider using low-adsorption vials (e.g., silanized glass or specific polymers). 3. Ensure vials are sealed properly with high-quality caps (B75204) and septa. |
| Inconsistent or variable results between replicates | 1. Inaccurate pipetting or dilutions. 2. Incomplete dissolution of the compound. 3. HPLC system instability (e.g., pump issues, detector noise). | 1. Use calibrated pipettes and follow careful dilution procedures. 2. Ensure the stock solution is completely clear before making dilutions. Use sonication if needed. 3. Perform system suitability checks (e.g., multiple injections of a standard) to ensure RSD is within acceptable limits (<2%). |
| Compound precipitates out of solution | 1. The concentration is above the solubility limit in that solvent. 2. Temperature change affecting solubility. 3. Solvent has absorbed water over time (especially DMSO). | 1. Lower the concentration of the working solution. 2. Ensure samples are fully equilibrated to room temperature before analysis. 3. Use fresh, anhydrous-grade solvents for the study. |
References
- 1. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Novel LC–MS Method development and Validation for Characterization of Talazoparib, an Anti-cancer drug and its forced degradation behavior - ProQuest [proquest.com]
how to handle moisture-sensitive (rac)-Talazoparib
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling of (rac)-Talazoparib. As the moisture sensitivity of this compound as a raw active pharmaceutical ingredient (API) is not extensively documented in publicly available literature, the following recommendations are based on best practices for handling potentially hygroscopic and sensitive pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Is this compound powder considered moisture-sensitive?
While there is no definitive public data classifying this compound as hygroscopic, it is prudent to handle the active pharmaceutical ingredient (API) as a moisture-sensitive compound. Many small molecule inhibitors can be susceptible to moisture, which can affect their physical properties and chemical stability. Therefore, taking precautions to minimize exposure to humidity is a critical quality control measure.
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C.[1] It is crucial to store the compound in a tightly sealed container, preferably with a desiccant, to protect it from moisture.
Q3: How should I handle the vial of this compound powder upon receipt and during use?
Before opening the vial for the first time, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder. Minimize the time the container is open to the atmosphere. It is advisable to work in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.
Q4: I'm having trouble dissolving this compound. What should I do?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] If you are experiencing dissolution issues, consider the following:
-
Use of Anhydrous Solvent: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO itself is hygroscopic and can absorb moisture from the air, which may affect the solubility of the compound.
-
Ultrasonication: Use an ultrasonic bath to aid in the dissolution process.[3]
-
Gentle Warming: Gently warming the solution may also help, but be cautious to avoid any potential degradation of the compound.
Q5: My this compound solution precipitated after being added to my aqueous cell culture medium. How can I avoid this?
This is a common issue when diluting a DMSO stock solution into an aqueous medium. To prevent precipitation:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to maintain cell health and improve compound solubility.[3]
-
Serial Dilutions: Perform serial dilutions in your culture medium rather than adding a highly concentrated stock directly.
-
Vigorous Mixing: Add the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Store the compound at the recommended temperature in a tightly sealed container with a desiccant. Allow the vial to warm to room temperature in a desiccator before opening. Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles. |
| Inaccurate weighing due to moisture absorption by the powder. | Weigh the compound in a low-humidity environment. Use a calibrated balance and work quickly to minimize exposure to air. | |
| Powder appears clumpy or changes in appearance | Moisture absorption. | Do not use the powder if you suspect it has been compromised by moisture. Contact your supplier for guidance. To prevent this, always handle the compound in a dry environment and store it properly. |
| Difficulty in achieving a clear stock solution | The compound has low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the use of anhydrous solvent and consider ultrasonication to aid dissolution. |
| The stock solution has precipitated upon storage. | Gently warm the vial and vortex or sonicate until the precipitate is redissolved. Ensure the solution is clear before making dilutions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | -20°C | Long-term (up to 3 years)[1] | Store in a tightly sealed container with desiccant. |
| 4°C | Short-term (up to 2 years)[1] | Store in a tightly sealed container with desiccant. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 6 months[4] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator.
-
In a low-humidity environment, weigh the required amount of this compound powder. The molecular weight of this compound is 380.35 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.80 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Treatment of BRCA1/2-Deficient Cancer Cell Lines with this compound
-
Materials:
-
BRCA1/2-deficient cancer cell line (e.g., MX-1, Capan-1)[5]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired duration of the experiment (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.
-
Visualizations
Caption: Workflow for handling and preparing this compound stock solutions.
Caption: Mechanism of action of this compound via PARP trapping and synthetic lethality.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: (rac)-Talazoparib Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with (rac)-Talazoparib, focusing on strategies to improve its aqueous solubility by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of Talazoparib?
According to documents from the U.S. Food and Drug Administration (FDA), Talazoparib tosylate is a poorly soluble drug.[1] Its solubility is reported to be low and pH-independent within the physiological pH range of 1.2 to 6.8, with values ranging from 17 to 38 µg/mL at 37°C.[1] However, the same FDA document also notes that the solubility of Talazoparib tosylate increases as the pH increases, suggesting that its solubility is pH-dependent outside of the physiological range.[1]
Q2: Is this compound an ionizable molecule? What is its pKa?
Q3: Why is there conflicting information about the pH-dependent solubility of Talazoparib?
The apparent contradiction in the reported solubility data likely stems from the pH range being discussed. The statement of "pH-independent solubility" refers specifically to the physiological pH range of 1.2 to 6.8.[1] In this range, the basic functional group of Talazoparib is likely fully protonated, resulting in a consistent, albeit low, solubility. The statement that "solubility increases as the pH increases" likely refers to the behavior of the tosylate salt at pH values above the physiological range, where the equilibrium between the salt and free base form, and potentially the ionization of other functional groups, may come into play. To resolve this for your specific experimental conditions, it is highly recommended to determine the pH-solubility profile of this compound empirically.
Q4: How can I improve the solubility of this compound in my experiments?
Adjusting the pH of your aqueous solution is a primary strategy to enhance the solubility of this compound.[][3] Since Talazoparib has a basic functional group, lowering the pH of the solution below its pKa will lead to the formation of the more soluble, protonated form of the molecule. Therefore, preparing stock solutions and experimental buffers at an acidic pH is recommended. For specific guidance, refer to the experimental protocols outlined in the Troubleshooting Guide.
Troubleshooting Guide
Issue: Low or inconsistent solubility of this compound in aqueous buffers.
Root Cause Analysis:
The limited aqueous solubility of this compound is an inherent physicochemical property. Inconsistent results can arise from variations in pH, buffer composition, temperature, and equilibration time.
Solutions:
-
pH Adjustment: The most effective method to improve the solubility of this compound is to lower the pH of the solvent.[][3]
-
Co-solvents: If pH adjustment alone is insufficient, the use of co-solvents can be explored. However, this should be approached with caution as co-solvents can impact downstream biological assays.
-
Proper Dissolution Technique: Ensure the compound is fully dissolved by using appropriate mixing techniques (e.g., vortexing, sonication) and allowing sufficient time for equilibration.
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile of this compound
This protocol outlines the shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a compound at various pH values.
Materials:
-
This compound powder
-
Calibrated pH meter
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate (B1201080) buffers). The World Health Organization (WHO) recommends testing at a minimum of pH 1.2, 4.5, and 6.8 for biopharmaceutical classification.[4]
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Validated analytical method for this compound
Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range. Verify the pH of each buffer at the experimental temperature.
-
Addition of Compound: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
pH Measurement: Measure the final pH of each saturated solution to confirm it has not significantly changed during the experiment.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) as a function of the final measured pH.
Data Presentation:
| pH (Final) | Solubility (µg/mL) | Standard Deviation |
| 2.0 | [Insert Data] | [Insert Data] |
| 4.0 | [Insert Data] | [Insert Data] |
| 6.0 | [Insert Data] | [Insert Data] |
| 7.0 | [Insert Data] | [Insert Data] |
| 8.0 | [Insert Data] | [Insert Data] |
| 10.0 | [Insert Data] | [Insert Data] |
Protocol 2: Preparation of a Solubilized Stock Solution of this compound
This protocol provides a general method for preparing a stock solution of this compound in an acidic buffer to achieve a higher concentration.
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl) or another suitable acidic buffer
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (if required for the application)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of 0.1 N HCl to the powder.
-
Dissolution: Vortex the mixture vigorously. If necessary, sonicate the solution for short intervals to aid dissolution. Visually inspect the solution to ensure all solid has dissolved.
-
Volume Adjustment: Once the compound is fully dissolved, add 0.1 N HCl to reach the final desired concentration.
-
pH Measurement: Measure the pH of the final stock solution.
-
Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex to ensure homogeneity.
Visualizations
Caption: Workflow for determining the pH-solubility profile of this compound.
Caption: Relationship between pH and this compound solubility.
References
Technical Support Center: Overcoming Poor Permeability of (rac)-Talazoparib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor permeability of (rac)-Talazoparib.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor permeability of this compound?
A1: In vitro and in vivo evidence indicates that Talazoparib (B560058) is a substrate for the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are highly expressed in intestinal enterocytes and act as efflux pumps, actively transporting Talazoparib out of the cells and back into the gastrointestinal lumen, which limits its net absorption and contributes to poor oral bioavailability.[3]
Q2: What in vitro models are best suited to study the permeability of Talazoparib?
A2: The Caco-2 cell permeability assay is the most appropriate model.[4] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium and expresses key efflux transporters like P-gp and BCRP.[4] This model allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio, which can confirm if Talazoparib is actively transported.[4] While a Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive diffusion, it is not suitable for studying transporter-mediated efflux.[4]
Q3: How does the inhibition of efflux pumps affect Talazoparib's bioavailability?
A3: Inhibition of efflux pumps, particularly P-gp, has been shown to significantly increase the systemic exposure of Talazoparib. Clinical studies have demonstrated that co-administration of Talazoparib with itraconazole, a potent P-gp inhibitor, increased the maximum plasma concentration (Cmax) by approximately 40% and the total drug exposure (AUC) by about 56%.[1][2] This confirms that P-gp-mediated efflux is a critical limiting factor for Talazoparib's oral bioavailability.
Q4: Are there formulation strategies to overcome the poor permeability of Talazoparib?
A4: Yes, formulation strategies are being explored to enhance the delivery of PARP inhibitors like Talazoparib. These can include nanoemulsions and localized delivery systems such as implants.[5] These approaches aim to protect the drug from efflux pumps, increase its local concentration at the target site, or modify its release profile to improve overall therapeutic efficacy and potentially reduce systemic side effects.
Troubleshooting Guide
Issue 1: My in vitro Caco-2 assay shows very low apparent permeability (Papp) for Talazoparib in the apical-to-basolateral (A-B) direction.
| Potential Cause | Troubleshooting Steps |
| Active Efflux | This compound is a known substrate of P-gp and BCRP efflux pumps.[1][3] This is the most likely cause. |
| Poor Compound Recovery | The compound may be binding to the plasticware or is unstable in the assay buffer. |
| Cell Monolayer Integrity | The Caco-2 monolayer may not be fully intact, leading to inconsistent results. |
To confirm active efflux:
-
Perform a bidirectional Caco-2 assay to determine the Papp value in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[4]
-
Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Itraconazole). A significant increase in the A-B Papp value and a decrease in the efflux ratio would confirm P-gp mediated transport.[6][7]
Issue 2: I am observing high variability in my permeability results across different wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer | The integrity and differentiation of the Caco-2 cell monolayer can vary. |
| Compound Instability | Talazoparib may be degrading in the assay buffer during the experiment. |
| Analytical Errors | Inaccuracies in sample preparation or quantification (e.g., LC-MS/MS) can lead to variability. |
To improve reproducibility:
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of each well before starting the experiment. Only use wells that meet a predefined TEER threshold. Additionally, measure the permeability of a paracellular marker like Lucifer yellow or mannitol (B672) to confirm tight junction integrity.
-
Assess Compound Stability: Incubate Talazoparib in the assay buffer for the duration of the experiment and analyze its concentration at the end to check for degradation.[8]
-
Review Analytical Method: Ensure your LC-MS/MS or other quantification method is validated for linearity, precision, and accuracy in the assay matrix.[8]
Data Presentation
Table 1: Effect of a P-gp Inhibitor on Talazoparib Pharmacokinetics (In Vivo Data)
This table summarizes the results from a clinical study where Talazoparib was administered to patients with and without the potent P-gp inhibitor Itraconazole.
| Parameter | Talazoparib Alone (Geometric Mean) | Talazoparib + Itraconazole (Geometric Mean) | % Change |
| Cmax (pg/mL) | 13,300 | 18,600 | ~ +40% |
| AUCinf (pg·h/mL) | 351,000 | 546,000 | ~ +56% |
Data adapted from a Phase 1 drug-drug interaction study.[1][2] Cmax = Maximum plasma concentration; AUCinf = Area under the plasma concentration-time curve from time 0 to infinity.
Table 2: Illustrative Caco-2 Permeability Data for a Typical P-gp Substrate
This table shows representative data for a generic compound that is a substrate for the P-gp efflux pump, demonstrating how to interpret Caco-2 assay results.
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Test Compound Alone | 0.5 | 10.0 | 20.0 | Low |
| Test Compound + P-gp Inhibitor | 4.0 | 4.5 | 1.1 | Moderate |
| Propranolol (High Permeability Control) | 20.0 | 21.0 | 1.05 | High |
| Atenolol (Low Permeability Control) | 0.4 | 0.5 | 1.25 | Low |
Papp values are for illustrative purposes. An efflux ratio >2 indicates active efflux.[4] A significant increase in Papp (A-B) and a reduction of ER to ~1 in the presence of an inhibitor confirms the compound is a P-gp substrate.
Experimental Protocols
Detailed Methodology: Bidirectional Caco-2 Permeability Assay
This protocol is designed to determine if this compound is a substrate of efflux transporters like P-gp.
1. Caco-2 Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed the Caco-2 cells at a density of approximately 60,000 cells/cm² onto semi-permeable filter inserts (e.g., 12-well Transwell® plates, 0.4 µm pore size).
- Maintain the cultures for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Test:
- Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Values typically should be >250 Ω·cm².
- Alternatively, assess the flux of a paracellular marker (e.g., Lucifer yellow). The Papp of the marker should be very low (<1 x 10⁻⁶ cm/s).
3. Transport Experiment:
- Prepare transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
- Prepare dosing solutions of this compound (e.g., at 10 µM) in the transport buffer. For the inhibition experiment, prepare a dosing solution containing Talazoparib and a P-gp inhibitor (e.g., 10 µM Verapamil).
- Wash the cell monolayers with pre-warmed transport buffer on both the apical (upper) and basolateral (lower) sides.
- For A-B Permeability: Add the Talazoparib dosing solution to the apical side (donor compartment) and fresh transport buffer to the basolateral side (receiver compartment).
- For B-A Permeability: Add the Talazoparib dosing solution to the basolateral side (donor compartment) and fresh transport buffer to the apical side (receiver compartment).
- Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 120 minutes).
- At the end of the incubation, collect samples from both the donor and receiver compartments. Also, collect a sample of the initial dosing solution.
4. Sample Analysis and Data Calculation:
- Analyze the concentration of Talazoparib in all samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).
- A is the surface area of the filter membrane (cm²).
- C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).
- Calculate the Efflux Ratio (ER):
- ER = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
Caption: Logical diagram of Talazoparib's permeability challenge and solutions.
References
- 1. Evaluation of the effect of P‐glycoprotein inhibition and induction on talazoparib disposition in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of P-glycoprotein inhibition and induction on talazoparib disposition in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 6. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 7. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce (rac)-Talazoparib-induced cytotoxicity in normal cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (rac)-Talazoparib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate your in vitro experiments and address challenges related to cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2. Its cytotoxicity stems from a dual mechanism of action:
-
Catalytic Inhibition : Talazoparib (B560058) binds to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This disrupts the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[1][2]
-
PARP Trapping : This is considered the more cytotoxic mechanism.[1] Talazoparib traps the PARP enzyme on the DNA at the site of an SSB, creating a stable PARP-DNA complex.[1][3] These trapped complexes are significant obstacles to DNA replication. When a replication fork encounters a trapped PARP complex, it can lead to fork collapse and the formation of a highly toxic DNA double-strand break (DSB).[2][3]
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[4]
Q2: Why am I observing significant cytotoxicity in my normal (HR-proficient) cell line?
A2: While Talazoparib is selectively more toxic to HR-deficient cancer cells, it can also induce cytotoxicity in normal, healthy cells, particularly those that are rapidly proliferating.[2] The potent PARP trapping ability of Talazoparib is the primary driver of this on-target toxicity.[1] The resulting accumulation of DSBs can overwhelm the repair capacity even in HR-proficient cells, leading to cell cycle arrest and apoptosis. Hematopoietic progenitor cells are particularly sensitive, which is why myelosuppression is a common side effect in clinical settings.[5]
Q3: How can I reduce Talazoparib-induced cytotoxicity in my normal cell line models without compromising its effect on cancer cells?
A3: A promising preclinical strategy is the co-treatment with a selective CHK2 (Checkpoint Kinase 2) inhibitor. Research has shown that genetic or pharmacological inhibition of CHK2 can protect normal hematopoietic cells from PARP inhibitor-induced toxicity.[5] The rationale is that in normal cells with functional p53, PARP inhibitor-induced DNA damage activates the ATM-CHK2-p53 signaling pathway, leading to apoptosis.[6] By inhibiting CHK2, this apoptotic signal is blunted.[5] Importantly, many cancer cells have mutated or deficient p53 pathways, so CHK2 inhibition does not compromise the anti-tumor efficacy of the PARP inhibitor in these contexts.[5]
Another approach to consider, though with caution, is the use of antioxidants like N-acetylcysteine (NAC). While NAC can protect against cytotoxicity from some chemotherapeutic agents by scavenging reactive oxygen species (ROS)[7][8], its application with Talazoparib should be carefully evaluated, as it might interfere with the DNA-damaging mechanism required for the drug's efficacy.
Q4: My cytotoxicity assay results are inconsistent between experiments. What are the common causes?
A4: Inconsistent results in cytotoxicity assays are a common issue. Here are some factors to investigate:
-
Cell Seeding Density : Ensure that the initial number of cells seeded per well is consistent across all plates and experiments. Cell density can significantly affect the metabolic rate and drug sensitivity.
-
Drug Concentration and Preparation : Always prepare fresh serial dilutions of Talazoparib from a validated stock solution. Improper storage or repeated freeze-thaw cycles of the stock can degrade the compound.
-
Incubation Time : The duration of drug exposure is critical. Use a consistent incubation time for all experiments.
-
Cell Health and Passage Number : Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug responses.
-
Mycoplasma Contamination : Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular metabolism and drug sensitivity.
-
Assay Reagent Variability : Ensure that assay reagents (e.g., MTT, resazurin) are properly stored and that the incubation times with these reagents are consistent.
Troubleshooting Guides
Issue 1: High background signal in my cytotoxicity assay.
-
Potential Cause: Contamination of media or reagents, or inherent fluorescence/absorbance of the test compound.
-
Troubleshooting Steps:
-
Include "media only" and "vehicle control" wells to measure the background absorbance/fluorescence.
-
If using a fluorescence-based assay, check for autofluorescence of Talazoparib at the wavelengths used.
-
Ensure complete solubilization of the formazan (B1609692) crystals in an MTT assay, as precipitates can scatter light and increase background readings.[9]
-
Issue 2: Normal cells appear more sensitive to Talazoparib than the cancer cell line.
-
Potential Cause: The "normal" cell line may have a higher proliferation rate than the cancer cell line, making it more susceptible to replication-dependent DNA damage. Alternatively, the cancer cell line may have acquired resistance mechanisms.
-
Troubleshooting Steps:
-
Characterize the doubling time of both cell lines to understand their proliferation rates.
-
Verify the HR-deficiency status of your cancer cell line (e.g., via Western blot for BRCA1/2).
-
Consider using a lower concentration range of Talazoparib and a longer incubation period to better resolve the therapeutic window.
-
Implement a cytoprotective strategy, such as co-treatment with a CHK2 inhibitor, for the normal cells (see Experimental Protocols section).
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Talazoparib in various cancer and normal cell lines. Note that IC50 values can vary depending on experimental conditions (e.g., incubation time, assay method).
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| JIMT1 | Breast (ER-/HER2+) | Not Specified | ~0.002 | [10] |
| SKBR3 | Breast (ER-/HER2+) | Not Specified | ~0.04 | [10] |
| MDA-MB-231 | Breast (TNBC) | Not Specified | ~0.48 | [10] |
| MDA-MB-468 | Breast (TNBC) | Not Specified | ~0.8 | [10] |
| BT-20 | Breast (TNBC) | Not Specified | 91.6 | [11] |
| Normal Cell Line | ||||
| MRC-5 | Normal Lung Fibroblast | Wild-Type | No antiproliferative effect observed up to 96h | [12] |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay using MTT
This protocol outlines the determination of Talazoparib's IC50 value using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][13]
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare a 2X serial dilution of Talazoparib in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the Talazoparib concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Cytoprotection Assay with a CHK2 Inhibitor
This protocol is designed to evaluate the ability of a CHK2 inhibitor (e.g., BML-277) to selectively protect normal cells from Talazoparib-induced cytotoxicity.[14][15]
Materials:
-
Normal (p53-proficient) and cancer (p53-deficient) cell lines
-
This compound
-
MTT assay reagents (as above)
Procedure:
-
Cell Seeding: Seed both normal and cancer cell lines in separate 96-well plates as described in Protocol 1.
-
Drug Treatment:
-
Create a dose-response matrix. Prepare serial dilutions of Talazoparib (e.g., 0-10 µM) and the CHK2 inhibitor (e.g., 0-5 µM).
-
Treat the cells with:
-
Talazoparib alone
-
CHK2 inhibitor alone
-
Combination of Talazoparib and CHK2 inhibitor at various concentrations
-
Vehicle control (DMSO)
-
-
-
Incubation and Assay: Follow steps 3-7 from Protocol 1 to determine cell viability for each treatment condition.
-
Data Analysis: Compare the IC50 of Talazoparib in the normal and cancer cell lines in the presence and absence of the CHK2 inhibitor. A significant increase in the IC50 for the normal cell line with minimal change in the cancer cell line would indicate a selective protective effect.
Protocol 3: Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to confirm the mechanism of action of Talazoparib and the effects of any cytoprotective agents by detecting key proteins.[18][19]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX for DNA DSBs, anti-cleaved PARP for apoptosis, anti-β-actin for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. An increase in γH2AX and cleaved PARP levels in Talazoparib-treated cells would confirm the induction of DNA damage and apoptosis, respectively.
Visualizations
Caption: Talazoparib's dual mechanism leads to trapped PARP-DNA complexes, causing DSBs.
Caption: CHK2 inhibition blocks the p53-dependent apoptotic pathway in normal cells.
Caption: Workflow for assessing CHK2 inhibitor-mediated cytoprotection against Talazoparib.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Dual Disruption of DNA Repair by a Novel CHK2 Inhibitor, ART-446, and Olaparib is a Promising Strategy for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
optimizing incubation time for (rac)-Talazoparib treatment
Disclaimer: The following information is intended for research and drug development professionals. All protocols are provided as a general guide and should be optimized for specific experimental conditions. The information available in the public domain primarily refers to "Talazoparib," the active enantiomer, and not explicitly the racemic mixture "(rac)-Talazoparib." The guidance provided is based on the known mechanisms of Talazoparib (B560058).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Talazoparib that influences incubation time?
A1: Talazoparib has a dual mechanism of action: it inhibits the catalytic activity of Poly(ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2) and, more potently, it "traps" PARP enzymes on DNA single-strand breaks.[1][2][3][4] This trapping prevents the dissociation of PARP-DNA complexes, leading to the accumulation of DNA damage, replication fork collapse, and ultimately cell death, particularly in cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][4] The high potency of PARP trapping by Talazoparib is a key feature; it is considered near 100-fold more potent at trapping PARP than some other PARP inhibitors.[1][5] This high trapping efficiency may influence the required incubation time to observe a biological effect.
Q2: What is a typical starting point for incubation time in a cell viability or cytotoxicity assay?
A2: Based on various in vitro studies, a common starting point for incubation time in cytotoxicity assays is between 48 and 72 hours. Some studies have observed effects after 24 hours of treatment.[6][7] For longer-term survival assays like clonogenic assays, continuous exposure to the drug for 2-4 weeks is often employed.[8] The optimal time will be highly dependent on the cell line's doubling time and the specific endpoint being measured.
Q3: How does the long half-life of Talazoparib affect in vitro experimental design?
A3: Talazoparib has a long terminal half-life of approximately 50 hours in humans.[9] While pharmacokinetic data from humans does not directly translate to in vitro conditions, it suggests that the compound is stable. For multi-day in vitro experiments, this stability implies that a single dose at the beginning of the incubation period may be sufficient to maintain potent activity without needing frequent media changes with a fresh compound.
Q4: Are there recommended concentrations of Talazoparib to use in initial experiments?
A4: The effective concentration of Talazoparib is cell-line dependent. In preclinical studies, Talazoparib has shown activity in the low nanomolar range.[10][11] For example, in some cell lines, peak synergism with DNA damaging agents was observed at 5 nmol/L.[10] In cytotoxicity assays, IC50 values have been reported in the range of 0.003 µM to 1.873 µM depending on the cell line and specific compound variant.[12] It is recommended to perform a dose-response curve with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: High cytotoxicity observed even at low concentrations and short incubation times.
| Possible Cause | Suggestion |
| High sensitivity of the cell line. | Your cell line may have a compromised DNA damage repair pathway (e.g., BRCA1/2 mutation), making it highly sensitive to PARP inhibition and trapping.[4] |
| Action: Reduce the concentration of Talazoparib and/or shorten the incubation time. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window for your desired effect. | |
| Off-target effects at high concentrations. | While Talazoparib is a potent PARP inhibitor, very high concentrations may lead to off-target effects. |
| Action: Ensure you are working within a relevant concentration range determined by a dose-response curve. |
Issue 2: No significant effect on cell viability or desired downstream signaling after 24-48 hours.
| Possible Cause | Suggestion |
| Cell line is resistant to PARP inhibition. | The cell line may have a proficient homologous recombination repair pathway, making it less susceptible to the synthetic lethality mechanism of PARP inhibitors.[4] |
| Action: Confirm the HRR status of your cell line. Consider combining Talazoparib with a DNA-damaging agent (e.g., temozolomide, MMS) to enhance its cytotoxic effects.[8][10] | |
| Insufficient incubation time for the effect to manifest. | Cytotoxicity is the result of accumulating DNA damage over cell cycles. A 24-hour incubation may not be sufficient for significant cell death to occur, especially in slower-growing cell lines. |
| Action: Extend the incubation time. A time-course experiment out to 72 or 96 hours is recommended. For some endpoints, continuous exposure for several days may be necessary.[8] | |
| Sub-optimal drug concentration. | The concentration of Talazoparib may be too low to achieve sufficient PARP inhibition and trapping. |
| Action: Increase the concentration of Talazoparib. Refer to your dose-response curve to select a more appropriate concentration. |
Data Summary Tables
Table 1: Examples of Talazoparib Incubation Times in In Vitro Assays
| Assay Type | Cell Line(s) | Incubation Time | Concentration(s) | Outcome Measured |
| Cytotoxicity Assay | NCI/ADR-RES, SKOV-3, MDA-MB-231 | 48 and 72 hours | Dose-dependent | Cell Viability (IC50) |
| Cell Migration Assay | BT-20 | 24 hours | Not specified | Inhibition of cell migration |
| Cell Cycle Analysis | MDA-MB-468 | Not specified | IC50 concentration | S-phase arrest |
| Apoptosis/Necrosis Assay | Melanoma cell lines | 48 hours | 50 nM | Apoptotic and necrotic rates |
| Immunofluorescence | 231control, 231:XRCC1_KO | 24 hours | 5 µmol/L | PARP1 and γH2AX staining |
| Clonogenic Survival Assay | NCI-H446, NCI-H82 | 2-4 weeks (continuous) | 20 nM - 200 nM | Colony formation |
Experimental Protocols
General Protocol for a Cell Viability Assay
-
Cell Seeding:
-
Culture cells in the recommended growth medium.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[8]
-
Create a serial dilution of the drug in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Treatment and Incubation:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically based on the cell line's doubling time and the troubleshooting guide above.
-
-
Viability Assessment:
-
After incubation, assess cell viability using a suitable method (e.g., MTT, MTS, or a commercial kit like CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for a typical cell viability experiment with Talazoparib.
Caption: Simplified signaling pathway of Talazoparib's PARP trapping mechanism.
Caption: Troubleshooting logic for optimizing Talazoparib incubation time.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. pnas.org [pnas.org]
- 6. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: (rac)-Talazoparib In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-Talazoparib in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Talazoparib (B560058)?
A1: Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] It contains two chiral centers, meaning it exists as different stereoisomers (enantiomers).[2] The clinically approved and most potent form of Talazoparib is the (8S,9R)-enantiomer.[3] "this compound" refers to a racemic mixture, which contains equal amounts of the (8S,9R)-enantiomer and its mirror image.[1][4] While the (8S,9R)-enantiomer is the active component, in vitro studies have shown that this compound is also a potent inhibitor of PARP1/2.[1]
Q2: What is the mechanism of action of Talazoparib?
A2: Talazoparib has a dual mechanism of action. Firstly, it competitively inhibits the catalytic activity of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[5] Secondly, and more potently, it "traps" PARP enzymes on the DNA at the site of damage.[5] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs).[6] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.[6]
Q3: What is the solubility of this compound and how should I prepare stock solutions?
A3: Talazoparib has low aqueous solubility.[2] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[7][8] A stock solution of up to 25 mg/mL (65.73 mM) in DMSO can be prepared, though this may require sonication to fully dissolve.[9] It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[7][10] For cell-based assays, the final concentration of DMSO should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the key in vitro assays used to characterize this compound?
A4: The most common in vitro assays for this compound include:
-
Cell Viability/Cytotoxicity Assays: To determine the concentration of Talazoparib that inhibits cell growth by 50% (IC50). Assays like MTT, MTS, and CellTiter-Glo are frequently used.[11][12]
-
PARP Trapping Assays: To measure the ability of Talazoparib to stabilize the PARP-DNA complex. This can be assessed biochemically using fluorescence polarization or in cells by chromatin fractionation followed by Western blotting.[13]
-
PARylation Assays: To measure the inhibition of PARP catalytic activity, often by detecting the levels of poly(ADP-ribose) (PAR) in cells or in a cell-free system.[14]
-
Clonogenic Survival Assays: To assess the long-term effects of Talazoparib on the ability of single cells to form colonies.
Q5: Are there known off-target effects of Talazoparib?
A5: Talazoparib is considered a highly selective PARP inhibitor.[10] Studies have shown that compared to other PARP inhibitors like rucaparib (B1680265) and niraparib, Talazoparib has minimal interaction with a large panel of protein kinases. However, at high concentrations, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting experimental results.[15]
Troubleshooting Guides
Cell Viability Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Higher than expected IC50 values | 1. Cell line is not sensitive to PARP inhibition (proficient in homologous recombination).2. This compound has precipitated out of solution.3. Insufficient incubation time.4. Degradation of the compound. | 1. Use a cell line with a known defect in the HR pathway (e.g., BRCA1/2 mutant).2. Visually inspect the wells for precipitate. Prepare fresh dilutions from a properly dissolved stock solution. Ensure the final DMSO concentration is not causing precipitation.3. Increase the incubation time (e.g., 72 hours or longer).4. Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C). |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inaccurate pipetting of the compound. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between seeding plates.2. Avoid using the outer wells of the plate or fill them with sterile PBS or media.3. Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. |
| No dose-response observed | 1. Concentration range is too high or too low.2. The chosen cell line is resistant to Talazoparib. | 1. Perform a wider range of serial dilutions (e.g., from picomolar to micromolar).2. Confirm the HR status of your cell line. Consider using a positive control cell line known to be sensitive to PARP inhibitors. |
PARP Trapping Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low signal-to-noise ratio in biochemical assays (e.g., fluorescence polarization) | 1. Insufficient PARP trapping by the compound.2. High background signal. | 1. Optimize the concentration of this compound.2. Run appropriate controls (e.g., no enzyme, no DNA) to identify the source of the background. Ensure reagents are not contaminated. |
| Inconsistent results in cellular chromatin fractionation assays | 1. Incomplete cell lysis and fractionation.2. Variability in protein loading for Western blot. | 1. Optimize the lysis and fractionation protocol to ensure complete separation of chromatin-bound and soluble proteins.2. Accurately quantify protein concentrations (e.g., using a BCA assay) and load equal amounts for each sample. Use a loading control (e.g., histone H3 for the chromatin fraction). |
| No increase in chromatin-bound PARP1 with Talazoparib treatment | 1. Insufficient drug concentration or treatment time.2. The cell line has very low PARP1 expression. | 1. Perform a dose-response and time-course experiment.2. Check the basal expression level of PARP1 in your cell line by Western blot. |
Quantitative Data Summary
Table 1: In Vitro Potency of Talazoparib
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PARP1 Ki | 1.2 nM | Cell-free enzymatic assay | [1] |
| PARP2 Ki | 0.87 nM | Cell-free enzymatic assay | [1] |
| Cellular PARylation EC50 | 2.51 nM | Whole-cell assay | [1] |
| MX-1 (BRCA1 mutant) IC50 | 0.3 nM | Cell proliferation assay | [1] |
| Capan-1 (BRCA2 mutant) IC50 | 5 nM | Cell proliferation assay | [1] |
| MX-1 (BRCA1 mutant) IC50 | 0.015 µM | Cell proliferation assay | [14] |
| Capan-1 (BRCA2 mutant) IC50 | 0.003 µM | Cell proliferation assay | [14] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation)
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plates or 10 cm dishes) and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Lysis and Fractionation:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a buffer that separates the cytoplasmic and soluble nuclear fractions from the chromatin-bound fraction. This typically involves a low-salt buffer followed by centrifugation.
-
The resulting pellet contains the chromatin-bound proteins.
-
-
Protein Quantification: Resuspend the chromatin pellet in a suitable buffer and determine the protein concentration of all fractions using a protein assay (e.g., BCA).
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use a loading control antibody appropriate for the chromatin fraction (e.g., anti-histone H3).
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the PARP1 signal to the loading control. An increase in the chromatin-bound PARP1 in the Talazoparib-treated samples compared to the control indicates PARP trapping.[13]
Visualizations
Caption: PARP signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Troubleshooting decision tree for common issues in this compound in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. selleckchem.com [selleckchem.com]
- 11. Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
ensuring complete dissolution of (rac)-Talazoparib for accurate dosing
This technical support center provides guidance for researchers, scientists, and drug development professionals to ensure the complete dissolution of (rac)-Talazoparib for accurate dosing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] It is soluble in DMSO at a concentration of 25 mg/mL (65.73 mM).[1] For higher concentration stock solutions, fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2]
Q2: I am having difficulty dissolving this compound in DMSO. What should I do?
A2: If you are encountering issues with dissolution, gentle warming and vortexing of the solution can help. Additionally, ultrasonication is often recommended to ensure complete dissolution, especially for higher concentrations.[1] Ensure you are using a sufficient volume of DMSO for the amount of compound.
Q3: My this compound precipitated out of solution after diluting the DMSO stock with aqueous media. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds. To mitigate this, it is advisable to make serial dilutions and add the stock solution to the aqueous medium dropwise while vortexing. For in vivo preparations, specific co-solvent systems are recommended (see Data Presentation section). Using a final DMSO concentration of less than 0.5% in your final working solution is also recommended to minimize both precipitation and potential solvent-induced cellular toxicity.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, stock solutions can be stored. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] For long-term storage, -80°C is recommended for up to a year, while for shorter-term storage, -20°C for up to 6 months is acceptable.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Insufficient solvent volume. | Increase the solvent volume to decrease the concentration. |
| Low-quality or hydrated solvent. | Use fresh, high-purity, anhydrous solvent.[2] | |
| Insufficient mixing. | Use a combination of vortexing, gentle warming, and ultrasonication.[1] | |
| Precipitation Upon Dilution | Rapid addition to aqueous media. | Add the stock solution dropwise to the aqueous medium while vortexing. |
| High final concentration of the compound. | Ensure the final concentration in the aqueous medium is below the solubility limit. | |
| High percentage of organic solvent in the final solution. | Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (ideally <0.5%). | |
| Variability in Experimental Results | Inaccurate stock solution concentration. | Prepare a fresh stock solution and verify the concentration using a validated analytical method such as HPLC. |
| Degradation of the compound. | Store stock solutions properly in aliquots at -80°C and avoid repeated freeze-thaw cycles.[3] Consider the chemical stability of the drug in your dissolution medium, as some components can accelerate degradation.[4][5] |
Data Presentation
This compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄F₂N₆O | [1][6] |
| Molecular Weight | 380.35 g/mol | [1][6] |
| LogP | 1.6 | [7] |
Solubility of this compound
| Solvent/System | Solubility | Notes | Reference |
| In Vitro | |||
| DMSO | 25 mg/mL (65.73 mM) | Ultrasonication may be required. | [1] |
| In Vivo | |||
| 10% DMAc, 6% Solutol HS-15, 84% PBS | 5 mg/mL (13.15 mM) | Suspended solution; requires ultrasonication. | [1][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (6.57 mM) | Clear solution. | [1] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | 1.25 mg/mL (3.29 mM) | Suspended solution; requires ultrasonication. | [1] |
| 1% DMSO, 99% saline | ≥ 0.25 mg/mL (0.66 mM) | Clear solution. | [1] |
| Aqueous solutions (physiological pH range at 37°C) | 17 to 38 µg/mL | Low solubility with pH-independent characteristics. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.80 mg of this compound (Molecular Weight: 380.35 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: Verification of this compound Concentration by RP-HPLC
This protocol provides a general guideline. The specific parameters should be optimized for the available HPLC system and column.
Materials:
-
This compound stock solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium perchlorate (B79767) or other suitable buffer salts
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase. A reported mobile phase consists of Methanol:Acetonitrile:0.1% Sodium Perchlorate in a ratio of 25:75:05 (v/v/v).[9]
-
Standard Curve Preparation:
-
Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 15–90 μg/ml).[9]
-
-
Sample Preparation: Dilute an aliquot of the prepared stock solution with the mobile phase to a concentration within the range of the standard curve.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the sample by interpolating its peak area from the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for this compound solution preparation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. ymerdigital.com [ymerdigital.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of PARP Inhibitors: (rac)-Talazoparib vs. Olaparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors: (rac)-Talazoparib and Olaparib. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document serves as a valuable resource for researchers in oncology and drug development.
Data Presentation: Quantitative Efficacy Comparison
The in vitro potency of this compound and Olaparib has been evaluated across various cancer cell lines, primarily focusing on their ability to inhibit PARP enzymes and induce cytotoxicity. The following tables summarize the half-maximal inhibitory concentrations (IC50) for both enzymatic inhibition and cell viability.
PARP1 and PARP2 Enzymatic Inhibition
Talazoparib demonstrates significantly higher potency in inhibiting PARP1 and PARP2 enzymes compared to Olaparib.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | ~1 | ~0.2 |
| Olaparib | 1-19 | 1-251 |
Note: IC50 values can vary depending on the specific assay conditions.[1]
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of Talazoparib are consistently more potent than those of Olaparib across a range of breast, ovarian, and pancreatic cancer cell lines. This increased potency is largely attributed to its superior ability to "trap" PARP on DNA.[2]
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) | Olaparib IC50 (µM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | ≈ 0.13 | 4.7 |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | 10 | ≈ 96 |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA wild-type | 0.48 | ≤20 |
| MDA-MB-468 | Triple-Negative Breast Cancer | BRCA wild-type | 0.8 | <10 |
| MCF-7 | ER+/HER2- Breast Cancer | BRCA wild-type | 1.1 | ~11 |
| SKBR3 | ER-/HER2+ Breast Cancer | BRCA wild-type | ≈ 0.04 | Not Reported |
| JIMT1 | ER-/HER2+ Breast Cancer | BRCA wild-type | ≈ 0.002 | Not Reported |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.0557 | Not Reported |
| PEO4 | Ovarian Cancer | BRCA2 wild-type | 0.0729 | Not Reported |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | Not Reported | 0.690 |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type | Not Reported | 3.558 |
| CFPAC-1 | Pancreatic Cancer | Not Reported | Not Reported | 79.5 |
| BXPC-3 | Pancreatic Cancer | Not Reported | Not Reported | 184.8 |
| HPAC | Pancreatic Cancer | Not Reported | Not Reported | 200.2 |
Note: The provided IC50 values are compiled from multiple studies and variations may exist due to different experimental conditions.[3][4][5][6]
Mechanism of Action: PARP Inhibition and Trapping
Both Talazoparib and Olaparib function by inhibiting the enzymatic activity of PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] A key differentiator between these inhibitors is their ability to trap the PARP enzyme at the site of DNA damage.[1] This trapping creates a cytotoxic complex that obstructs DNA replication, leading to the formation of double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[1] Talazoparib is recognized as a significantly more potent PARP-trapping agent than Olaparib, which is believed to be a primary contributor to its enhanced antitumor potency.[1][2]
Caption: Mechanism of PARP inhibitors leading to synthetic lethality.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare this compound and Olaparib.
In Vitro PARP Enzymatic Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated NAD+ onto histone proteins, a substrate for PARP.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
To the histone-coated wells, add the PARP assay buffer, activated DNA, and various concentrations of the PARP inhibitor (this compound or Olaparib).
-
Initiate the reaction by adding the recombinant PARP enzyme to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Add biotinylated NAD+ to each well and incubate for another hour at 37°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and Olaparib stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Olaparib and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Caption: Workflow for in vitro efficacy testing of PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. merckmillipore.com [merckmillipore.com]
A Comparative Guide to (rac)-Talazoparib and Other PARP Inhibitors in BRCA2 Mutants
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of (rac)-Talazoparib against other prominent PARP inhibitors—Olaparib (B1684210), Niraparib (B1663559), Rucaparib, and Veliparib—with a specific focus on their performance in the context of BRCA2 mutations. This document synthesizes preclinical and clinical data to illuminate the nuances in their mechanism of action, potency, and clinical efficacy.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). In cancer cells harboring BRCA1 or BRCA2 mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.
The therapeutic strategy behind PARP inhibitors in BRCA-mutated cancers is the concept of "synthetic lethality." By inhibiting PARP, SSBs are not repaired and can degenerate into more cytotoxic DSBs during DNA replication. In HR-deficient cells, such as those with BRCA2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor activity.
Preclinical Performance Comparison
The preclinical efficacy of PARP inhibitors is largely distinguished by their PARP trapping potency and their resulting cytotoxicity in BRCA-mutant cell lines.
PARP Trapping Potency
Talazoparib is consistently reported as the most potent PARP trapper among the clinically approved PARP inhibitors.[1][2] Its ability to stabilize the PARP-DNA complex is significantly greater than other agents in this class, a factor that is believed to contribute to its high cytotoxicity.[1][2] The general hierarchy of PARP trapping potency is as follows:
Talazoparib > Niraparib > Rucaparib ≈ Olaparib > Veliparib [1][2]
In Vitro Cytotoxicity in BRCA-Mutated Cell Lines
The differential PARP trapping abilities translate to varying levels of cytotoxicity in cancer cell lines with BRCA mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values for five PARP inhibitors in BRCA1 and BRCA2 mutant ovarian cancer cell lines.
Table 1: IC50 and LC50 Values (µM) in a BRCA2-Mutant Ovarian Cancer Cell Line (PEO1) [2]
| PARP Inhibitor | IC50 (µM) | LC50 (µM) |
| Talazoparib | 0.00005 | 0.00008 |
| Rucaparib | 0.0066 | 0.0417 |
| Olaparib | 0.0091 | 0.1405 |
| Niraparib | 0.0178 | 0.2168 |
| Veliparib | 0.1745 | 4.445 |
Table 2: IC50 and LC50 Values (µM) in a BRCA1-Mutant Ovarian Cancer Cell Line (UWB1.289) [2]
| PARP Inhibitor | IC50 (µM) | LC50 (µM) |
| Talazoparib | 0.0025 | 0.0729 |
| Olaparib | 0.1679 | 2.3560 |
| Niraparib | 0.6936 | 1.9300 |
| Rucaparib | 2.2560 | 2.6370 |
| Veliparib | 4.8490 | 47.5900 |
These data highlight the significantly greater potency of Talazoparib across both BRCA1 and BRCA2 mutant cell lines.
In Vivo Efficacy in Xenograft Models
While direct head-to-head in vivo studies comparing all five PARP inhibitors in a single BRCA2 mutant xenograft model are limited, available data suggest that the superior in vitro potency of Talazoparib translates to robust anti-tumor activity in preclinical models. Studies have shown that Talazoparib can induce tumor regression in BRCA-deficient patient-derived xenograft (PDX) models.
A comparative pharmacokinetic study in a BRCA1-mutant xenograft model demonstrated that niraparib achieved significantly higher tumor and brain exposure compared to olaparib and rucaparib.[3] This suggests that pharmacokinetic properties, in addition to PARP trapping potency, play a crucial role in in vivo efficacy.
Clinical Performance in BRCA-Mutated Breast Cancer
The clinical development of PARP inhibitors has led to the approval of Talazoparib and Olaparib for the treatment of patients with germline BRCA-mutated, HER2-negative metastatic breast cancer. Niraparib and Rucaparib have demonstrated efficacy in ovarian cancer, while Veliparib has been studied in combination with chemotherapy.
Table 3: Comparison of Key Phase 3 Clinical Trial Results in BRCA-Mutated Breast Cancer
| Trial (Inhibitor) | Patient Population | Comparator | Median PFS (Inhibitor vs. Comparator) | Hazard Ratio (PFS) | Median OS (Inhibitor vs. Comparator) | Hazard Ratio (OS) |
| EMBRACA (Talazoparib) | gBRCAm, HER2- MBC | Physician's Choice Chemo | 8.6 vs. 5.6 months | 0.54 (p<0.001)[4] | 19.3 vs. 19.5 months | 0.848 (p=0.17)[5][6][7] |
| OlympiAD (Olaparib) | gBRCAm, HER2- MBC | Physician's Choice Chemo | 7.0 vs. 4.2 months | 0.58 (p<0.001)[1][8] | 19.3 vs. 17.1 months | 0.90 (p=0.513)[9][10] |
| BROCADE3 (Veliparib) | gBRCAm, HER2- Advanced BC | Placebo + Chemo | 14.5 vs. 12.6 months | 0.75 (p=0.0016) | 32.4 vs. 28.2 months | 0.916 (p=0.434)[4] |
MBC: Metastatic Breast Cancer; gBRCAm: germline BRCA mutation; PFS: Progression-Free Survival; OS: Overall Survival. Data for Niraparib and Rucaparib are primarily in ovarian cancer and are not directly compared here for breast cancer.
Indirect treatment comparisons suggest that Talazoparib and Olaparib have similar efficacy in terms of progression-free survival, with differences in their adverse event profiles.[7] Notably, the final overall survival analyses for both the EMBRACA and OlympiAD trials did not show a statistically significant difference between the PARP inhibitor and chemotherapy arms, which may be confounded by subsequent therapies, including the crossover of patients to receive a PARP inhibitor.[5][6][7][9]
Experimental Protocols
In Vitro Cell Viability (Cytotoxicity) Assay
This protocol outlines a standard method for determining the IC50 of PARP inhibitors in cancer cell lines.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PEO1) in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubation for Attachment: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitors in complete medium. A typical starting concentration range is 0.001 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells with the inhibitors for 72-120 hours.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Fluorescence Polarization-Based PARP Trapping Assay
This biochemical assay quantifies the ability of an inhibitor to trap PARP on a fluorescently labeled DNA probe.
Detailed Methodology: [11][12]
-
Reagent Preparation: Prepare serial dilutions of the PARP inhibitor in assay buffer. Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide probe to their optimal working concentrations in the same buffer.
-
Assay Plate Setup: In a 96-well black plate, add the PARP inhibitor dilutions.
-
Enzyme and Probe Addition: Add the diluted PARP1 enzyme and fluorescent DNA probe to the wells containing the inhibitor. Include control wells: "Low FP" (probe only), "High FP" (probe + PARP1, no NAD+), and "Vehicle Control" (probe + PARP1 + vehicle, with NAD+).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to PARP1.
-
Initiation of PARylation: Add NAD+ to all wells except the "High FP" control to initiate the auto-PARylation of PARP1. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA probe, resulting in a low fluorescence polarization signal.
-
Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: An increase in the fluorescence polarization signal in the presence of an inhibitor is proportional to its PARP trapping activity. Plot the fluorescence polarization values against the inhibitor concentration to determine the EC50 for PARP trapping.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of PARP inhibitors in a living organism.
Detailed Methodology:
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID).
-
Cell Line Implantation: Subcutaneously implant a human cancer cell line with a known BRCA2 mutation (e.g., Capan-1) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PARP inhibitor (e.g., Talazoparib) and vehicle control orally or via intraperitoneal injection according to a predetermined dosing schedule (e.g., daily for 28 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice regularly as indicators of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
If survival is an endpoint, use Kaplan-Meier curves and log-rank tests for analysis.
-
Conclusion
The class of PARP inhibitors has revolutionized the treatment landscape for patients with BRCA-mutated cancers. While all share a common mechanism of inducing synthetic lethality, they exhibit significant differences in their biochemical and pharmacological properties.
This compound distinguishes itself as the most potent PARP trapping agent, which translates to superior cytotoxicity in preclinical models, particularly in BRCA2-mutant contexts. Clinically, both Talazoparib and Olaparib have demonstrated significant progression-free survival benefits in patients with germline BRCA-mutated metastatic breast cancer. The choice between these agents in a clinical setting may be guided by their differing safety profiles and patient-specific factors.
For researchers and drug development professionals, the head-to-head preclinical data underscores the importance of considering PARP trapping potency as a key determinant of anti-tumor efficacy. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel and existing PARP inhibitors, with the ultimate goal of optimizing therapeutic strategies for patients with BRCA2-mutated malignancies.
References
- 1. Veliparib active in BRCA -mutated breast cancer [healio.com]
- 2. benchchem.com [benchchem.com]
- 3. Veliparib with carboplatin and paclitaxel in BRCA-mutated advanced breast cancer (BROCADE3): Final overall survival results from a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. PARP inhibitors in breast and ovarian cancer with BRCA mutations: a meta-analysis of survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. breastcancer.org [breastcancer.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the PARP Trapping Efficiency of (rac)-Talazoparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the poly(ADP-ribose) polymerase (PARP) trapping efficiency of (rac)-Talazoparib against other prominent PARP inhibitors. The information presented herein is supported by experimental data to assist researchers in evaluating the distinct mechanisms and potency of these therapeutic agents.
Mechanism of Action: Catalytic Inhibition vs. PARP Trapping
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They are responsible for detecting and signaling single-strand breaks (SSBs) in DNA, a common form of DNA damage.[1][2][3] Upon binding to an SSB, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2][4]
PARP inhibitors exert their anticancer effects through a dual mechanism of action:
-
Catalytic Inhibition: By competing with the NAD+ substrate, PARP inhibitors block the enzymatic synthesis of PAR chains. This prevents the recruitment of downstream repair factors, leading to the accumulation of unrepaired SSBs.[1][4][5]
-
PARP Trapping: A more cytotoxic mechanism involves the physical trapping of the PARP enzyme on the DNA at the site of the break.[4] The inhibitor, bound in the catalytic pocket, prevents the conformational changes required for PARP to dissociate from the DNA after repair is initiated. These trapped PARP-DNA complexes are significant obstacles to DNA replication. When a replication fork collides with a trapped PARP complex, it can collapse, leading to the formation of a more lethal double-strand break (DSB).[1][5] In cancer cells with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to cell death through a process known as synthetic lethality.
The potency of different PARP inhibitors is not solely defined by their ability to inhibit PARP's catalytic activity but also by their efficiency in trapping PARP-DNA complexes.[4]
Caption: Mechanism of PARP1 in DNA repair and cytotoxic PARP trapping by Talazoparib.
Comparative Data: PARP Trapping Potency
Experimental evidence consistently demonstrates that Talazoparib is the most potent PARP trapper among clinically developed inhibitors.[6][7][8] Its trapping efficiency is often orders of magnitude greater than that of other agents like olaparib, rucaparib, and niraparib.[4][9][10] This superior trapping ability is a key differentiator and is thought to contribute significantly to its high cytotoxicity.[4]
| PARP Inhibitor | Relative PARP Trapping Potency | Reference(s) |
| Talazoparib | Most Potent (>>) | [6][7][8][9][10] |
| Niraparib | Intermediate (~) | [6][7][8] |
| Olaparib | Intermediate (~) | [7][8] |
| Rucaparib | Intermediate (~) | [7][8] |
| Veliparib | Weakest (<) | [7][9] |
Note: The relative potency is a qualitative summary based on multiple studies. For instance, some cellular DNA binding assays found Talazoparib to be approximately 100-fold more potent at trapping PARP1 than other inhibitors.[4][10]
Experimental Protocols for Measuring PARP Trapping
Validating the PARP trapping efficiency of an inhibitor can be achieved through various biochemical and cell-based assays. Below are protocols for two common methodologies.
This method quantifies the amount of PARP1 associated with chromatin in inhibitor-treated cells, which is a direct indicator of PARP trapping.
Materials:
-
Cell lines (e.g., HeyA8)
-
PARP inhibitors (Talazoparib, Olaparib, etc.)
-
Subcellular Protein Fractionation Kit (e.g., Thermo Scientific, cat. no. 78840)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-PARP1 (e.g., Cell Signaling Technology, cat. no. 9542), anti-Histone H3 (loading control, e.g., Cell Signaling Technology, cat. no. 3638)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of the desired PARP inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions. It is critical to include the PARP inhibitors throughout the fractionation process to minimize their dissociation from PARP1.[11]
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Immunoblotting: Normalize protein samples and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against PARP1 and Histone H3 (as a loading control for the chromatin fraction) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity for PARP1 and normalize it to the Histone H3 loading control. An increase in the normalized PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to untreated controls indicates PARP trapping.
This is a homogeneous, in vitro biochemical assay that directly measures an inhibitor's ability to trap PARP on a fluorescently labeled DNA probe.[12][13]
Materials:
-
PARPtrap™ Assay Kit (e.g., BPS Bioscience, cat. no. 80584 for PARP1) or individual components:
-
Purified recombinant PARP1 enzyme
-
Fluorescently labeled DNA probe (single-strand break mimic)
-
Assay buffer
-
NAD+
-
-
PARP inhibitors
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When the much larger PARP1 enzyme binds to this probe, the tumbling slows, causing a significant increase in FP. The addition of NAD+ triggers auto-PARylation of PARP1, causing it to dissociate from the DNA, and the FP signal returns to a low state. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.[14]
-
Assay Setup: Prepare a reaction mixture containing the assay buffer and the fluorescent DNA probe in a 96- or 384-well plate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Talazoparib) to the wells. Include a "No NAD+" control (maximum trapping/high FP) and a "No Inhibitor" control (minimum trapping/low FP).
-
Enzyme Addition: Add the purified PARP1 enzyme to all wells and incubate to allow binding to the DNA probe.
-
Reaction Initiation: Add NAD+ to all wells except the "No NAD+" control. This initiates the PARylation reaction.
-
Measurement: Read the fluorescence polarization on a microplate reader.
-
Analysis: The FP signal is directly proportional to the amount of PARP1 trapped on the DNA. Plot the FP signal against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value, which represents the concentration of inhibitor required to achieve 50% of the maximum trapping effect.
Caption: Workflow of a fluorescence polarization (FP) assay for measuring PARP trapping.
Conclusion
The validation of PARP trapping efficiency is crucial for understanding the cytotoxic potential of PARP inhibitors. This compound distinguishes itself from other inhibitors through its exceptionally high potency in trapping PARP enzymes on DNA.[4][6][9] This potent trapping activity is a primary driver of its efficacy, particularly in tumors with deficiencies in homologous recombination repair. While this potent trapping enhances its anticancer activity, it may also contribute to its toxicity profile, such as increased myelosuppression, a factor that requires careful consideration in clinical applications.[15][16] The experimental protocols outlined in this guide provide robust methods for quantifying and comparing the trapping efficiencies of various PARP inhibitors, enabling further research and development in this critical area of targeted cancer therapy.
References
- 1. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. youtube.com [youtube.com]
- 15. nmsgroup.it [nmsgroup.it]
- 16. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Alliance: (rac)-Talazoparib and Temozolomide Combination Therapy Redefines Cancer Treatment Paradigms
A comprehensive analysis of preclinical and clinical data reveals a potent synergistic relationship between the PARP inhibitor (rac)-Talazoparib and the alkylating agent temozolomide (B1682018). This combination has demonstrated significant clinical activity and improved efficacy across a range of malignancies, including small cell lung cancer, Ewing sarcoma, and malignant rhabdoid tumors. The synergy is rooted in a dual-pronged assault on cancer cell DNA, where temozolomide-induced damage is potentiated by Talazoparib's inhibition of DNA repair mechanisms, leading to catastrophic DNA double-strand breaks and subsequent cell death.
The combination of Talazoparib (B560058) and temozolomide has been investigated in numerous preclinical studies and clinical trials, consistently demonstrating a favorable toxicity profile and promising anti-tumor activity, even in tumors without BRCA mutations.[1][2] This guide provides a detailed comparison of the performance of this combination therapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Synergistic Action
Temozolomide is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine. While methylation at the N7 position is the most frequent lesion, it is the O6-methylguanine (O6-meG) adduct that is primarily responsible for the cytotoxic effects of the drug. If not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), O6-meG mispairs with thymine (B56734) during DNA replication, leading to futile cycles of mismatch repair and ultimately resulting in DNA double-strand breaks (DSBs).
Talazoparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired SSBs, which are then converted into cytotoxic DSBs during DNA replication. A key feature of Talazoparib is its high PARP-trapping activity, where it stabilizes the PARP-DNA complex, further obstructing DNA replication and repair, and enhancing its cytotoxic effect.[3]
The synergy between Talazoparib and temozolomide arises from the fact that temozolomide-induced DNA lesions, which would normally be repaired, are left unresolved in the presence of PARP inhibition. This leads to a significant increase in the formation of DSBs, particularly in cells actively undergoing DNA replication (S-phase), overwhelming the cell's DNA damage response and triggering apoptosis.[1]
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies have consistently demonstrated the potent synergy between Talazoparib and temozolomide across a variety of cancer cell lines and xenograft models.
In Vitro Potentiation
In vitro studies have shown that Talazoparib can potentiate the cytotoxic effects of temozolomide by up to 85-fold.[4][5] This effect was particularly pronounced in Ewing sarcoma and leukemia cell lines, with a 30 to 50-fold potentiation.[4][5]
| Cell Line Type | Fold Potentiation of Temozolomide by Talazoparib | Reference |
| Ewing Sarcoma | 30-50 fold | [4][5] |
| Leukemia | 30-50 fold | [4][5] |
| Malignant Rhabdoid Tumors | Synergistic | [6][7][8][9] |
| Small Cell Lung Cancer | Synergistic | [10][11] |
| Glioma (TMZ-resistant) | Resensitized to TMZ | [12] |
In Vivo Xenograft Models
In vivo studies using xenograft models have corroborated the in vitro findings. The combination of Talazoparib and temozolomide has demonstrated significant tumor growth inhibition compared to either agent alone in models of Ewing sarcoma, malignant rhabdoid tumors, ovarian cancer, and melanoma.[1][4][5] For instance, in malignant rhabdoid tumor xenografts, five out of six models showed an objective response to the combination therapy.[6][7][8][9]
| Xenograft Model | Key Findings | Reference |
| Ewing Sarcoma | Significant synergism in 5 of 10 xenografts. | [4][5] |
| Malignant Rhabdoid Tumors | Objective response in 5 of 6 xenografts. | [6][7][8][9] |
| Ovarian Cancer (RMG1) | Greater tumor growth inhibition with combination. | [1] |
| Melanoma (M207, M238) | Greater tumor growth inhibition with combination. | [1] |
Clinical Trial Data
The promising preclinical results have led to several clinical trials evaluating the combination of Talazoparib and temozolomide in various cancer types.
Phase I Studies
Phase I dose-escalation studies have established the maximum tolerated doses (MTD) for the combination therapy. In a study involving patients with BRCA-normal advanced malignancies, the MTD was determined to be Talazoparib 1 mg daily plus temozolomide 37.5 mg/m²/day on days 1-5 of a 28-day cycle.[1][13] Another phase 1b/2 trial in metastatic castration-resistant prostate cancer (mCRPC) established a recommended phase 2 dose (RP2D) of Talazoparib 1 mg once daily (days 1-6) and temozolomide 75 mg/m² once daily (days 2-8) in 28-day cycles.[3][14] The most common dose-limiting toxicities were hematologic, including anemia, neutropenia, and thrombocytopenia, which were generally manageable with dose interruptions or reductions.[1][3][13][14]
| Trial Identifier | Cancer Type | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Key Toxicities | Reference |
| NCT02116777 | Recurrent/Refractory Solid Tumors (Pediatric) | MTD determined for combination. | Not specified in abstract. | [15] |
| Phase I (UCLA) | Advanced Malignancies (BRCA-normal) | Talazoparib 1 mg daily + Temozolomide 37.5 mg/m²/day (days 1-5) | Anemia, Neutropenia, Thrombocytopenia, Nausea | [1][13] |
| NCT04019327 | Metastatic Castration-Resistant Prostate Cancer | Talazoparib 1 mg daily (days 1-6) + Temozolomide 75 mg/m²/day (days 2-8) | Thrombocytopenia, Neutropenia, Anemia, Fatigue, Nausea | [3][14] |
Phase II Studies
Phase II trials have demonstrated the clinical activity of the Talazoparib and temozolomide combination in specific cancer types.
In a phase II trial for patients with relapsed or refractory extensive-stage small cell lung cancer (ES-SCLC), the combination of Talazoparib (0.75 mg daily) and temozolomide (37.5 mg/m² on days 1-5) elicited an objective response rate (ORR) of 39.3%.[10] This compared favorably to the historical control ORR of 15% with second-line topotecan.[10] The median progression-free survival (PFS) was 4.3 months, and the median overall survival (OS) was 11.9 months.[10]
A trial in patients with advanced rare cancers showed a median PFS of 3.81 months, with stable disease observed in 6 out of 14 evaluable patients.[16]
| Trial Identifier | Cancer Type | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| NCT03672773 (UCLA/TRIO-US L-07) | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | Talazoparib 0.75 mg daily + Temozolomide 37.5 mg/m²/day (days 1-5) | 39.3% | 4.3 months | 11.9 months | [10] |
| NCT05142241 (RARE 2) | Advanced Rare Cancers | Talazoparib 750 mcg daily + Temozolomide 37.5 mg/m² (days 2-6) | Not met | 3.81 months | Not reported | [16][17] |
| NCT04019327 | Metastatic Castration-Resistant Prostate Cancer | Talazoparib 1 mg daily (days 1-6) + Temozolomide 75 mg/m² (days 2-8) | 18.8% (composite endpoint) | Not reported | Not reported | [3][14] |
Experimental Protocols
Western Blot Analysis for DNA Damage Markers
To assess the induction of DNA double-strand breaks, Western blot analysis for phosphorylated histone H2AX (γH2AX) is a key experiment.
-
Cell Culture and Treatment: Cancer cell lines (e.g., ovarian cancer lines OVCA420, OVK18) are plated at a density of 1.5 x 10^6 cells and allowed to adhere overnight.[1] The cells are then treated with Talazoparib (e.g., 100 nmol/L), temozolomide (e.g., 50 μmol/L), or the combination for 24 hours.[1]
-
Protein Extraction and Fractionation: Subcellular protein fractions (cytoplasmic, soluble nuclear, and chromatin-bound) are isolated using a commercially available kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit).[1]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.[1][7][8]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[7][8] The membrane is then probed with a primary antibody against γH2AX, followed by a suitable secondary antibody for detection.[1] A loading control, such as GAPDH, is used to normalize the results.[7][8]
Flow Cytometry for Cell Cycle and DNA Damage Analysis
Flow cytometry is employed to analyze the cell cycle distribution and quantify DNA damage (γH2AX) in a cell cycle-specific manner.
-
Cell Treatment: Cells are treated with the drugs as described for the Western blot analysis. Etoposide can be used as a positive control for DNA double-strand break induction.[1]
-
Cell Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow for antibody and dye penetration.
-
Staining: Cells are stained with an antibody against γH2AX and a DNA content dye (e.g., propidium (B1200493) iodide) to determine the cell cycle phase.
-
Analysis: The samples are analyzed using a flow cytometer, and the data is processed with appropriate software (e.g., FlowJo) to correlate γH2AX levels with the cell cycle phase.[6]
In Vivo Xenograft Studies
Animal studies are crucial for evaluating the in vivo efficacy and tolerability of the combination therapy.
-
Animal Models: Immunocompromised mice (e.g., SCID mice) are typically used.[4]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the mice.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups: vehicle control, Talazoparib alone, temozolomide alone, and the combination.[1] Dosing can vary, for example, Talazoparib at 0.33 mg/kg daily and temozolomide at 2.5 mg/kg daily.[1] In some studies, a PEGylated form of Talazoparib (PEG~TLZ) has been used to reduce toxicity.[6]
-
Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly. The efficacy of the treatment is determined by comparing tumor growth inhibition between the different treatment groups.[1]
Conclusion
The combination of this compound and temozolomide represents a promising therapeutic strategy for a variety of cancers. The strong preclinical rationale, demonstrating significant synergy, has been translated into encouraging clinical activity in early-phase trials. The manageable safety profile further supports the continued investigation of this combination. Ongoing and future randomized clinical trials are warranted to definitively establish the benefit of this approach compared to standard-of-care treatments and to identify predictive biomarkers, such as MGMT expression, to guide patient selection.[6][7][8][9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1b/2 study of intermittent talazoparib plus temozolomide in patients with metastatic castration-resistant prostate cancer and no mutations in DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity of PARP inhibition by talazoparib (BMN 673) with temozolomide in pediatric cancer models in the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors [mdpi.com]
- 7. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Collection - Data from Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 14. A phase 1b/2 study of intermittent talazoparib plus temozolomide in patients with metastatic castration-resistant prostate cancer and no mutations in DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Facebook [cancer.gov]
Comparative Cytotoxicity of (rac)-Talazoparib Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of (rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), across a spectrum of cancer cell lines. The data presented herein, supported by experimental findings, aims to offer an objective overview of the compound's performance and facilitate informed decisions in research and drug development.
Introduction to Talazoparib (B560058)
Talazoparib is a dual-mechanism PARP inhibitor that not only blocks the catalytic activity of PARP1 and PARP2 enzymes, crucial for single-strand DNA break repair, but also traps PARP on DNA.[1][2][3] This trapping mechanism is highly cytotoxic, as it prevents the dissociation of the PARP-DNA complex, leading to double-strand breaks that are particularly lethal to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][4] In fact, Talazoparib is considered one of the most potent PARP trapping agents, exhibiting significantly higher cytotoxicity compared to other PARP inhibitors like olaparib (B1684210) and rucaparib.[1][5]
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Talazoparib in various cancer cell lines, highlighting the differential sensitivity influenced by factors such as cancer type and genetic background, particularly the BRCA mutation status.[6] It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the type of assay used (e.g., MTT, XTT, clonogenic survival) and the incubation time.[6]
Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | BRCA Status | IC50 (µM) |
| MDA-MB-436 | Triple-Negative | BRCA1 mutant | 0.001[7] |
| MX-1 | Not Specified | BRCA1/2-mutated | 0.0003[8][9] |
| JIMT1 | ER-/HER2+ | Not Specified | 0.002[10] |
| SKBR3 | ER-/HER2+ | Not Specified | 0.04[10] |
| MDA-MB-231 | Triple-Negative | Not Specified | 0.48[10] |
| MDA-MB-468 | Triple-Negative | Not Specified | 0.8[10] |
| BT549 | Triple-Negative | Not Specified | 0.3[10] |
| HCC70 | Triple-Negative | Not Specified | 0.8[10] |
| BR58 | Ovarian (Patient-derived) | BRCA1-mutant, LOH-positive | ~0.2[11] |
| BR103T | Breast (Patient-derived) | BRCA1-mutant, LOH-negative | 2.98[11] |
| BR103N | Normal Breast (Patient-derived) | BRCA1-mutant, LOH-negative | 4.3[11] |
| BR99 | Breast (Patient-derived) | BRCA2-mutant, LOH-negative | ~4.98[11] |
| BR12 | Breast (Patient-derived) | BRCA1-mutant, LOH-negative | ~16.6[11] |
| BR5 | Breast (Patient-derived) | BRCA2-mutant, LOH-positive | No response at tested concentrations[11] |
Other Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Capan-1 | Pancreatic | BRCA1/2-mutated | 0.005[8][9] |
| PEO1 | Ovarian | BRCA2 mutant | Not Specified |
| OVCAR8 | Ovarian | Not Specified | Not Specified |
| LNCaP | Prostate | Not Specified | Not Specified |
| DU145 | Prostate | Not Specified | Not Specified |
Experimental Protocols
The determination of IC50 values is a fundamental procedure in assessing the cytotoxic potential of a compound. Below is a generalized protocol for a cell viability assay, commonly used to derive these values.
Generalized Cell Viability Assay Protocol (e.g., XTT or MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Talazoparib. A control group with no drug is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.[11]
-
Reagent Addition: A reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Color Development: The plates are incubated for a few hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are normalized to the untreated control. The IC50 value, which is the drug concentration that causes 50% inhibition of cell growth, is calculated by plotting the normalized data against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]
Visualizing Key Processes
To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for determining IC50 values.
Caption: Mechanism of action of Talazoparib, highlighting PARP trapping and subsequent apoptosis in homologous recombination (HR)-deficient cells.
Caption: A generalized workflow for determining the IC50 value of Talazoparib using a cell viability assay.
References
- 1. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
(rac)-Talazoparib's Impact on Cell Cycle Arrest: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of (rac)-Talazoparib's effect on cell cycle arrest, with a comparative look at other PARP inhibitors.
This compound, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant efficacy in cancer therapy, particularly in tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] A key mechanism contributing to its antitumor activity is the induction of cell cycle arrest, a critical cellular response to DNA damage. This guide provides an objective comparison of this compound's effect on cell cycle arrest with other notable PARP inhibitors—Olaparib, Niraparib (B1663559), and Rucaparib—supported by experimental data.
Comparative Analysis of Cell Cycle Arrest Induced by PARP Inhibitors
The following table summarizes quantitative data from various studies on the effects of Talazoparib (B560058) and other PARP inhibitors on cell cycle distribution. It is important to note that experimental conditions such as cell lines, drug concentrations, and treatment durations vary between studies, which can influence the observed effects.
| PARP Inhibitor | Cell Line | Treatment Conditions | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Talazoparib | MBL2 (Lymphoma) | IC25 concentration | Data not specified | Data not specified | Significant increase | [2] |
| BT-20 (TNBC) | 91.6 µM | Data not specified | 31.95% (increase) | 24.29% (increase) | [3] | |
| MDA-MB-468 (TNBC) | 1 mM | 45.86% (decrease) | 45.72% (increase) | Data not specified | [3] | |
| Olaparib | U2OSDR-GFP | 8 µmol/L for 72 hours | Data not specified | ~45% decrease | Sharp increase | [4][5] |
| JF-305 (Pancreatic) | 3 µM for 48 hours | Data not specified | 43% increase | 2-fold increase | [6] | |
| LNCaP & C4-2B (Prostate) | Not specified | Data not specified | Data not specified | Robust arrest | [7] | |
| Niraparib | Various | Not specified | Data not specified | S phase arrest noted in one study | G2/M arrest | [8][9] |
| A2780 & PEO1 (Ovarian) | Not specified | Pronounced G0/G1 arrest with combination therapy | HR predominantly occurs in S/G2 | [10] | ||
| Rucaparib | Hela & Siha (Cervical) | Dose-dependent (48h) | Data not specified | Data not specified | Increased proportion | [11] |
| PEO1 (Ovarian) | 10 µM | Data not specified | Data not specified | Data not specified, but apoptosis observed | [12] |
Note: "Data not specified" indicates that the specific percentage was not provided in the cited source, although a qualitative effect was described. TNBC stands for Triple-Negative Breast Cancer.
The data consistently show that PARP inhibitors, including Talazoparib, induce cell cycle arrest, most commonly at the G2/M phase.[2][6][7][8][11] This is a consequence of their mechanism of action, which involves trapping PARP on DNA at sites of single-strand breaks.[1][13][14] These trapped complexes can lead to the formation of double-strand breaks during DNA replication, triggering a DNA damage response and subsequent cell cycle checkpoint activation.[15][16] Some studies also indicate an S-phase arrest or delay, suggesting that the impact of PARP inhibitors on the cell cycle can be complex and cell-type dependent.[3][6][17] Notably, Talazoparib is highlighted as being particularly potent in trapping PARP, which may contribute to its strong cell cycle effects.[1][17]
Experimental Protocols
A fundamental technique to validate the effect of compounds like this compound on the cell cycle is flow cytometry with propidium (B1200493) iodide (PI) staining.[18]
Protocol: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the general steps for preparing and analyzing cells to determine their distribution across the different phases of the cell cycle.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or other PARP inhibitors for the specified duration. Include an untreated control group.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Collect the cells in a centrifuge tube and pellet them by centrifugation (e.g., 300 x g for 5 minutes).[18]
-
-
Fixation:
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.[19] This step is crucial for fixing the cells and permeabilizing them to the dye.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[19] Cells can often be stored in ethanol at -20°C for longer periods.
-
-
Staining:
-
Pellet the fixed cells by centrifugation at a higher speed than for live cells (e.g., 850 x g for 5 minutes).[19]
-
Wash the cells with PBS to remove the ethanol.[20]
-
Resuspend the cell pellet in the PI staining solution, which contains RNase A to digest RNA and ensure that only DNA is stained.[19][20]
-
Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.[18]
-
Collect data for at least 10,000 events per sample.[19]
-
The DNA content will be proportional to the fluorescence intensity. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.
-
Visualizations
Signaling Pathway of PARP Inhibitor-Induced Cell Cycle Arrest
Caption: Mechanism of PARP inhibitor-induced G2/M cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GX15-070 enhances niraparib efficacy in ovarian cancer by promoting a shift in Mcl1-mediated DNA repair pathway from HR to NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between (rac)-Talazoparib and Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. However, the emergence of resistance, both intrinsic and acquired, presents a critical challenge to their long-term efficacy. Understanding the patterns of cross-resistance between different PARP inhibitors is paramount for developing effective sequential and combination therapeutic strategies. This guide provides an objective comparison of the performance of (rac)-Talazoparib with other prominent PARP inhibitors—Olaparib (B1684210), Rucaparib, Niraparib, and Veliparib—in the context of acquired resistance, supported by experimental data.
Quantitative Comparison of PARP Inhibitor Cross-Resistance
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for various PARP inhibitors in both sensitive parental and resistant cancer cell lines. A higher IC50 value in the resistant cell line indicates reduced sensitivity to the drug. The "Fold Resistance" is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Table 1: Cross-Resistance in Olaparib-Resistant Ovarian Cancer Cell Lines [1][2]
| Cell Line | PARP Inhibitor | Parental IC50 (µM) | Olaparib-Resistant IC50 (µM) | Fold Resistance |
| UWB1.289 (BRCA1-null) | Olaparib | 0.690 | 6.741 | 9.8 |
| Niraparib | 0.065 | 0.284 | 4.4 | |
| Rucaparib | 0.064 | 1.03 | 16.1 | |
| Veliparib | >10 | >10 | - | |
| This compound | 0.001 | 0.025 | 25.0 | |
| UWB1.289+BRCA1 (BRCA1-proficient) | Olaparib | 3.558 | 26.22 | 7.4 |
| Niraparib | 0.850 | 4.50 | 5.3 | |
| Rucaparib | 1.20 | 7.80 | 6.5 | |
| Veliparib | >10 | >10 | - | |
| This compound | 0.003 | 0.045 | 15.0 |
Table 2: Cross-Resistance in Olaparib-Resistant Prostate Cancer Cell Lines [3]
| Cell Line | PARP Inhibitor | Parental IC50 (µM) | Olaparib-Resistant IC50 (µM) | Fold Resistance |
| LNCaP | Olaparib | ~1 | 4.41 | 4.4 |
| Rucaparib | ~2 | ~8 | ~4 | |
| Niraparib | ~1.5 | ~6 | ~4 | |
| This compound | ~0.1 | ~0.5 | ~5 | |
| C4-2B | Olaparib | ~0.5 | 14.45 | 28.9 |
| Rucaparib | ~1 | ~15 | ~15 | |
| Niraparib | ~1.2 | ~18 | ~15 | |
| This compound | ~0.05 | ~0.8 | ~16 |
Table 3: Cross-Resistance in Talazoparib-Resistant Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [4]
| Cell Line | PARP Inhibitor | Parental IC50 (nM) | Talazoparib-Resistant IC50 (nM) | Fold Resistance |
| Capan-1 (BRCA2-mutant) | This compound | ~1 | ~100 | ~100 |
| Olaparib | ~100 | >1000 | >10 | |
| Rucaparib | ~50 | >1000 | >20 | |
| Niraparib | ~20 | >1000 | >50 |
Mechanisms of Cross-Resistance
Acquired resistance to PARP inhibitors is a multifactorial phenomenon. Several key mechanisms have been identified that can confer cross-resistance to other inhibitors in the same class.
-
Restoration of Homologous Recombination (HR) Proficiency: The primary mechanism of action for PARP inhibitors relies on synthetic lethality in HR-deficient cells. Secondary or "reversion" mutations in BRCA1 or BRCA2 that restore the open reading frame and produce a functional protein can re-establish HR capacity, leading to broad resistance across PARP inhibitors.[3][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump PARP inhibitors out of the cancer cell, reducing their intracellular concentration and thereby their efficacy.[3][5] This mechanism can lead to varying degrees of cross-resistance depending on which inhibitors are substrates for the upregulated transporter.
-
Altered PARP1 Expression or Activity: Mutations in the PARP1 gene or decreased expression of the PARP1 protein can lead to resistance by reducing the target for PARP inhibitors.[6] Since all approved PARP inhibitors target PARP1, this can be a source of cross-resistance.
-
Replication Fork Protection: Stabilization of stalled replication forks, a process that can be independent of HR, can prevent the formation of double-strand breaks and thus reduce the cytotoxic effects of PARP inhibitors.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PARP inhibitor cross-resistance.
Generation of PARP Inhibitor-Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines (e.g., UWB1.289, LNCaP, Capan-1) are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Stepwise Dose Escalation: To induce resistance, cells are continuously exposed to a PARP inhibitor (e.g., olaparib or talazoparib) starting at a low concentration (e.g., the IC20 value).
-
Selection and Expansion: The drug concentration is gradually increased in a stepwise manner over several months. At each step, the surviving cells are allowed to repopulate before being exposed to the next higher concentration.
-
Maintenance Culture: Once a significant level of resistance is achieved (typically >10-fold increase in IC50), the resistant cell line is maintained in a culture medium containing a maintenance concentration of the respective PARP inhibitor to ensure the stability of the resistant phenotype.
Cell Viability Assay (MTS-Based)
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the PARP inhibitors to be tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 144 hours, depending on the cell line's doubling time.
-
MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Absorbance Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Colony Formation Assay
-
Cell Seeding: A low number of single cells (e.g., 500-1000 cells/well) are seeded into 6-well plates and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the PARP inhibitors.
-
Incubation: The plates are incubated for 10-14 days, allowing for the formation of visible colonies. The medium containing the drug is refreshed every 3-4 days.
-
Fixation and Staining: After the incubation period, the colonies are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution.
-
Colony Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the vehicle-treated control.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways involved in PARP inhibitor action and resistance, as well as a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synthetic Lethality of (rac)-Talazoparib with Specific Gene Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (rac)-Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, with other alternatives in the context of synthetic lethality with specific gene mutations. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction to Synthetic Lethality and PARP Inhibition
The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[1][2] This principle has been effectively harnessed in cancer therapy, particularly with PARP inhibitors in tumors harboring mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2.[1][3]
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[4] When PARP is inhibited, these SSBs accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs).[5] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with defective HR due to mutations in genes like BRCA1/2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, apoptotic cell death.[3][5]
Talazoparib (B560058) distinguishes itself from other PARP inhibitors through its high potency and superior ability to "trap" the PARP enzyme on DNA at the site of damage.[6] This trapping of the PARP-DNA complex is a more cytotoxic event than the mere inhibition of PARP's enzymatic activity, as it creates a physical barrier to DNA replication and transcription, further enhancing the synthetic lethal effect.[4][6]
Comparative Performance of Talazoparib
Talazoparib has demonstrated superior potency in preclinical studies compared to other PARP inhibitors such as olaparib, rucaparib, niraparib, and veliparib. This heightened efficacy is largely attributed to its potent PARP trapping ability.[4]
Table 1: Comparative IC50 and LC50 Values of PARP Inhibitors in BRCA-Mutated Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values for various PARP inhibitors in different BRCA-mutated cancer cell lines. Lower values indicate higher potency.
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Mutation | IC50 (µM) | LC50 (µM) | Reference |
| Talazoparib | UWB1.289 | Ovarian | BRCA1 | 0.00005 | 0.0025 | [4] |
| Olaparib | UWB1.289 | Ovarian | BRCA1 | 0.0091 | 0.1679 | [4] |
| Rucaparib | UWB1.289 | Ovarian | BRCA1 | 0.0066 | 2.2560 | [4] |
| Niraparib | UWB1.289 | Ovarian | BRCA1 | 0.0178 | 0.6936 | [4] |
| Veliparib | UWB1.289 | Ovarian | BRCA1 | 0.1745 | 4.8490 | [4] |
| Talazoparib | PEO1 | Ovarian | BRCA2 | 0.00008 | 0.0729 | [4][7] |
| Olaparib | PEO1 | Ovarian | BRCA2 | 0.1405 | 2.3560 | [4] |
| Rucaparib | PEO1 | Ovarian | BRCA2 | 0.0417 | 2.6370 | [4] |
| Niraparib | PEO1 | Ovarian | BRCA2 | 0.2168 | 1.9300 | [4] |
| Veliparib | PEO1 | Ovarian | BRCA2 | 4.445 | 47.5900 | [4] |
| Talazoparib | BR58 | Ovarian | BRCA1 (LOH) | ~0.2 | N/A | [8] |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 | N/A | <0.01 | [9] |
| Talazoparib | SKBR3 | Breast | Wild-Type | ~0.04 | N/A | [9] |
| Talazoparib | JIMT1 | Breast | Wild-Type | ~0.002 | N/A | [9] |
N/A: Not Available. LOH: Loss of Heterozygosity.
Synthetic Lethality Beyond BRCA1/2 Mutations
The synthetic lethal interaction of Talazoparib extends beyond BRCA1/2 mutations to other genes involved in the homologous recombination repair pathway. Clinical and preclinical studies have shown promising activity in tumors with mutations in the following genes:
-
PALB2: As a partner and localizer of BRCA2, PALB2 is critical for HR. Tumors with PALB2 mutations have demonstrated significant sensitivity to Talazoparib.[10][11]
-
CDK12: Mutations in CDK12 have been associated with a "BRCAness" phenotype, leading to HR deficiency and sensitivity to PARP inhibitors.[11]
-
ATM and CHEK2: While the benefit may be less pronounced than in BRCA1/2 or PALB2 mutated tumors, some clinical benefit has been observed.[11]
-
Other HR-related genes: A broader range of genes involved in DNA damage response are being investigated for their potential to confer sensitivity to Talazoparib.[12]
Signaling Pathways and Mechanisms of Action
The primary mechanism of Talazoparib's synthetic lethality is the inhibition of PARP and the trapping of PARP-DNA complexes, which leads to the collapse of replication forks and the formation of DSBs that are lethal in HR-deficient cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. A phase II study of talazoparib monotherapy in patients with wild-type BRCA1 and BRCA2 with a mutation in other homologous recombination genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjoncology.com [vjoncology.com]
- 12. Outcomes in Clinically Relevant Patient Subgroups From the EMBRACA Study: Talazoparib vs Physician’s Choice Standard-of-Care Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head on Safety: Comparing PARP Inhibitors Talazoparib and Olaparib
A detailed examination of the safety profiles of two prominent PARP inhibitors, Talazoparib and Olaparib, reveals distinct differences in their associated adverse events. While both drugs have demonstrated significant efficacy in the treatment of certain cancers, particularly in patients with germline BRCA mutations, their tolerability profiles warrant careful consideration by researchers and clinicians. This guide provides a comprehensive comparison of their safety, supported by data from key clinical trials, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a targeted therapy approach that exploits deficiencies in DNA damage repair mechanisms in cancer cells. Talazoparib and Olaparib are two leading drugs in this class, approved for various oncology indications. Understanding their safety is paramount for optimizing patient outcomes and informing future drug development.
Comparative Safety Profile: A Quantitative Overview
The safety profiles of Talazoparib and Olaparib have been extensively studied in large-scale clinical trials. The most common adverse events associated with both drugs are hematological toxicities, fatigue, and gastrointestinal issues. However, the incidence and severity of these events can differ. The following tables summarize the key adverse events reported in the pivotal monotherapy trials for Talazoparib (EMBRACA) and Olaparib (OlympiAD).
Hematological Adverse Events
Hematological toxicities are a known class effect of PARP inhibitors. Talazoparib has been associated with a higher incidence of grade 3 or higher anemia, neutropenia, and thrombocytopenia compared to Olaparib in their respective pivotal trials.[1][2][3]
| Adverse Event | Talazoparib (EMBRACA - All Grades %)[1][2] | Talazoparib (EMBRACA - Grade ≥3 %)[1][2] | Olaparib (OlympiAD - All Grades %) | Olaparib (OlympiAD - Grade ≥3 %) |
| Anemia | 54.9 | 40.2 | 40 | 16.1 |
| Neutropenia | 34.6 | 20.9 | 27.3 | 9.3 |
| Thrombocytopenia | 26.9 | 15.4 | 13.7 | 2.9 |
Non-Hematological Adverse Events
In terms of non-hematological adverse events, patients treated with Olaparib in the OlympiAD trial reported a higher incidence of nausea and vomiting compared to those treated with Talazoparib in the EMBRACA trial. Conversely, alopecia was more frequently observed with Talazoparib.[4][5]
| Adverse Event | Talazoparib (EMBRACA - All Grades %)[6] | Talazoparib (EMBRACA - Grade ≥3 %)[6] | Olaparib (OlympiAD - All Grades %)[4] | Olaparib (OlympiAD - Grade ≥3 %)[4] |
| Nausea | 49 | 4.9 | 59.9 | 2.9 |
| Fatigue | 50 | 6.7 | 40.8 | 2.9 |
| Vomiting | 28 | 3.5 | 32.2 | 2.4 |
| Diarrhea | 23 | 1.4 | 18 | 1.0 |
| Headache | 33 | 1.7 | 28.7 | 0.5 |
| Alopecia | 25 | N/A | 3.4 | N/A |
| Decreased Appetite | 23 | 1.0 | 20.9 | 1.0 |
Experimental Protocols
The data presented above are derived from two key phase III clinical trials: the EMBRACA trial for Talazoparib and the OlympiAD trial for Olaparib. The methodologies for these studies are summarized below.
EMBRACA Trial (NCT01945775)
The EMBRACA study was an open-label, randomized, phase III trial that evaluated the efficacy and safety of Talazoparib compared to physician's choice of chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative locally advanced or metastatic breast cancer.[7][8][9]
-
Patient Population: Patients had to have a deleterious or suspected deleterious germline BRCA1 or BRCA2 mutation and have received no more than three prior cytotoxic chemotherapy regimens for metastatic disease.
-
Treatment: Patients were randomized in a 2:1 ratio to receive either Talazoparib (1 mg once daily) or physician's choice of single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or vinorelbine).[2][9]
-
Primary Endpoint: The primary endpoint was progression-free survival.
-
Safety Assessment: Safety was assessed through the monitoring and grading of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03.[1]
OlympiAD Trial (NCT02000622)
The OlympiAD study was a randomized, open-label, phase III trial that compared the efficacy and safety of Olaparib with physician's choice of chemotherapy in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer.[10][11][12]
-
Patient Population: Eligible patients had a germline BRCA mutation and had received up to two previous chemotherapy regimens for metastatic disease.[11]
-
Treatment: Patients were randomized in a 2:1 ratio to receive Olaparib tablets (300 mg twice daily) or physician's choice of chemotherapy (capecitabine, eribulin, or vinorelbine).[10][11]
-
Primary Endpoint: The primary endpoint was progression-free survival.
-
Safety Assessment: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.
Signaling Pathway and Mechanism of Action
Talazoparib and Olaparib are inhibitors of the PARP enzyme, which plays a critical role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway. In cells with a deficient homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into double-strand breaks, which cannot be efficiently repaired in the absence of a functional HRR pathway. This accumulation of DNA damage ultimately leads to cell death, a concept known as synthetic lethality.
Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-mutated cancer cells.
Logical Workflow for Safety Profile Comparison
The process of comparing the safety profiles of Talazoparib and Olaparib involves several key steps, from data acquisition to comparative analysis.
Caption: Workflow for the comparative analysis of drug safety profiles.
References
- 1. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final Overall Survival Results From the Phase III EMBRACA Trial - The ASCO Post [ascopost.com]
- 3. Talazoparib in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician's choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Study Evaluating Talazoparib (BMN 673), a PARP Inhibitor, in Advanced and/or Metastatic Breast Cancer Patients With BRCA Mutation (EMBRACA Study) [stanfordhealthcare.org]
- 9. Talazoparib Significantly Extends Progression-Free Survival in Phase 3 EMBRACA Trial of Patients with Metastatic Breast Cancer | Pfizer [pfizer.com]
- 10. ascopubs.org [ascopubs.org]
- 11. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
(rac)-Talazoparib: A Comparative Analysis of Off-Target Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase inhibition profile of (rac)-Talazoparib with other prominent PARP inhibitors. The information presented is supported by experimental data to aid in the critical evaluation of its selectivity and potential for off-target effects.
Executive Summary
This compound is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA single-strand break repair. Its efficacy in cancers with defective DNA damage response pathways, such as those with BRCA1/2 mutations, is well-established. A critical aspect of any targeted therapy is its selectivity. This guide focuses on the off-target effects of Talazoparib on the human kinome, the collection of protein kinases in the body.
Experimental evidence from broad kinase screening panels demonstrates that Talazoparib is a highly selective PARP inhibitor with minimal off-target kinase activity. In a comprehensive screen of 392 human kinases, Talazoparib exhibited only weak interactions with two kinases, CLK3 and MTOR, at a high concentration (10 µM).[1] This profile is significantly cleaner than some other approved PARP inhibitors, such as Rucaparib and Niraparib, which have been shown to interact with a larger number of kinases. Olaparib, another PARP inhibitor, showed no significant off-target kinase binding in the same screen.[1]
The high selectivity of Talazoparib suggests a lower potential for side effects mediated by unintended kinase inhibition. However, understanding the potential implications of even weak off-target interactions is crucial for a complete safety and efficacy assessment.
Comparative Analysis of Off-Target Kinase Inhibition
The following table summarizes the off-target kinase inhibition profiles of Talazoparib and other selected PARP inhibitors based on a comprehensive in vitro kinase screen.
| Compound | Primary Target(s) | Number of Off-Target Kinases (>65% inhibition at 10 µM) | Identified Off-Target Kinases (Weak Interaction) | Reference |
| This compound | PARP1, PARP2 | 2 | CLK3, MTOR | [1] |
| Olaparib | PARP1, PARP2, PARP3 | 0 | None Identified | [1] |
| Rucaparib | PARP1, PARP2, PARP3 | 37 | Multiple, including DYRK1A, PIM1, CDK16 | [2][3] |
| Niraparib | PARP1, PARP2 | 23 | Multiple, including DYRK1A, DYRK1B, PIM3 | [1][3] |
Experimental Protocols
The off-target kinase profiling of Talazoparib and other PARP inhibitors was primarily conducted using a competitive binding assay platform, such as the KINOMEscan™ assay from DiscoverX (now part of Eurofins). This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.
KINOMEscan™ Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Talazoparib) to a large panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is quantified, typically using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.
Materials:
-
DNA-tagged human kinases
-
Immobilized kinase ligand on a solid support (e.g., beads)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Kinase Preparation: A panel of DNA-tagged recombinant human kinases is prepared.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay:
-
The test compound is serially diluted in DMSO and then added to wells of a microtiter plate.
-
The DNA-tagged kinase and the immobilized ligand are added to the wells containing the test compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Washing: Unbound kinase and test compound are removed by washing the solid support.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase captured is inversely proportional to the binding affinity of the test compound. The results are often expressed as the percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.
Potential Signaling Pathway Implications
While the off-target interactions of Talazoparib with CLK3 and MTOR are weak, it is valuable for researchers to be aware of the signaling pathways in which these kinases are involved.
MTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5][6][7][8] It integrates signals from growth factors, nutrients, and cellular energy status.[4][6]
Simplified MTOR Signaling Pathway
CLK3 Signaling Interactions
Cdc-like kinase 3 (CLK3) is a dual-specificity kinase involved in the regulation of pre-mRNA splicing.[9][10] Recent studies have also implicated CLK3 in various signaling pathways related to cancer cell proliferation and survival, including the IL-6/STAT3 and Wnt signaling pathways.[10][11]
CLK3 Signaling Interactions
Conclusion
This compound stands out as a highly selective PARP inhibitor with a favorable off-target kinase profile compared to some other approved agents in its class. The minimal and weak interactions observed with CLK3 and MTOR at high concentrations suggest a low likelihood of clinically relevant side effects mediated by off-target kinase inhibition. This high degree of selectivity reinforces its targeted mechanism of action against PARP enzymes. For researchers and drug developers, the focused activity of Talazoparib provides a more precise tool for studying PARP inhibition and may translate to a better-tolerated therapeutic agent. Continued vigilance and further studies are always warranted to fully characterize the complete pharmacological profile of any therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. origene.com [origene.com]
- 8. news-medical.net [news-medical.net]
- 9. rupress.org [rupress.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CLK3 positively promoted colorectal cancer proliferation by activating IL-6/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Following (rac)-Talazoparib Treatment
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic effects of the potent PARP inhibitor, (rac)-Talazoparib, in comparison to other agents in its class. This guide provides an objective analysis supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair.[1] By trapping PARP on DNA, Talazoparib (B560058) leads to the accumulation of double-strand breaks during DNA replication, a mechanism that is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2][3] Understanding the landscape of gene expression alterations induced by Talazoparib is crucial for identifying predictive biomarkers, elucidating mechanisms of resistance, and developing effective combination therapies.
This guide presents a comparative analysis of the gene expression changes observed after treatment with this compound and other key PARP inhibitors, providing a valuable resource for the scientific community.
Quantitative Analysis of Gene Expression Changes
Treatment with this compound induces significant alterations in the transcriptome, impacting key cellular pathways involved in DNA damage response, cell cycle regulation, and cellular fate. The following tables summarize the differential expression of key genes in cancer cell lines following Talazoparib treatment.
Table 1: Differentially Expressed Genes in Key Pathways After this compound Treatment
| Pathway | Gene | Log2 Fold Change | p-value | Cell Line | Reference |
| DNA Damage Response | GADD45A | >1.5 | <0.05 | MBL2 (Lymphoma) | [4] |
| MDM2 | >1.5 | <0.05 | MBL2 (Lymphoma) | [4] | |
| DDIAS | >1.5 | <0.05 | MBL2 (Lymphoma) | [4] | |
| MDM4 | >1.5 | <0.05 | MBL2 (Lymphoma) | [4] | |
| Cell Cycle | CDKN1A (p21) | >6.0 | <0.05 | MBL2 (Lymphoma) | [4] |
| Apoptosis | BAX | >1.5 | <0.05 | MBL2 (Lymphoma) | [4] |
| Epithelial-Mesenchymal Transition (EMT) | SNAI2 | Upregulated | - | PSN1 (Pancreatic Cancer) | [5] |
Note: A comprehensive analysis of RNA sequencing data from a study on Talazoparib-treated lymphoma cells revealed the upregulation of 740 genes and downregulation of 211 genes (>1.5 fold change, p < 0.05).[4] Further research is needed to provide a more exhaustive list of differentially expressed genes across various cancer types.
Comparative Performance with Other PARP Inhibitors
While head-to-head transcriptomic comparisons are still emerging, existing data suggests that while different PARP inhibitors share a core mechanism of action, their potency and effects on gene expression can vary. Talazoparib is recognized as the most potent PARP trapper among clinically approved PARP inhibitors, which may translate to distinct gene expression signatures.[1][6]
Table 2: Comparative Potency of PARP Inhibitors
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Most Potent |
| Niraparib | High |
| Olaparib (B1684210) | Moderate |
| Rucaparib | Moderate |
| Veliparib | Least Potent |
Source: Adapted from various studies comparing PARP inhibitor potency.[1][6]
Indirect treatment comparisons of clinical trial data from the OlympiAD (Olaparib) and EMBRACA (Talazoparib) studies suggest no significant difference in overall efficacy in terms of progression-free survival for patients with gBRCAm HER2-negative metastatic breast cancer.[7] However, differences in adverse event profiles, which may be linked to off-target gene expression effects, were noted.[7]
Signaling Pathways Modulated by this compound
This compound treatment significantly impacts several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular interactions and cascades.
Experimental Protocols
A generalized workflow for the analysis of gene expression changes following this compound treatment using RNA sequencing (RNA-seq) is outlined below.
1. Cell Culture and Treatment:
-
Cancer cell lines of interest are cultured under standard conditions.
-
Cells are treated with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Biological replicates (typically n≥3) are prepared for each treatment condition.
2. RNA Extraction:
-
Total RNA is isolated from the treated and control cells using a standard method such as TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. RNA-seq Library Preparation:
-
Messenger RNA (mRNA) is typically enriched from the total RNA population using oligo(dT) magnetic beads for poly(A) selection. Alternatively, ribosomal RNA (rRNA) can be depleted.
-
The enriched RNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.
-
Second-strand cDNA is then synthesized, and the resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
The adapter-ligated library is then amplified by PCR to generate a sufficient quantity for sequencing.
4. High-Throughput Sequencing:
-
The prepared libraries are quantified and sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.
5. Bioinformatics Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The processed reads are aligned to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or RSEM.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the Talazoparib-treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools (e.g., DAVID, Metascape) are used to identify the biological pathways and functions that are significantly enriched among the differentially expressed genes.
Conclusion
This compound is a potent PARP inhibitor that induces significant changes in the gene expression profiles of cancer cells, primarily affecting pathways related to DNA damage response, cell cycle control, and apoptosis. Emerging evidence also points to the modulation of the epithelial-mesenchymal transition pathway as a potential mechanism of resistance. While direct comparative transcriptomic data with other PARP inhibitors is still limited, the superior PARP trapping ability of Talazoparib suggests the potential for a distinct and more pronounced impact on gene expression. Further research, including head-to-head RNA-seq studies, is warranted to fully elucidate the comparative transcriptomic effects of different PARP inhibitors and to refine their clinical application for personalized cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. d-nb.info [d-nb.info]
- 7. Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(rac)-Talazoparib: A Comparative Analysis of Efficacy in Platinum-Sensitive vs. Platinum-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (rac)-Talazoparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical and clinical models of platinum-sensitive and platinum-resistant cancers. The data presented herein is intended to inform researchers and drug development professionals on the therapeutic potential and limitations of Talazoparib in these distinct settings.
Executive Summary
This compound is a dual-action PARP inhibitor that functions through both catalytic inhibition of the PARP enzyme and by trapping PARP-DNA complexes. This mechanism of "PARP trapping" is considered a key contributor to its potent anti-tumor activity. While Talazoparib has shown significant efficacy in cancers with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations, its performance in the context of platinum resistance is a critical area of investigation. Platinum-based chemotherapies and PARP inhibitors share overlapping mechanisms of cytotoxicity and resistance, primarily centered around the cell's DNA damage response (DDR) capabilities. This guide synthesizes available preclinical and clinical data to compare the efficacy of Talazoparib in models with varying sensitivity to platinum agents.
Data Presentation
Preclinical Efficacy of Talazoparib in Ovarian Cancer Cell Lines with Differing Platinum Sensitivity
The following table summarizes the half-maximal lethal concentration (LC50) of Talazoparib in the PEO1 and PEO4 ovarian cancer cell lines. PEO1 cells harbor a BRCA2 mutation and are considered platinum-sensitive, while PEO4 cells are derived from the same patient after the development of platinum resistance and have restored BRCA2 function.
| Cell Line | BRCA2 Status | Platinum Sensitivity | Assay Type | Talazoparib LC50 (µM) | Reference |
| PEO1 | Mutant | Sensitive | Cell Viability (MTS) | 0.0729 | [1] |
| PEO4 | Wild-Type (Revertant) | Resistant | Cell Viability (MTS) | 0.0557 | [1] |
| PEO1 | Mutant | Sensitive | Clonogenic Survival | Value not explicitly stated, but greater sensitivity observed compared to PEO4 | [1][2] |
| PEO4 | Wild-Type (Revertant) | Resistant | Clonogenic Survival | Value not explicitly stated, but less sensitive than PEO1 | [1][2] |
Note: In the clonogenic survival assay, which measures long-term proliferative capacity, PEO1 cells demonstrated greater sensitivity to Talazoparib than PEO4 cells, as expected based on their BRCA2 status. The MTS assay, a measure of short-term metabolic activity, showed high sensitivity in both cell lines, suggesting that the impact of BRCA2 status on Talazoparib sensitivity is more pronounced in long-term survival assays.
Clinical Efficacy of Talazoparib in Breast Cancer Patients with Prior Platinum Exposure
The Phase II ABRAZO trial evaluated Talazoparib in patients with germline BRCA-mutated advanced breast cancer. The study included two cohorts: one with patients who had a prior response to platinum-based therapy (platinum-sensitive) and another with heavily pre-treated patients who had not received platinum.
| Patient Cohort | Prior Platinum Exposure | Objective Response Rate (ORR) | Reference |
| Cohort 1 | Yes (Platinum-Sensitive) | 21% | [3] |
| Cohort 2 | No (Heavily Pre-treated) | 37% | [3] |
Note: An exploratory analysis of Cohort 1 suggested that a longer platinum-free interval was associated with a higher response rate to Talazoparib. Patients with a platinum-free interval of over 6 months had an ORR of 47%, while those with an interval of less than 8 weeks had an ORR of 0%.[3]
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Plate cancer cells (e.g., PEO1, PEO4) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value using non-linear regression analysis.
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of single cells into 6-well plates.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration by normalizing to the plating efficiency of the untreated control cells. Plot the surviving fraction against the drug concentration to generate a survival curve and determine the LC50.[4][5][6]
In Vivo Patient-Derived Xenograft (PDX) Efficacy Study
-
Animal Models: Use immunodeficient mice (e.g., NOD-scid or NSG mice).
-
Tumor Implantation: Subcutaneously implant fresh tumor fragments from a patient with platinum-sensitive or platinum-resistant cancer into the flank of the mice.[7][8]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer this compound (e.g., via oral gavage) and a vehicle control to the respective groups according to the planned dosing schedule and duration.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the Talazoparib-treated group compared to the control group.
Visualizations
Signaling Pathway of Talazoparib Action and Platinum Resistance
Caption: Talazoparib's mechanism and its relation to platinum resistance.
General Experimental Workflow for Preclinical Efficacy Testing
References
- 1. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase II Study of Talazoparib after Platinum or Cytotoxic Nonplatinum Regimens in Patients with Advanced Breast Cancer and Germline BRCA1/2 Mutations (ABRAZO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.2. Clonogenic Survival and MTT Assay [bio-protocol.org]
- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. benchchem.com [benchchem.com]
- 8. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antitumor Activity of (rac)-Talazoparib and Niraparib
This guide provides a comparative analysis of the in vivo antitumor activities of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors, (rac)-Talazoparib and Niraparib (B1663559). Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to objectively evaluate and contrast the efficacy of these agents in various cancer models.
Introduction
This compound and Niraparib are orally bioavailable inhibitors of PARP-1 and PARP-2, enzymes critical for DNA single-strand break repair.[1][2] By inhibiting PARP, these drugs disrupt DNA damage repair, leading to the accumulation of double-strand breaks. In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this disruption results in synthetic lethality and cell death.[3][4] A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, forming cytotoxic PARP-DNA complexes.[4] Talazoparib (B560058) is recognized as a particularly potent PARP trapper, which is thought to contribute significantly to its cytotoxicity.[4][5]
Comparative In Vivo Efficacy
Direct head-to-head in vivo studies comparing this compound and Niraparib are limited in publicly available literature. However, by cross-examining data from independent studies and those comparing them to other PARP inhibitors like Olaparib, we can infer their relative activities.
Niraparib has demonstrated significant single-agent antitumor activity in patient-derived xenograft (PDX) models of high-grade serous ovarian cancer (HGSOC). Tumor regressions were observed in models with deleterious BRCA2 mutations and in those with RAD51C promoter methylation, indicating efficacy in tumors with homologous recombination deficiency (HRD).[6][7] Furthermore, in a comparative study with Olaparib and Rucaparib, Niraparib showed a high level of antitumor activity at relatively lower doses in both BRCA-deficient and BRCA-wildtype models.[8] This potent activity is associated with high exposure and durable PARP inhibition in tumor tissue.[8]
Talazoparib is noted for being one of the most potent PARP inhibitors, largely due to its superior ability to trap PARP on DNA.[4][5] Preclinical studies have shown that Talazoparib induces tumor regression in mouse xenografts of BRCA1-deficient breast cancer.[3] It has also demonstrated antitumor effects in a variety of patient-derived breast cancer xenograft models, with a particularly strong response in those harboring BRCA1/2 mutations.[3]
The following tables summarize key quantitative data from preclinical in vivo studies.
Table 1: In Vivo Antitumor Activity of Niraparib
| Cancer Model | Genetic Background | Treatment | Key Findings | Reference |
| HGSOC PDX | BRCA2 mutation | Niraparib (monotherapy) | Tumor regression | [6][7] |
| HGSOC PDX | RAD51C promoter methylation | Niraparib (monotherapy) | Tumor regression | [6][7] |
| HGSOC PDX | BRCA2-deficient | Niraparib (maintenance) | Delayed tumor progression | [6][7] |
| Ovarian & Breast Cancer Xenografts | BRCA-deficient & BRCA-wildtype | Niraparib | Potent antitumor activity | [8] |
| Capan-1 Xenograft (subcutaneous) | BRCA2-mutant | Niraparib (45 mg/kg qd) | 53% Tumor Growth Inhibition (TGI) | [9] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Genetic Background | Treatment | Key Findings | Reference |
| Breast Cancer Xenograft (MX-1) | BRCA1-deficient | Talazoparib (0.33 mg/kg, once daily) | Tumor growth inhibition and regression | [1][3] |
| Patient-Derived Breast Cancer Xenografts | BRCA1/2 mutations | Talazoparib (monotherapy) | Tumor regression in 66.7% (4/6) of models | [3] |
| Small Cell Lung Cancer PDX | Not specified | Talazoparib (0.2 mg/kg) + IR | Tumor growth inhibition | [10] |
| BRCA-deficient Ovarian Cancer | Brca2-/-p53R172H/-Pten-/- | Talazoparib (implant) | Significant survival benefit over i.p. injection | [11] |
Signaling Pathway and Mechanism of Action
Talazoparib and Niraparib share a common mechanism of targeting the DNA damage response (DDR) pathway. The diagram below illustrates the principle of synthetic lethality in HR-deficient cells.
Experimental Protocols
The in vivo studies cited in this guide predominantly utilize xenograft models in immunocompromised mice. Below is a generalized methodology.
Cell Lines and Animal Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., MX-1 breast cancer) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).
-
Patient-Derived Xenografts (PDX): Tumor fragments from human patients are directly implanted into mice, which often better recapitulate the heterogeneity of human tumors.[6][7]
Drug Administration:
-
Formulation: Both Talazoparib and Niraparib are typically formulated for oral administration.
-
Dosing: Drugs are administered daily via oral gavage (p.o.) at specified doses (e.g., 0.33 mg/kg for Talazoparib, 45 mg/kg for Niraparib).[9] Treatment duration varies, often lasting for 28 days or until a pre-defined endpoint.
Efficacy Assessment:
-
Tumor Measurement: Tumor volume is monitored regularly (e.g., twice weekly) using calipers or imaging techniques like transabdominal ultrasound.[7][8]
-
Endpoints: Key efficacy endpoints include Tumor Growth Inhibition (TGI), tumor regression, and overall survival benefit.[9][11]
-
Pharmacodynamic Analysis: Tumor and plasma samples may be collected to assess drug concentration and target engagement (e.g., PARP inhibition) via methods like western blotting.[7][8]
The following diagram outlines a typical workflow for these in vivo experiments.
Conclusion
Both this compound and Niraparib are potent PARP inhibitors with substantial in vivo antitumor activity, particularly in cancers with HRD. While direct comparative efficacy data is sparse, the available preclinical evidence suggests that Talazoparib's high potency in PARP trapping may translate to significant efficacy at lower doses.[4][5] Niraparib has also demonstrated robust in vivo activity across various models, including those that are BRCA wild-type, which is supported by its favorable pharmacokinetic and pharmacodynamic properties.[8][9] The choice between these agents in a research or clinical setting will depend on the specific cancer type, its genetic background, and the desired therapeutic window. Further head-to-head preclinical and clinical studies are warranted to fully delineate their comparative efficacy and safety profiles.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
Validating Biomarkers of Response to (rac)-Talazoparib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (rac)-Talazoparib with alternative PARP inhibitors, supported by experimental data. It details validated and emerging biomarkers of response, efficacy data from key clinical trials, and methodologies for crucial experiments to aid in the design and interpretation of studies in the field of PARP inhibition.
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks.[1][2] Its primary mechanism of action involves not only catalytic inhibition of PARP but also the trapping of PARP enzymes on DNA at the site of single-strand breaks.[1][3] This "PARP trapping" is a highly cytotoxic event that leads to the collapse of replication forks and the formation of double-strand breaks, which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR).[2][4] Talazoparib is considered one of the most potent PARP trappers among the clinically approved PARP inhibitors.[3]
Established Biomarker of Response: Germline BRCA1/2 Mutations
The most well-validated predictive biomarkers for Talazoparib and other PARP inhibitors are deleterious or suspected deleterious germline mutations in the BRCA1 and BRCA2 genes.[5][6][7][8] These mutations lead to a state of homologous recombination deficiency (HRD), rendering cancer cells highly susceptible to the synthetic lethality induced by PARP inhibition.
The efficacy of Talazoparib in this patient population was demonstrated in the pivotal Phase 3 EMBRACA trial, which led to its FDA approval for patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[6][8]
Comparative Efficacy of PARP Inhibitors in gBRCA-Mutated Cancers
The following tables summarize the efficacy of Talazoparib and other major PARP inhibitors (Olaparib, Niraparib, and Rucaparib) in patients with gBRCA-mutated cancers, primarily from their respective landmark clinical trials. It is important to note that direct head-to-head comparative trials are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.[4]
Metastatic Breast Cancer
| Drug | Trial | Patient Population | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) |
| Talazoparib | EMBRACA | gBRCAm, HER2-negative | Median 8.6 months vs. 5.6 months with chemotherapy (HR: 0.54)[9] | 62.6% vs. 27.2% with chemotherapy[9] | Median 19.3 months vs. 19.5 months with chemotherapy (not statistically significant)[10] |
| Olaparib | OlympiAD | gBRCAm, HER2-negative | Median 7.0 months vs. 4.2 months with chemotherapy (HR: 0.58) | 59.9% vs. 28.8% with chemotherapy[11] | Median 19.3 months vs. 17.1 months with chemotherapy (not statistically significant) |
Ovarian Cancer (Maintenance Setting)
| Drug | Trial | Patient Population | Progression-Free Survival (PFS) |
| Olaparib | SOLO-1 | Newly diagnosed, advanced, gBRCAm | Median not reached vs. 13.8 months with placebo (HR: 0.30)[2] |
| Niraparib | PRIMA | Newly diagnosed, advanced, HRD-positive | Median 21.9 months vs. 10.4 months with placebo (HR: 0.43)[12] |
| Rucaparib | ARIEL3 | Recurrent, platinum-sensitive, BRCAm | Median 16.6 months vs. 5.4 months with placebo (HR: 0.23)[13] |
Emerging Biomarkers of Response and Resistance
Beyond gBRCA1/2 mutations, the field is actively exploring other biomarkers to identify a broader patient population that may benefit from PARP inhibitors or to predict resistance.
Homologous Recombination Deficiency (HRD) Status
HRD, a functional state where cells are unable to effectively repair DNA double-strand breaks through the HRR pathway, is a key predictor of PARP inhibitor sensitivity. HRD can be caused by mutations in other HRR genes beyond BRCA1/2 (e.g., PALB2, ATM, CHEK2) or by epigenetic mechanisms such as BRCA1 promoter methylation.[14]
Several assays are available to assess HRD status, often by measuring genomic instability in the form of loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).
Non-BRCA HRR Gene Mutations
Mutations in other genes involved in the HRR pathway, such as PALB2, are emerging as predictors of response to PARP inhibitors. However, the sensitivity associated with mutations in genes like ATM and CHEK2 appears to be less pronounced.[15][16] More research is needed to validate the predictive value of each of these individual gene mutations.
RAD51 Foci Formation
The formation of nuclear RAD51 foci is a direct indicator of active homologous recombination. A functional assay measuring the ability of tumor cells to form RAD51 foci in response to DNA damage can potentially serve as a real-time biomarker of HR proficiency or deficiency.[17] Tumors that are unable to form RAD51 foci are considered HR-deficient and are more likely to be sensitive to PARP inhibitors.
Biomarkers of Resistance
Understanding mechanisms of resistance to PARP inhibitors is crucial for improving patient outcomes. Key resistance mechanisms include:
-
Secondary or Reversion Mutations: These are acquired mutations in BRCA1/2 or other HRR genes that restore the open reading frame and, consequently, the function of the protein, leading to the restoration of homologous recombination.[2][9]
-
Upregulation of Drug Efflux Pumps: Increased expression of proteins like P-glycoprotein (encoded by the ABCB1 gene) can actively pump PARP inhibitors out of cancer cells, reducing their intracellular concentration and efficacy.[18]
-
Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent their collapse into double-strand breaks, thereby mitigating the cytotoxic effects of PARP inhibitors.[19]
Experimental Protocols
Myriad myChoice® HRD CDx Assay
The Myriad myChoice CDx is an FDA-approved test that assesses HRD status by analyzing genomic instability.[20]
-
Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[21]
-
Methodology: The assay uses next-generation sequencing (NGS) to determine a Genomic Instability Score (GIS) based on the quantification of LOH, TAI, and LST across the genome. It also detects deleterious mutations in BRCA1 and BRCA2.[22] A tumor is considered HRD positive if it has a deleterious BRCA1/2 mutation and/or a GIS above a validated threshold.[23]
FoundationOne®CDx HRD Assay
The FoundationOne CDx is another FDA-approved comprehensive genomic profiling test that includes an assessment of HRD.[24]
-
Sample Type: FFPE tumor tissue.[23]
-
Methodology: This NGS-based assay analyzes 324 cancer-related genes for various alterations. HRD status is determined by identifying deleterious BRCA1/2 mutations and by calculating a score for genomic LOH.[23][25]
RAD51 Foci Immunofluorescence Assay
This functional assay assesses the HRR capacity of tumor cells.
-
Cell Culture and Treatment: Cancer cells are cultured on coverslips and treated with a DNA damaging agent (e.g., ionizing radiation) to induce double-strand breaks.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to nuclear proteins.
-
Immunostaining: Cells are incubated with a primary antibody specific for RAD51, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI.[3][26]
-
Microscopy and Quantification: The formation of distinct RAD51 foci within the nucleus is visualized using fluorescence microscopy. The number of foci per cell or the percentage of cells with a significant number of foci is quantified.[3][26]
Signaling Pathways and Experimental Workflows
Alternative Therapies for Biomarker-Negative Patients
For patients whose tumors do not harbor BRCA1/2 mutations or are not HRD-positive, alternative treatment strategies are employed.
-
HER2-Negative, HR-Positive Breast Cancer: The standard of care typically involves endocrine therapy, often in combination with CDK4/6 inhibitors. Chemotherapy may be considered for patients with visceral crisis or endocrine resistance.[7][27]
-
Triple-Negative Breast Cancer (TNBC): Chemotherapy remains a cornerstone of treatment. For patients with PD-L1 positive tumors, the addition of immunotherapy has shown benefit. Antibody-drug conjugates are also emerging as an important treatment modality.
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC): For patients without HRR gene mutations, treatment options include androgen receptor-targeted therapies (e.g., abiraterone, enzalutamide), taxane-based chemotherapy, and radiopharmaceuticals.[8][28]
Conclusion
The validation of predictive biomarkers is paramount for the effective and personalized use of this compound and other PARP inhibitors. While gBRCA1/2 mutations are the most established biomarkers, the landscape is evolving to include broader measures of HRD and functional assays like RAD51 foci formation. A deeper understanding of resistance mechanisms will be key to developing rational combination strategies and improving long-term outcomes for patients. This guide provides a framework for comparing Talazoparib to its alternatives and highlights the critical experimental methodologies needed to advance research in this field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors in high grade ovarian cancer: state of the art and forthcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ajmc.com [ajmc.com]
- 5. Rethinking the use of germline CHEK2 mutation as a marker for PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. Treatment for HER2-Negative Advanced Breast Cancer [webmd.com]
- 8. urologytimes.com [urologytimes.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. vjoncology.com [vjoncology.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Comprehensive HRR panel over BRCA 1/2 testing - What works best for PARP inhibitors? | 4baseCare [4basecare.com]
- 15. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 16. Would you consider use of PARP inhibitors in patients with [themednet.org]
- 17. researchgate.net [researchgate.net]
- 18. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. onclive.com [onclive.com]
- 22. onclive.com [onclive.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. oncnursingnews.com [oncnursingnews.com]
- 25. Clinical and analytical validation of FoundationOne®CDx, a comprehensive genomic profiling assay for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
- 27. targetedonc.com [targetedonc.com]
- 28. urotoday.com [urotoday.com]
Safety Operating Guide
Proper Disposal Procedures for (rac)-Talazoparib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (rac)-Talazoparib. As a potent poly ADP-ribose polymerase (PARP) inhibitor classified as a cytotoxic and hazardous drug, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.[1][2] All materials that have come into contact with this compound must be treated as hazardous waste.[3] Personnel must consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's most recent Safety Data Sheet (SDS) before handling or disposal.[3]
Hazard Identification and Safety Summary
This compound is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[4][5] It is suspected of causing genetic defects and may damage an unborn child.[5] The following table summarizes essential safety information.
| Property | Information | Source(s) |
| GHS Hazard Statements | H301: Toxic if swallowedH341: Suspected of causing genetic defectsH360D: May damage the unborn childH372: Causes damage to organs through prolonged or repeated exposure | [4][5] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [6] |
| Personal Protective Equipment (PPE) | Solid/Powder: Chemical-resistant gloves (double-gloving recommended), protective gown/lab coat, safety glasses with side shields or goggles, and a NIOSH/MSHA-approved respirator.Solutions: Chemical-resistant gloves (double), gown, eye protection. | [5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, strong reducing agents. | [4][7] |
| First Aid Measures | After Inhalation: Supply fresh air; consult a doctor.After Skin Contact: Immediately wash with water; remove contaminated clothing.After Eye Contact: Rinse opened eye for several minutes under running water.After Swallowing: Rinse mouth. Immediately call a physician. | [4][7] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and all associated waste is incineration by a licensed hazardous waste disposal facility.[8] Disposal must be conducted in accordance with all prevailing local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in regular trash.[7]
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is mandatory to ensure safe and compliant disposal.[3] Cytotoxic waste is categorized as either "bulk" or "trace" waste.
-
Bulk Contaminated Waste: This includes any quantity of unused or expired this compound (solid or in solution), grossly contaminated items (e.g., from a spill), and materials used to clean up spills.[8][9]
-
Trace Contaminated Waste: This includes "empty" containers that once held the drug (e.g., vials, flasks) and disposable items with minimal residual contamination, such as used PPE (gloves, gowns), pipette tips, and labware.[2]
Step 2: Waste Collection and Containment
-
Primary Containers: Use designated, rigid, leak-proof, and puncture-resistant hazardous waste containers.[10] These containers are often color-coded (e.g., yellow or red) and must be clearly marked with the cytotoxic hazard symbol.[8][10][11]
-
Solid Waste: Collect solid this compound, contaminated consumables, and used PPE in a designated hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS office.[12]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed directly into a designated cytotoxic sharps container.[8]
Step 3: Labeling
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound".
-
The specific hazards (e.g., Toxic).[4]
-
The name of the Principal Investigator and laboratory contact information.
-
The accumulation start date (the date the first piece of waste is placed in the container).
Step 4: Storage
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials. This area should be clearly marked, have limited access, and be managed in accordance with institutional EHS guidelines until collection by a licensed waste disposal contractor.[4]
Spill Management Protocol
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before cleaning, don appropriate PPE: a disposable gown, two pairs of chemical-resistant gloves, eye protection (goggles or face shield), and respiratory protection if the spill involves powder.[6]
-
Contain Spill:
-
For Solids/Powders: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne. Do not dry sweep.
-
For Liquids: Absorb the spill with finely-powdered liquid-binding material or absorbent pads, working from the outside of the spill inward.[4]
-
-
Clean Area: Decontaminate the spill area. A common procedure involves:
-
Wiping the area with a detergent solution.
-
Rinsing with clean water.
-
Wiping with 70% isopropyl alcohol and allowing it to air dry.[3]
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as bulk chemotherapeutic waste in the appropriate hazardous waste container.[2][9]
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
Potential Decontamination Methodologies (Experimental)
While high-temperature incineration is the standard for complete destruction, research into chemical degradation methods for cytotoxic drugs is ongoing. Advanced oxidation processes (AOPs), such as the Fenton reaction, have been shown to effectively degrade other chemotherapy agents in aqueous solutions.[13]
Experimental Protocol: Fenton-Type Reaction
Disclaimer: This is a general description of a chemical degradation method and has not been specifically validated for this compound. It should not be attempted without a compound-specific, validated protocol and approval from your institution's EHS department.
-
Principle: The Fenton reaction generates highly reactive hydroxyl radicals (•OH) from the reaction of ferrous salts (e.g., FeSO₄) and hydrogen peroxide (H₂O₂). These radicals can break down complex organic molecules into simpler, less toxic compounds.[13]
-
General Methodology:
-
The aqueous waste containing the cytotoxic drug is collected in a suitable reaction vessel.
-
The pH of the solution is adjusted to an optimal acidic range (typically pH 2.5-3.5) to keep the iron catalyst soluble and active.
-
A catalytic amount of a ferrous salt is added and dissolved.
-
Hydrogen peroxide is slowly added to the solution to initiate the reaction. The reaction is exothermic and may require cooling.
-
The reaction is allowed to proceed for a specific duration (e.g., 20-60 minutes) with stirring.[13]
-
After the reaction, the solution is neutralized.
-
The final solution must be analyzed using a validated analytical method (e.g., HPLC-UV) to confirm the complete degradation of the parent compound before it can be considered for further disposal as non-hazardous waste.[13]
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
- 1. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. cellagentech.com [cellagentech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. benchchem.com [benchchem.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of (rac)-Talazoparib: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the handling of (rac)-Talazoparib, a potent PARP inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and minimize environmental contamination. This guide offers procedural, step-by-step guidance to directly address operational questions concerning the use of this compound.
This compound is a hazardous substance suspected of causing genetic defects and damage to the unborn child, and it is known to cause organ damage through prolonged or repeated exposure.[1][2] Strict adherence to the following personal protective equipment (PPE), engineering controls, and handling protocols is mandatory.
Essential Personal Protective Equipment and Engineering Controls
The selection and proper use of Personal Protective Equipment (PPE) and engineering controls are the first lines of defense against exposure to this compound. The following table summarizes the required equipment and controls.
| Category | Item | Specifications and Recommendations |
| Engineering Controls | Ventilated Balance Enclosure (VBE) or Isolator | Recommended for weighing and initial handling of the powdered compound to minimize inhalation exposure.[3] These enclosures provide a high level of containment. |
| Chemical Fume Hood | All subsequent manipulations of this compound solutions should be performed in a certified chemical fume hood to protect from vapors and aerosols. | |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Required when handling the powder outside of a VBE or isolator. The specific type of respirator should be determined by a risk assessment. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves at all times. Change the outer pair immediately if contaminated. |
| Eye Protection | Chemical Safety Goggles | Must be worn to protect eyes from splashes or dust. |
| Body Protection | Disposable Lab Coat or Gown | A disposable, solid-front gown or lab coat made of a protective material like Tyvek is required to prevent skin contact. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage. If the package is compromised, treat it as a spill and follow the spill cleanup procedure.
-
Log the compound in your chemical inventory.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[2] The storage area should be locked.[1][4]
Weighing and Preparation of Stock Solutions
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Perform all weighing of powdered this compound within a Ventilated Balance Enclosure (VBE) or an isolator to minimize the risk of aerosolization.[3]
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding surfaces thoroughly after each use.
-
-
Dissolving:
-
Dissolve the weighed compound in a suitable solvent (e.g., DMSO or ethanol) within a chemical fume hood.[5]
-
Add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Cap the container tightly and vortex or sonicate until the compound is fully dissolved.
-
Experimental Use
-
All experiments involving this compound should be conducted in a designated area within a chemical fume hood.
-
Clearly label all solutions containing this compound with the compound name, concentration, and hazard symbols.
-
Avoid skin contact and inhalation of aerosols or mists.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Dispose of all contaminated solid waste, including gloves, lab coats, weighing boats, and bench paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed before collection.
-
Emergency Procedures: Spill and Exposure Response
-
Spill:
-
In case of a spill, immediately alert others in the area and evacuate.
-
Restrict access to the spill area.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention.
-
-
Eye Exposure:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
Seek immediate medical attention.
-
Visualizing the Hierarchy of Controls
The following diagram illustrates the hierarchy of controls to be implemented when handling this compound, from the most effective to the least effective measures.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
